3,3,5-Trimethylcyclohexanol
Description
Dihydroisophorol, also known as homomenthol or cyclonol, belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. Dihydroisophorol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Dihydroisophorol can be converted into cyclandelate. Dihydroisophorol has a cool, mentholic, and mint taste.
Properties
IUPAC Name |
3,3,5-trimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRVXFOKWJKTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9041815 | |
| Record name | 3,3,5-Trimethylcyclohexanol | |
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Molecular Weight |
142.24 g/mol | |
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Physical Description |
Liquid; Pellets or Large Crystals, Colorless liquid; [Hawley] May be supercooled liquid; [MSDSonline], Solid, Colourless crystals; menthol-like camphorous odour | |
| Record name | Cyclohexanol, 3,3,5-trimethyl- | |
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| Record name | 3,3,5-Trimethylcyclohexanol | |
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| Record name | Dihydroisophorol | |
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| Record name | 3,3,5-Trimethyl cyclohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
198 °C, 80.00 °C. @ 20.00 mm Hg | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
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| Record name | Dihydroisophorol | |
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Flash Point |
73.9 °C, 165 °F OC | |
| Record name | 3,3,5-Trimethylcyclohexanol | |
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| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
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Solubility |
SLIGHTLY SOL IN WATER, Insoluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
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| Record name | 3,3,5-Trimethyl cyclohexanol | |
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Density |
0.878 @ 40 °C/20 °C | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
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Vapor Density |
4.9 (AIR= 1) | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
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Vapor Pressure |
0.1 [mmHg], 0.1 MM HG @ 20 °C | |
| Record name | 3,3,5-Trimethylcyclohexanol | |
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Color/Form |
LIQ | |
CAS No. |
116-02-9, 767-54-4, 933-48-2 | |
| Record name | 3,3,5-Trimethylcyclohexanol | |
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| Record name | 3,3,5-Trimethylcyclohexanol | |
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| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
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| Record name | Cyclonol | |
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| Record name | Cyclohexanol, 3,3,5-trimethyl- | |
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| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel- | |
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| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
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| Record name | 3,3,5-Trimethylcyclohexanol | |
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| Record name | cis-3,5,5-trimethylcyclohexan-1-ol | |
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| Record name | trans-3,5,5-trimethylcyclohexan-1-ol | |
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| Record name | 3,3,5-trimethylcyclohexanol | |
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| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
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| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
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| Record name | Dihydroisophorol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |
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Melting Point |
37.0 °C, 30.00 to 34.00 °C. @ 760.00 mm Hg | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
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| Record name | Dihydroisophorol | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |
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Foundational & Exploratory
Technical Monograph: 3,3,5-Trimethylcyclohexanol
Physicochemical Profiling, Synthesis, and Industrial Utility
Executive Technical Summary
3,3,5-Trimethylcyclohexanol (TMCH, CAS 116-02-9) represents a critical secondary alcohol intermediate in the synthesis of vasoactive pharmaceuticals and UV-filtering compounds. Commercially available as a mixture of cis and trans stereoisomers, its unique steric bulk—imparted by the gem-dimethyl group at C3 and the methyl group at C5—governs its reactivity and olfactory profile.[1] This guide provides a rigorous technical analysis of TMCH, focusing on its stereoselective synthesis via isophorone hydrogenation, its role as a precursor for Cyclandelate and Homosalate, and the safety protocols required for its handling in industrial settings.
Molecular Architecture & Stereochemistry
The physicochemical behavior of TMCH is defined by its cyclohexane ring conformation.[2] The molecule exists as two geometric isomers, cis and trans, determined by the relative orientation of the hydroxyl group at C1 and the methyl group at C5.
-
Stereoisomerism:
-
Cis-3,3,5-Trimethylcyclohexanol: The hydroxyl group and the C5-methyl group are on the same side of the ring plane. This is often the major isomer in catalytic hydrogenation products.[2]
-
Trans-3,3,5-Trimethylcyclohexanol: The hydroxyl group and the C5-methyl group are on opposite sides.
-
-
Conformational Analysis: The bulky 3,3-dimethyl substitution locks the ring into a preferred chair conformation to minimize 1,3-diaxial interactions. The steric hindrance around the hydroxyl group reduces its esterification rate compared to unhindered secondary alcohols, a critical factor in process optimization for derivatives like Cyclandelate.
Diagram 1: Stereochemical & Synthetic Pathway
The following diagram illustrates the hydrogenation pathway from Isophorone to the isomeric TMCH products.
Figure 1: Stepwise hydrogenation of Isophorone yields Dihydroisophorone, followed by reduction to cis/trans-TMCH.[3][4][5][6]
Physicochemical Properties
The commercial grade of TMCH is typically a mixture of isomers, resulting in a melting point range rather than a sharp peak.[2]
| Property | Value / Description |
| CAS Number | 116-02-9 (Mixture); 933-48-2 (cis); 767-54-4 (trans) |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| Appearance | White crystals or colorless liquid (supercooled) |
| Odor Profile | Menthol-like, cooling, minty, camphoraceous |
| Melting Point | ~37°C (Mixture); Pure isomers vary (e.g., cis ~37-38°C) |
| Boiling Point | 198°C @ 760 mmHg |
| Density | 0.878 g/mL @ 20°C |
| Vapor Pressure | ~0.17 mmHg @ 25°C |
| Solubility | Soluble in ethanol, oils; Insoluble in water (~0.8 g/L) |
| Flash Point | ~88°C (Open Cup) |
Manufacturing & Synthesis Protocols
The industrial synthesis of TMCH is a self-validating two-step hydrogenation process starting from Isophorone.[2]
Protocol: Catalytic Hydrogenation of Isophorone
Objective: Selective reduction of the olefin (C=C) and ketone (C=O) functionalities.[2]
-
Feedstock Preparation: Isophorone (purity >98%) is charged into a high-pressure reactor.[2]
-
Catalyst Selection:
-
Reaction Conditions:
-
Purification: The crude product is filtered to remove the catalyst and distilled under vacuum to separate the alcohol from unreacted ketone and by-products.[2]
Scientific Insight: The stereoselectivity of the second step is governed by the catalyst surface approach. Hydrogen addition typically occurs from the less sterically hindered face, often favoring the formation of the cis alcohol (axial attack) depending on the specific catalyst and solvent interaction [1].
Pharmaceutical & Industrial Applications
TMCH serves as a versatile scaffold in medicinal chemistry and consumer products.[1][2]
Pharmaceutical Intermediate: Cyclandelate
TMCH is the alcohol precursor for Cyclandelate , a vasodilator used in the treatment of claudication and arteriosclerosis.
-
Mechanism: Direct smooth muscle relaxation.[2]
-
Synthesis: Esterification of Mandelic Acid with TMCH.
UV Filters: Homosalate
TMCH is esterified with Salicylic Acid to produce Homosalate , a widely used organic UV-B filter.[2] The steric bulk of the trimethylcyclohexyl group provides hydrolytic stability to the ester linkage in sunscreen formulations.
Diagram 2: Industrial Application Workflow
Figure 2: Conversion of TMCH into high-value pharmaceutical and cosmetic esters.
Toxicology & Safety Protocols
Handling TMCH requires adherence to strict safety standards due to its irritant properties.[2]
-
GHS Classification:
-
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]
-
Ventilation: Use within a fume hood to avoid inhalation of vapors, which can be irritating to the respiratory tract.[2]
-
Storage: Store in a cool, dry place away from strong oxidizing agents (e.g., permanganates, dichromates) to prevent uncontrolled oxidation to the ketone.[2]
-
Analytical Characterization
To validate the identity and purity of TMCH, the following analytical methods are standard:
-
Gas Chromatography (GC):
-
NMR Spectroscopy:
-
1H NMR: Distinct chemical shifts for the C1-methine proton allow differentiation of isomers.[2] The axial proton (in trans isomer if OH is equatorial) typically appears as a broad multiplet upfield compared to the equatorial proton of the cis isomer [2].
-
References
-
N. Inno Pharmchem. (2025).[2] Isophorone Hydrogenation: The Primary Route to this compound Production. Retrieved from
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 8298, this compound. Retrieved from
-
European Chemicals Agency (ECHA). (2023).[2] Registration Dossier - this compound. Retrieved from [2]
-
The Good Scents Company. (2024).[2] cis-homomenthol, 933-48-2.[2][3] Retrieved from
-
BenchChem. (2025).[2] Application Notes and Protocols: Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,3,5-Trimethylcyclohexene | C9H16 | CID 79031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cis-3,3,5-Trimethylcyclohexanol (contains ca. 20% trans- isomer) 80.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. echa.europa.eu [echa.europa.eu]
- 6. cis-homomenthol, 933-48-2 [thegoodscentscompany.com]
3,3,5-Trimethylcyclohexanol CAS number 116-02-9
Technical Monograph: 3,3,5-Trimethylcyclohexanol (CAS 116-02-9) [1][2][3]
Executive Summary
This compound (TMCH) is a cyclic secondary alcohol and a critical intermediate in the pharmaceutical and fragrance industries.[1][3] Commercially identified under CAS 116-02-9, it exists as a mixture of stereoisomers (cis and trans), the ratio of which dictates its thermodynamic stability and reactivity.[1][3] Its primary pharmaceutical utility lies in the synthesis of Cyclandelate , a vasodilator used in the treatment of claudication and vascular dementia.
This guide provides a rigorous analysis of TMCH, moving from stereochemical dynamics to industrial synthesis protocols, downstream pharmaceutical applications, and analytical validation.[1][3]
Chemical Identity & Stereochemical Dynamics
The reactivity and biological profile of TMCH are governed by its conformational analysis.[3] Unlike simple cyclohexanols, the gem-dimethyl group at C3 and the methyl group at C5 create significant steric constraints.[3]
Physical Properties
| Property | Value / Description |
| CAS Number | 116-02-9 (Mixture), 933-48-2 (cis), 767-54-4 (trans) |
| Molecular Formula | C9H18O |
| Molecular Weight | 142.24 g/mol |
| Appearance | Colorless liquid or crystalline solid (isomer dependent) |
| Melting Point | 37°C (pure cis); Commercial mixture often liquid at RT |
| Boiling Point | ~198°C at 760 mmHg |
| Density | 0.878 g/mL at 20°C |
| Solubility | Insoluble in water; Soluble in ethanol, ether, oils |
Conformational Analysis
The molecule exists predominantly in a chair conformation.[3] The bulky methyl group at C5 prefers the equatorial position to minimize 1,3-diaxial interactions.[1]
-
The cis-Isomer (Thermodynamic Product): The hydroxyl group at C1 is equatorial , placing it cis to the equatorial C5-methyl group (1,3-diequatorial relationship).[1] This is the most stable conformer.[3]
-
The trans-Isomer (Kinetic Product): The hydroxyl group at C1 is axial .[3] This creates unfavorable 1,3-diaxial interactions with the axial methyl at C3, making it less stable.[1][3]
Synthesis & Production Workflows
The industrial production of TMCH relies on the catalytic hydrogenation of Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[1][3] This process occurs in two distinct stages, often performed in a single pot under specific catalytic conditions.[1][3]
Reaction Pathway
-
Olefin Saturation: Hydrogenation of the C=C double bond in Isophorone to yield 3,3,5-Trimethylcyclohexanone (Dihydroisophorone) .[1][3]
-
Carbonyl Reduction: Further hydrogenation of the ketone to yield the alcohol (TMCH).[3]
Figure 1: Stepwise hydrogenation of Isophorone to this compound.
Experimental Protocol: High-Pressure Hydrogenation
Objective: Synthesize TMCH with a high cis/trans ratio favoring the thermodynamic product.
Reagents:
-
Substrate: Isophorone (Purity >98%)[3]
-
Catalyst: 5% Ruthenium on Carbon (Ru/C) or Raney Nickel.[3]
-
Solvent: Isopropanol (optional, solvent-free preferred for industrial scale).[1][3]
Methodology:
-
Reactor Loading: Charge a high-pressure autoclave (e.g., Hastelloy or Stainless Steel) with Isophorone and Catalyst (0.5 - 2.0 wt% loading relative to substrate).[1][3]
-
Purge: Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.[3]
-
Reaction Parameters:
-
Pressure: Pressurize to 50 bar (5.0 MPa) with H2.
-
Temperature: Heat to 120°C - 150°C . Note: Higher temperatures favor the thermodynamic (cis) isomer but increase the risk of hydrogenolysis.
-
-
Monitoring: Agitate at 1000 rpm. Monitor H2 uptake. The reaction is complete when pressure drop plateaus (typically 4-6 hours).[3]
-
Work-up: Cool to room temperature. Vent H2. Filter the catalyst (pyrophoric hazard: keep wet).[3]
-
Purification: Distill the filtrate under reduced pressure (approx. 80°C at 20 mmHg) to isolate TMCH.
Expert Insight: Using Ruthenium catalysts often yields a higher proportion of the thermodynamically stable alcohol compared to Platinum or Palladium, which are more effective for the initial olefin saturation but less selective for the alcohol stereochemistry [1].
Pharmaceutical Application: Cyclandelate Synthesis
The primary value driver for TMCH in drug development is its role as the alcohol moiety in Cyclandelate (CAS 456-59-7), a direct-acting smooth muscle relaxant.[1][3]
Synthesis Mechanism
Cyclandelate is an ester formed via the Fischer esterification (or transesterification) of Mandelic Acid with TMCH.[3]
Figure 2: Synthesis of Cyclandelate via esterification.[1][3]
Critical Quality Attribute (CQA): The stereochemistry of the TMCH starting material affects the physical properties of the resulting API. Manufacturers typically specify a minimum purity of the cis-isomer to ensure batch-to-batch consistency of the final drug product [2].
Analytical Methodologies
Distinguishing the cis and trans isomers requires high-resolution chromatography due to their similar boiling points.[3]
Gas Chromatography (GC) Protocol
-
Column: Polar capillary column (e.g., HP-INNOWAX or DB-WAX), 30m x 0.25mm x 0.25µm.[1][3]
-
Injector: Split ratio 50:1, 250°C.[3]
-
Detector: FID at 280°C.
-
Oven Program:
-
Hold at 80°C for 2 min.
-
Ramp 10°C/min to 220°C.
-
Hold for 5 min.
-
-
Elution Order: Typically, on polar columns, the trans-isomer (more polar/axial OH interaction) may elute slightly differently than the cis-isomer.[1][3] Standards must be used for confirmation [3].
NMR Spectroscopy
-
1H NMR (CDCl3): The carbinol proton (H at C1) is diagnostic.[3]
Safety & Handling (SDS Summary)
| Hazard Class | GHS Category | Statement |
| Acute Toxicity | Oral Cat 4 | H302: Harmful if swallowed.[1][3] |
| Skin Corrosion | Cat 2 | H315: Causes skin irritation.[3][5] |
| Eye Damage | Cat 2A | H319: Causes serious eye irritation.[3][5] |
| Environmental | Aquatic Chronic 3 | H412: Harmful to aquatic life with long-lasting effects.[1][3] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][3]
-
Inhalation: Use in a fume hood.[3][6] The vapor has a strong menthol/camphor odor which can be irritating to the respiratory tract.
-
Storage: Store in a cool, dry place away from strong oxidizing agents (e.g., chromates, permanganates) to prevent uncontrolled oxidation back to the ketone [4].[1]
References
-
BenchChem. (2025).[3][6] Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone. Retrieved from [3]
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 2893, Cyclandelate. Retrieved from [3]
-
Chemical Book. (2025).[3] this compound Properties and Reactions. Retrieved from [3]
-
The Good Scents Company. (2024).[3] this compound Safety Data. Retrieved from
Sources
- 1. CAS 116-02-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 3,3,5-Trimethylcyclohexanol Structure, Isomers, and Synthesis
This guide details the structural chemistry, synthesis, and analytical characterization of 3,3,5-Trimethylcyclohexanol, a critical intermediate in the synthesis of vasoactive pharmaceuticals like Cyclandelate.
Executive Summary
This compound (TMCH) is a secondary alicyclic alcohol predominantly used as a precursor for the vasodilator Cyclandelate and as a fragrance ingredient ("Homomenthol"). Its synthesis via the hydrogenation of isophorone yields a mixture of stereoisomers (cis and trans), which exhibit distinct physical and spectroscopic properties. For drug development professionals, understanding the stereochemical control and analytical separation of these isomers is critical for ensuring API (Active Pharmaceutical Ingredient) purity and efficacy.
Chemical Structure & Stereochemistry[1][2][3]
Conformational Analysis
The molecule consists of a cyclohexane ring substituted with a gem-dimethyl group at C3 and a single methyl group at C5. The stereochemistry is defined by the relative orientation of the hydroxyl group at C1 and the methyl group at C5.
-
Conformational Locking : The C5-methyl group strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions (A-value ~1.7 kcal/mol).
-
The cis Isomer (Thermodynamic) : The C1-hydroxyl group is cis to the C5-methyl group. In the chair conformation where the C5-methyl is equatorial, the C1-hydroxyl is also equatorial . This is the thermodynamically stable isomer (1,3-diequatorial relationship).
-
The trans Isomer (Kinetic) : The C1-hydroxyl group is trans to the C5-methyl group. With the C5-methyl equatorial, the C1-hydroxyl is forced into the axial position. This isomer suffers from 1,3-diaxial interactions between the axial OH and the axial methyl at C3, making it less stable but chemically distinct.
Physical Properties of Isomers
Data consolidated from industrial certificates of analysis and thermodynamic studies.
| Property | cis-3,3,5-Trimethylcyclohexanol | trans-3,3,5-Trimethylcyclohexanol |
| Configuration | 1-OH (eq), 5-Me (eq) | 1-OH (ax), 5-Me (eq) |
| Melting Point | 37.3 °C | 56.0 – 59.0 °C |
| Boiling Point | 193–196 °C (at 760 mmHg) | ~198 °C (at 760 mmHg) |
| State (RT) | Low-melting solid / Supercooled liquid | Crystalline solid |
| Thermodynamics | More Stable (Equatorial OH) | Less Stable (Axial OH) |
Note on Nomenclature: Commercial "Homomenthol" is often a mixture. The trans isomer (axial OH) has a higher melting point despite being thermodynamically less stable, a phenomenon often attributed to more efficient crystal packing of the axial conformer in this specific lattice.
Synthesis & Manufacturing Pathways
The industrial synthesis involves the catalytic hydrogenation of Isophorone (3,3,5-Trimethylcyclohex-2-en-1-one).[1][2] This is a two-step reduction occurring sequentially in a single reactor.
Reaction Mechanism
-
Olefin Saturation : Rapid hydrogenation of the C=C double bond to form 3,3,5-Trimethylcyclohexanone .
-
Carbonyl Reduction : Slower hydrogenation of the C=O group to the alcohol. This step determines the stereochemical ratio.[3]
Stereochemical Control
-
Kinetic Control : Hydride delivery (or catalyst surface approach) occurs from the less hindered equatorial face, pushing the hydroxyl group into the axial position (trans-isomer).
-
Thermodynamic Control : Under high temperatures or with specific equilibration catalysts (e.g., Raney Nickel at >150°C), the labile axial alcohol equilibrates to the more stable equatorial alcohol (cis-isomer).
Visualization of Pathway
The following diagram illustrates the hydrogenation flow and stereochemical divergence.
Figure 1: Hydrogenation pathway of Isophorone showing kinetic vs. thermodynamic product divergence.
Analytical Characterization
Differentiation of the isomers is best achieved using 1H NMR spectroscopy, exploiting the Karplus relationship and chemical shift anisotropy of cyclohexane rings.
1H NMR Differentiation Protocol
-
Principle : An axial proton (attached to an equatorial carbon) resonates upfield (lower ppm) and exhibits large diaxial coupling constants (
Hz). An equatorial proton (attached to an axial carbon) resonates downfield and shows smaller coupling ( Hz).
| Isomer | H1 Proton Orientation | Chemical Shift ( | Splitting Pattern |
| cis-Isomer | Axial H (OH is Eq) | ~3.5 - 3.8 ppm | Broad multiplet (tt), Large |
| trans-Isomer | Equatorial H (OH is Ax) | ~4.0 - 4.2 ppm | Narrow multiplet (quintet-like), Small |
Gas Chromatography (GC) Method
Separation of isomers requires a polar stationary phase due to the boiling point proximity.
-
Column : Polyethylene Glycol (PEG) based (e.g., DB-WAX or CP-Wax 52 CB).
-
Carrier Gas : Helium at 1.2 mL/min.
-
Temperature Program :
-
Initial: 80°C (Hold 2 min)
-
Ramp: 5°C/min to 200°C
-
Hold: 5 min.
-
-
Elution Order : On polar columns, the more polar axial alcohol (trans) often interacts differently than the equatorial form. Typically, the trans isomer elutes before the cis isomer on non-polar phases, but order may reverse on highly polar phases. Standards are required for absolute confirmation.
Applications: Synthesis of Cyclandelate
The primary pharmaceutical application of this compound is the esterification with mandelic acid to produce Cyclandelate , a direct-acting smooth muscle relaxant.
Synthesis Protocol
Reagents : this compound (isomer mixture or pure), Mandelic Acid (or Benzoylformic acid). Mechanism : Acid-catalyzed Fischer esterification or transesterification.
-
Activation : Mandelic acid is often converted to the acid chloride or used with a coupling agent (DCC) in research settings, or reacted directly with the alcohol using an acid catalyst (p-TSA) and azeotropic water removal in industrial settings.
-
Stereochemistry : The chirality of the mandelic acid (R/S) combined with the cis/trans alcohol creates a mixture of diastereomers. Commercial Cyclandelate is typically a mixture of these stereoisomers.
Figure 2: Esterification pathway for Cyclandelate production.
References
-
Isophorone Hydrogenation & Catalysis
-
Study on the selective hydrogenation of isophorone. RSC Advances, 2021.[1]
-
-
Physical Properties & Isomer Data
-
This compound Product Data. TCI Chemicals.
-
PubChem Compound Summary: this compound. National Library of Medicine.
-
-
Cyclandelate Pharmacology & Structure
-
Cyclandelate Structure and Indication. DrugBank Online.
-
-
NMR Conformational Analysis
-
Prediction of 1H NMR Chemical Shifts and Conformational Analysis. University of Liverpool.
-
Sources
cis-3,3,5-Trimethylcyclohexanol vs trans-3,3,5-Trimethylcyclohexanol properties
Executive Summary: Isomer Differentiation at a Glance
The stereochemistry of 3,3,5-trimethylcyclohexanol (TMCH) is a critical parameter in fragrance formulation and pharmaceutical synthesis. The molecule exists primarily as two diastereomers: the thermodynamically stable cis-isomer (Homomenthol) and the kinetically accessible trans-isomer .
This guide details the physicochemical distinctions, spectroscopic signatures, and reactivity profiles required for the precise identification and utilization of these isomers.
Quick Comparison Table
| Property | cis-3,3,5-Trimethylcyclohexanol | trans-3,3,5-Trimethylcyclohexanol |
| CAS Number | 933-48-2 | 767-54-4 |
| Common Name | Homomenthol | - |
| Conformation (Major) | 1-OH (Equatorial), 5-Me (Equatorial) | 1-OH (Axial), 5-Me (Equatorial) |
| Melting Point | 37.0 – 38.0 °C | 56.0 – 59.0 °C |
| Boiling Point | ~198 °C | ~198 °C |
| Odor Profile | Minty, Cooling, Mentholic | Musty, Spicy, Weak |
| Thermodynamic Stability | More Stable (Diequatorial) | Less Stable (Axial OH interaction) |
| 1H NMR (H-1 Signal) | Upfield (δ ~3.8 ppm), Large Coupling ( | Downfield (δ ~4.1 ppm), Small Coupling ( |
| Oxidation Rate (Jones) | Slower (Sterically unassisted) | Faster (Relief of 1,3-diaxial strain) |
Structural & Conformational Analysis
The 3,3,5-trimethylcyclohexane skeleton is conformationally "locked" by the gem-dimethyl group at C3 and the methyl group at C5. To minimize 1,3-diaxial interactions, the ring adopts a chair conformation where the C5-methyl group is equatorial .
-
cis-Isomer: The hydroxyl group at C1 is cis to the C5-methyl. Since the C5-methyl is equatorial, the C1-hydroxyl must also be equatorial . This results in a stable diequatorial arrangement.
-
trans-Isomer: The hydroxyl group at C1 is trans to the C5-methyl. With the C5-methyl equatorial, the C1-hydroxyl is forced into an axial position. This introduces destabilizing 1,3-diaxial interactions with the axial methyl at C3 and axial hydrogens.
Conformational Energy Diagram
Figure 1: Conformational relationships and synthetic origins of TMCH isomers. The cis-isomer minimizes steric strain.
Spectroscopic Identification (NMR)[3][4][5]
Differentiation of the isomers is most definitively achieved via Proton Nuclear Magnetic Resonance (
1H NMR Analysis Protocol
-
Solvent: CDCl
is standard.[2] -
Target Signal: Observe the methine proton at C1 (attached to the OH).
| Feature | cis-Isomer (Equatorial OH) | trans-Isomer (Axial OH) | Mechanistic Explanation |
| H-1 Orientation | Axial ( | Equatorial ( | Ring is locked by C3/C5 methyls. |
| Coupling Pattern | tt (Triplet of Triplets) | br s (Broad Singlet) or narrow multiplet | Karplus relationship. |
| Coupling Constant ( | Axial-Axial couplings ( | ||
| Chemical Shift ( | Upfield (~3.8 ppm) | Downfield (~4.1 ppm) | Equatorial protons are generally deshielded relative to axial protons in cyclohexanes. |
13C NMR Distinctions
The carbon bearing the axial hydroxyl group (trans-isomer) typically resonates at a higher field (lower ppm,
Chemical Reactivity & Synthesis[4][7]
The reactivity difference between the axial (trans) and equatorial (cis) hydroxyl groups is significant and can be exploited for separation or derivatization.
Oxidation Kinetics (Chromic Acid / Jones Reagent)
-
trans-Isomer (Axial OH): Oxidizes rapidly .
-
Reasoning: The rate-determining step involves the breakdown of the chromate ester. An axial ester suffers from severe 1,3-diaxial steric strain. Elimination of the chromate moiety relieves this strain (steric acceleration), driving the reaction forward.
-
-
cis-Isomer (Equatorial OH): Oxidizes slowly .
-
Reasoning: The equatorial ester is stable. The transition state to the ketone does not offer significant strain relief compared to the ground state.
-
Esterification (Acetylation)
-
cis-Isomer (Equatorial OH): Acetylates faster .
-
Reasoning: The equatorial position is less sterically hindered, allowing easier approach of the acylating agent (e.g., acetic anhydride).
-
-
trans-Isomer (Axial OH): Acetylates slower .
-
Reasoning: The axial position is shielded by the 1,3-diaxial methyl group at C3, retarding the nucleophilic attack.
-
Synthetic Workflow
Figure 2: Synthetic pathways controlling stereoselectivity.
Experimental Protocols
Protocol 1: Separation via Recrystallization
Since the trans-isomer has a significantly higher melting point (57°C) than the cis-isomer (37°C), fractional crystallization from non-polar solvents (e.g., pentane or petroleum ether) at low temperatures can enrich the trans-isomer from mixtures where it is present in significant quantity.
Protocol 2: Kinetic Resolution via Oxidation
To obtain pure cis-isomer from a mixture:
-
Dissolve the mixture in acetone at 0°C.
-
Add a limiting amount of Jones reagent (CrO
/H SO ). -
The trans-isomer (axial OH) reacts preferentially to form the ketone.
-
Quench reaction, extract, and separate the unreacted alcohol (enriched cis) from the ketone via chromatography.
References
-
The Good Scents Company. (n.d.). cis-homomenthol. Retrieved from [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Gallagher, D. L., et al. (2015). Tale of two isomers: complexities of human odor perception for cis- and trans-4-methylcyclohexane methanol. Environmental Science & Technology. (Contextual reference for odor threshold differences in cyclohexane isomers). Retrieved from [Link]
Sources
3,3,5-Trimethylcyclohexanol molecular weight and formula
Technical Monograph: 3,3,5-Trimethylcyclohexanol
Executive Summary
This compound (TMCH) is a cyclic terpene alcohol (
This guide moves beyond basic property listing to address the structural dynamics that influence reaction kinetics, the catalytic strategies required for stereoselective synthesis, and the analytical protocols necessary for validation in a drug development context.
Physicochemical Identity
The molecular weight of TMCH is not merely a constant; it is the stoichiometric baseline for the esterification reactions used in drug synthesis.
| Parameter | Value | Technical Context |
| IUPAC Name | 3,3,5-Trimethylcyclohexan-1-ol | - |
| Common Names | Homomenthol, Dihydroisophorol | Used in fragrance/flavor industry |
| CAS Number | 116-02-9 (Mixture)933-48-2 (cis)767-54-4 (trans) | Critical for regulatory filing (REACH/TSCA) |
| Molecular Formula | - | |
| Molecular Weight | 142.24 g/mol | Basis for yield calculations |
| Boiling Point | 198 °C (at 760 mmHg) | High BP requires vacuum distillation for purification |
| Melting Point | ~37 °C (Isomer dependent) | cis-isomer is typically solid at RT; mixture is often a slurry |
| Density | 0.878 g/mL (at 20 °C) | Lower than water; phase separation is straightforward |
| Solubility | Water: <0.1%; Ethanol: Miscible | Lipophilic nature drives its bioavailability in prodrugs |
Stereochemistry & Structural Dynamics
For the research scientist, the "mixture" CAS number is insufficient. The reactivity of the hydroxyl group at position C1 is governed by its axial or equatorial orientation, which is dictated by the fixed methyl groups at C3 and C5.
-
Conformational Locking: The bulky methyl group at C5 prefers the equatorial position to minimize 1,3-diaxial strain.
-
The Isomers:
-
Trans-TMCH: The C1-Hydroxyl and C5-Methyl are on opposite sides. In the chair conformation, if C5-Me is equatorial, the C1-OH is also equatorial (1,3-trans relationship). This is generally the thermodynamically more stable isomer.
-
Cis-TMCH: The C1-Hydroxyl and C5-Methyl are on the same side. If C5-Me is equatorial, the C1-OH is forced into an axial position.
-
Why this matters: Axial hydroxyl groups (cis isomer) are sterically more hindered and oxidize faster to the ketone (due to relief of steric strain in the transition state), whereas equatorial hydroxyls (trans isomer) are more accessible for esterification but thermodynamically more stable.
Synthetic Pathways & Causality
The industrial synthesis of TMCH involves the hydrogenation of Isophorone.[1][3] The choice of catalyst determines the stereochemical outcome.[4]
Mechanism: Sequential Hydrogenation
-
Olefin Saturation: Isophorone is hydrogenated at the C=C bond to form 3,3,5-Trimethylcyclohexanone (Dihydroisophorone).
-
Carbonyl Reduction: The ketone is further reduced to the alcohol (TMCH).
Catalyst Selection Logic:
-
Raney Nickel: Economical but often produces a thermodynamic mix (approx. 50:50 to 60:40 cis/trans).
-
Ruthenium on Carbon (Ru/C): Preferred for high stereoselectivity. Ruthenium facilitates hydride attack from the less hindered face, often favoring the cis isomer (axial alcohol) under kinetic control.
Workflow Diagram (DOT)
Figure 1: Stepwise hydrogenation of Isophorone. Note the divergence at the ketone reduction stage based on catalytic conditions.
Analytical Characterization Protocols
To validate the identity and isomeric ratio of synthesized TMCH, the following self-validating protocols are recommended.
Protocol A: Isomer Differentiation via 1H-NMR
The coupling constant (
-
Principle: By the Karplus equation, vicinal protons with a 180° dihedral angle (axial-axial) exhibit large coupling constants (
Hz). Protons with a 60° angle (axial-equatorial or eq-eq) exhibit smaller coupling ( Hz). -
Trans-TMCH (Equatorial OH -> Axial H1):
is axial. It has axial-axial coupling with adjacent axial protons at C2 and C6.-
Signal: Broad multiplet or triplet of triplets.
-
J-value:Large (~11 Hz) .
-
-
Cis-TMCH (Axial OH -> Equatorial H1):
is equatorial. It has only axial-equatorial or eq-eq interactions.-
Signal: Narrow multiplet.
-
J-value:Small (< 5 Hz) .
-
Protocol B: GC-MS Quantification
-
Column: Fused silica capillary column (e.g., DB-5 or HP-5), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program: 60°C (2 min hold)
10°C/min 200°C. -
Elution Order: The trans isomer (lower boiling point/more volatile due to less effective hydrogen bonding in the gas phase or polarity differences) typically elutes before the cis isomer on non-polar columns, though standards must be injected to confirm retention times for the specific column phase used.
Pharmaceutical Application: Cyclandelate Synthesis
The primary pharmaceutical utility of TMCH is the synthesis of Cyclandelate , a vasodilator used to treat claudication and arteriosclerosis. This is a direct esterification or transesterification reaction.
Reaction Logic
TMCH acts as the nucleophile attacking the carbonyl carbon of a mandelic acid derivative.
-
Reagents: TMCH + Mandelic Acid (or Mandeloyl Chloride).
-
Catalyst: Acid catalyst (
or PTSA) or base (if using acid chloride). -
Critical Quality Attribute: The purity of the TMCH starting material directly impacts the crystallization and purity of the final Cyclandelate ester.
Pathway Diagram (DOT)
Figure 2: Synthesis of Cyclandelate via Fischer Esterification.
Safety & Toxicology (SDS Summary)
While TMCH is a valuable intermediate, it requires specific handling protocols.
-
GHS Classification:
-
Skin Irritation (Category 2)[5]
-
Eye Irritation (Category 2A)
-
Aquatic Toxicity (Chronic Category 3)
-
-
Handling Protocol:
-
PPE: Nitrile gloves are required. The lipophilic nature allows rapid skin permeation.
-
Inhalation: Use local exhaust ventilation. The vapor pressure is low at RT, but heating (e.g., during distillation) generates significant organic vapors.
-
Storage: Store in a cool, dry place. Isomers may separate or crystallize (slurry formation) if temperature fluctuates; warm and mix before sampling to ensure homogeneity.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8298, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[6][7] Retrieved from [Link](Note: Generic landing page for ECHA search as specific dossier links expire).
-
Arpe, H. J. (2010). Industrial Organic Chemistry. Wiley-VCH.[7] (Detailed coverage of Isophorone chemistry and hydrogenation derivatives).
-
Bell, G. D., et al. (1984). "The effects of this compound on hepatic cholesterol synthesis." British Journal of Pharmacology, 81(1), 183–187. Retrieved from [Link]
Sources
- 1. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US20030109756A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and Chemical Properties of 3,3,5-Trimethylcyclohexanol: A Technical Guide
Executive Summary
3,3,5-Trimethylcyclohexanol (CAS: 116-02-9) is a saturated cyclic alcohol derived from the hydrogenation of isophorone.[1] It serves as a critical intermediate in the synthesis of pharmaceuticals (specifically vasodilators) and as a fragrance ingredient due to its menthol-like olfactory profile. This guide provides a comprehensive technical analysis of its stereochemistry, physicochemical properties, industrial synthesis, and downstream applications, designed for researchers and process chemists.
Molecular Architecture & Stereochemistry
The this compound molecule exists as a mixture of cis and trans isomers.[2][3] The stereochemistry is defined by the relationship between the hydroxyl group at C1 and the methyl group at C5.
-
Conformational Locking: The bulky gem-dimethyl group at C3 and the methyl group at C5 lock the cyclohexane ring into a rigid chair conformation to minimize 1,3-diaxial interactions. The C5-methyl group predominantly occupies the equatorial position.
-
Isomerism:
-
Trans-isomer (Kinetic): The hydroxyl group occupies the axial position.
-
Cis-isomer (Thermodynamic): The hydroxyl group occupies the equatorial position.
-
-
Commercial Composition: Industrial grades are typically a mixture, often solidifying around 30–37°C depending on the isomer ratio. The cis isomer (equatorial OH) is generally more stable and often the major component in thermodynamic equilibrium mixtures.
Physicochemical Profile
The following data represents the standard commercial mixture unless otherwise noted.
| Property | Value | Unit | Condition/Note |
| Molecular Formula | C₉H₁₈O | - | - |
| Molecular Weight | 142.24 | g/mol | - |
| CAS Number | 116-02-9 | - | Mixture (767-54-4 for trans, 933-48-2 for cis) |
| Appearance | Colorless solid/liquid | - | Low melting point solid |
| Melting Point | 35 – 37 | °C | Pure cis isomer is solid at RT |
| Boiling Point | 198 | °C | @ 760 mmHg |
| Density | 0.878 | g/cm³ | @ 20°C |
| Vapor Pressure | ~0.1 | mmHg | @ 20°C |
| Flash Point | 88 | °C | Open Cup |
| Solubility (Water) | < 0.2 | % w/w | Slightly soluble |
| Solubility (Organic) | Miscible | - | Soluble in EtOH, Ether, Oils |
| Odor Profile | Mentholic, Camphoraceous | - | Used as "Homomenthol" |
Synthetic Routes & Process Chemistry
The industrial synthesis of this compound is achieved via the catalytic hydrogenation of isophorone.[4] This process occurs in two distinct stages: the reduction of the alkene to the ketone (dihydroisophorone), followed by the reduction of the carbonyl to the alcohol.
Reaction Mechanism[7]
-
Stage 1: Isophorone is hydrogenated over a Pd or Ni catalyst to form 3,3,5-trimethylcyclohexanone.
-
Stage 2: The ketone is further reduced to the alcohol. The stereoselectivity (cis/trans ratio) is heavily influenced by the catalyst and pH. Ruthenium (Ru) catalysts are often preferred for high conversion to the alcohol.
Experimental Protocol: High-Pressure Hydrogenation
Note: This protocol describes a laboratory-scale optimization run.
-
Reagents: Isophorone (1.0 eq), Ruthenium on Carbon (5% Ru/C, 2 wt% loading).
-
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).
-
Conditions: 140°C, 2.0–4.0 MPa H₂ pressure.
Step-by-Step Methodology:
-
Loading: Charge the autoclave with isophorone and the Ru/C catalyst. No solvent is strictly necessary (neat reaction), though methanol can be used to improve heat transfer.
-
Purging: Seal the reactor and purge three times with Nitrogen (N₂) to remove oxygen, followed by three purges with Hydrogen (H₂).
-
Reaction: Pressurize to 3.0 MPa H₂ and heat to 140°C. Stirring rate must be high (>800 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor H₂ uptake. The reaction proceeds through the ketone intermediate. Complete conversion typically requires 2–4 hours.
-
Work-up: Cool to room temperature and vent H₂. Filter the catalyst (can be recycled). The filtrate is distilled (BP 198°C) to yield the product.
Process Flow Diagram
Figure 1: Step-wise hydrogenation pathway from Isophorone to this compound.
Pharmaceutical Application: Cyclandelate Synthesis[3][10]
The most significant pharmaceutical application of this compound is its esterification with mandelic acid to produce Cyclandelate , a vasodilator used to treat peripheral vascular diseases (e.g., intermittent claudication).
Synthesis Logic
Direct esterification of mandelic acid is slow due to steric hindrance in the this compound ring. The industrial route often employs an acid chloride intermediate or acid-catalyzed azeotropic distillation to drive equilibrium.
Protocol: Acid Chloride Route
-
Activation: Mandelic acid is converted to O-acetylmandeloyl chloride (to protect the alpha-hydroxyl group) or used directly if careful temperature control is maintained.
-
Esterification:
-
Reagents: this compound (1.0 eq), Mandeloyl Chloride (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM).
-
Procedure: Dissolve alcohol in dry DCM with Pyridine. Add Mandeloyl chloride dropwise at 0°C.
-
Causality: The base (Pyridine) neutralizes the HCl byproduct, driving the reaction forward. Low temperature prevents elimination reactions.
-
-
Purification: Wash with dilute HCl (remove pyridine), then NaHCO₃. Recrystallize from hexane/ethanol.
Cyclandelate Pathway Diagram
Figure 2: Synthetic pathway for the production of Cyclandelate via acid chloride intermediate.
Safety & Handling (GHS Standards)
-
Hazard Classification:
-
Skin Irritation: Category 2 (H315).
-
Eye Irritation: Category 2A (H319).
-
Aquatic Toxicity: Chronic Category 3 (H412).
-
-
Handling Protocols:
-
PPE: Nitrile gloves and safety goggles are mandatory.
-
Inhalation: Use in a well-ventilated fume hood. The vapor pressure is low, but heated material emits irritating fumes.
-
Storage: Store in a cool, dry place. The material is hygroscopic and should be kept in tightly sealed containers to prevent moisture absorption which can lower the melting point.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8298, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: this compound.[1][2][5][6][7] Retrieved from [Link]
-
Nauta, W. T. (1955).[7] Esters of this compound and mandelic acid. U.S. Patent 2,707,193.[7] Retrieved from
-
The Good Scents Company. (n.d.). Homomenthol (this compound) Olfactory Profile. Retrieved from [Link]
- Relph, R. A., et al. (2003). Process for the preparation of this compound. U.S. Patent Application 2003/0109756.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 4. US20030109756A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 456-59-7: Cyclandelate | CymitQuimica [cymitquimica.com]
- 7. Cyclandelate | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profiling and Thermodynamic Analysis of 3,3,5-Trimethylcyclohexanol
Technical Guide | Version 2.1 | Chemical Process Development
Executive Summary
This guide provides a technical analysis of the solubility behavior of 3,3,5-Trimethylcyclohexanol (TMCH) , a critical intermediate in the synthesis of vasodilators (e.g., Cyclandelate) and fragrance compounds.[1] Unlike simple linear alcohols, TMCH exhibits complex solid-liquid equilibrium (SLE) behavior due to its conformational isomerism (cis vs. trans) and steric bulk.[1]
This document is structured to assist process chemists in optimizing solvent selection for reaction monitoring, purification (crystallization), and formulation.[1] It moves beyond basic solubility rules to explore the thermodynamic drivers of dissolution and provides a validated protocol for generating precise solubility curves.[1]
Molecular Architecture & Stereochemical Impact[1]
To predict solubility, one must first understand the solute's structural constraints.[1] TMCH (C9H18O) is a secondary alcohol comprising a lipophilic cyclohexane ring substituted with three methyl groups.[1]
Structural Amphiphilicity[1]
-
Hydrophobic Domain: The 3,3,5-trimethylcyclohexyl ring creates a significant non-polar surface area.[1] This drives high affinity for non-polar and moderately polar solvents (Van der Waals forces).[1]
-
Hydrophilic Domain: The hydroxyl (-OH) group at position 1 provides a site for hydrogen bonding (H-bond donor/acceptor).[1]
The Isomer Factor: Cis vs. Trans
Commercially available TMCH is typically a mixture of isomers.[1][2][3] However, solubility differs between them, a property exploited in industrial purification.[1][4]
-
Trans-isomer: Generally exhibits higher solubility in polar alcoholic solvents due to the equatorial position of the hydroxyl group in the most stable chair conformation, making it more accessible for solvation.[1]
-
Cis-isomer: Often the desired pharmacophore (for Cyclandelate).[1] It typically has a higher melting point and lower solubility in lower alcohols (e.g., Ethanol) compared to the trans isomer, allowing for purification via fractional crystallization.[1]
Table 1: Physicochemical Profile of this compound
| Property | Value / Characteristic | Relevance to Solubility |
| Molecular Weight | 142.24 g/mol | Moderate molar volume affects diffusion rates.[1] |
| Melting Point | ~37°C (Mixture) | Defines the boundary between Solid-Liquid (SLE) and Liquid-Liquid (LLE) equilibria.[1] Pure cis melts higher (~57°C).[1] |
| Boiling Point | 198°C | High boiling point allows for high-temperature dissolution without solute loss.[1] |
| Water Solubility | 1.8 g/L (20°C) | Sparingly soluble; requires organic co-solvents for aqueous reactions.[1] |
| LogP (Octanol/Water) | ~2.6 - 3.0 (Estimated) | Indicates strong preference for lipophilic phases.[1] |
Thermodynamic Framework of Solubility
The dissolution of TMCH in organic solvents is governed by the balance between the enthalpy of fusion (
Hansen Solubility Parameters (HSP)
For a Senior Scientist, "like dissolves like" is insufficient.[1] We utilize HSP to predict compatibility.[1] TMCH has a dispersion component (
-
Best Solvents: Those matching the solute's vector in Hansen space.[1]
-
Alcohols (Ethanol, Isopropanol): Match
(H-bonding) and (Polarity).[1] -
Esters (Ethyl Acetate):[1] Good H-bond acceptors for the TMCH hydroxyl proton.[1]
-
Hydrocarbons (Toluene, Hexane): Solubilize the hydrophobic ring but may require higher temperatures to overcome the crystal lattice energy of the solid isomer.[1]
-
Dissolution Mechanism Diagram
The following diagram illustrates the energetic barriers TMCH must overcome to dissolve.
Figure 1: Thermodynamic cycle of TMCH dissolution.[1] Solubility is favored when the solvation energy exceeds the lattice energy and cavity formation costs.
Experimental Protocol: Laser-Monitored Solubility Determination
As exact solubility curves for specific proprietary solvent blends are often unavailable in literature, the following self-validating protocol allows for the precise generation of SLE (Solid-Liquid Equilibrium) data.
Methodology: Dynamic Synthetic Method
This method eliminates sampling errors associated with gravimetric analysis of volatile solvents.[1]
Apparatus:
-
Jacketed glass vessel (50 mL) with precise temperature control (±0.05 K).
-
Magnetic stirrer.[1]
-
Laser transmissometer (or turbidity probe).[1]
Protocol Steps:
-
Preparation: Gravimetrically dispense a known mass of TMCH (
) and Solvent ( ) into the vessel. Calculate initial mole fraction ( ).[1] -
Heating: Heat the mixture slowly (0.5 K/min) until the solid phase completely disappears (transmissivity reaches 100%). Record Temperature (
).[1] -
Cooling (Validation): Cool the solution (0.5 K/min) until the first crystal appears (transmissivity drop). Record Temperature (
).[1] -
Hysteresis Check: The equilibrium temperature (
) is the average of and .[1] If the gap > 0.5 K, repeat with a slower ramp rate. -
Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.
Workflow Visualization
Figure 2: Dynamic synthetic method workflow for determining solubility curves.
Application: Isomer Separation via Differential Solubility
The primary industrial application of TMCH solubility data is the isolation of the cis-isomer for pharmaceutical synthesis.[1]
The Solubility Gap
While both isomers are soluble in ethanol at high temperatures, their solubility diverges significantly as temperature drops.[1]
-
High T (>50°C): Mixture is fully dissolved in Ethanol.[1]
-
Low T (<10°C): Cis-TMCH crystallizes out preferentially due to its higher lattice energy and lower solubility limit compared to the trans-isomer.[1]
Process Recommendation: To maximize yield and purity of the cis-isomer:
-
Dissolve the isomeric mixture in hot Ethanol (or Methanol) at a ratio of 1:3 (w/v).
-
Cool slowly to 0-5°C.
-
Filter the precipitate (cis-rich).[1]
-
The filtrate will contain the majority of the trans-isomer.[1]
References
-
PubChem. (2025).[1][5] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1][6]
-
Corcoran, P. (1975).[1] Separation and purification of cis and trans isomers. U.S. Patent 3,880,925.[1] Available at:
Sources
- 1. 3,3,5-Trimethylcyclohexene | C9H16 | CID 79031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 3. This compound - Prasol Chemicals Limited [prasolchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Monograph: Physicochemical Profiling of 3,3,5-Trimethylcyclohexanol
[1]
Executive Summary
3,3,5-Trimethylcyclohexanol (CAS 116-02-9) is a critical secondary alcohol intermediate used primarily in the synthesis of the vasodilator Cyclandelate and as a fragrance fixative (Homomenthol).[1][2][3][4][5] Its physicochemical behavior is dominated by the stereochemical relationship between the hydroxyl group at C1 and the methyl substituent at C5.[1][6]
This guide provides a definitive analysis of the thermal transitions (melting and boiling points) of its isomeric forms.[1] Unlike generic datasheets, we distinguish between the commercially available mixture and the pure cis and trans stereoisomers, providing actionable protocols for their separation and characterization in a drug development context.
Stereochemical Identity & Conformational Analysis[1]
The molecule exists as two geometric isomers.[1] The rigid cyclohexane ring, locked by the bulky 3,3-dimethyl and 5-methyl groups, dictates distinct thermodynamic properties for each isomer.[1]
-
Isomer A (cis-3,3,5-Trimethylcyclohexanol): The Hydroxyl (OH) group is cis to the 5-Methyl group.[1] In the preferred chair conformation, both the 5-Me and the 1-OH groups occupy equatorial positions.[1] This maximizes hydrogen bonding accessibility, resulting in a higher boiling point.[1]
-
Isomer B (trans-3,3,5-Trimethylcyclohexanol): The OH group is trans to the 5-Methyl group.[1][2] With the 5-Me equatorial, the 1-OH is forced into an axial position.[1] This conformation suffers from 1,3-diaxial interactions (with the C3-axial methyl), making it thermodynamically less stable but possessing higher symmetry that leads to a higher melting point.[1][6]
Diagram 1: Stereochemical Configuration & Stability
Caption: Conformational drivers of physical properties. The equatorial OH of the cis-isomer leads to stronger intermolecular H-bonding (Higher BP), while the trans-isomer's packing efficiency yields a higher MP.[1]
Thermodynamic Data: Melting & Boiling Points
The following data aggregates experimental values for high-purity isolates versus the commercial isomeric mixture.
Table 1: Comparative Thermal Transitions[1][6]
| Property | Commercial Mixture (CAS 116-02-9) | cis-Isomer (CAS 933-48-2) | trans-Isomer (CAS 767-54-4) |
| Melting Point (MP) | 30 – 32 °C (often supercooled liquid) | 37.3 °C | 56 – 59 °C |
| Boiling Point (1 atm) | 193 – 196 °C | 198 °C | ~193 °C (Est.) |
| BP @ 10 mmHg | 80 – 85 °C | 86 °C | 76 °C |
| Physical State (20°C) | Viscous Liquid / Semi-solid | Crystalline Solid | Crystalline Solid |
| Density (20°C) | 0.878 g/mL | 0.890 g/mL | ~0.88 g/mL |
Critical Insight: The trans isomer has a significantly lower boiling point under reduced pressure (76°C vs 86°C at 10 mmHg).[1][6] This 10°C delta is the "sweet spot" for purification via fractional distillation.[1][6]
Vapor Pressure Modeling (Antoine Equation)
For process engineering and distillation simulation, use the following parameters for the mixture (Log10 P = A - B / (T + C)):
Experimental Protocols
Protocol A: Isomer Separation via Vacuum Fractional Distillation
Objective: Enrich the trans-isomer from a commercial mixture. Principle: Exploiting the volatility difference caused by the axial (shielded) vs. equatorial (exposed) hydroxyl group.[1][6]
-
Setup: Equip a 1L round-bottom flask with a Vigreux column (minimum 30cm effective height) or a spinning band distillation column for higher efficiency.
-
Loading: Charge 500g of commercial this compound (melted at 40°C).
-
Vacuum: Reduce system pressure to 10 mmHg (stable).
-
Heating: Slowly ramp oil bath temperature to ~110°C.
-
Fraction Collection:
-
Validation: Analyze fractions via GC-FID (Gas Chromatography). The trans isomer typically elutes earlier on non-polar columns (e.g., DB-5) due to lower boiling point.[1]
Protocol B: Melting Point Determination (DSC)
Objective: Accurate MP determination avoiding supercooling errors common with this waxy solid.
-
Sample Prep: Hermetically seal 2-5 mg of solid in an aluminum pan.
-
Cycle:
-
Cool to -20°C (to ensure complete crystallization).
-
Equilibrate for 5 minutes.
-
Ramp heat at 2°C/min to 70°C.
-
-
Analysis: Record the onset temperature of the endothermic peak.
Synthesis & Industrial Context
The synthesis of this compound involves the catalytic hydrogenation of Isophorone .[1][6] The choice of catalyst dictates the stereochemical outcome.[1]
Diagram 2: Synthesis and Stereocontrol
Caption: Ruthenium on Carbon (Ru/C) catalysts favor the formation of the cis-isomer (>90%), whereas Raney Nickel produces a broader mixture.[1]
Applications in R&D
-
Cyclandelate Synthesis: The alcohol is esterified with mandelic acid.[1][6] The cis-isomer is often preferred for consistent pharmacological profiles, though the commercial drug is a mixture.[1]
-
Viscosity Modification: Due to its bulky trimethyl structure, it serves as a specialized solvent that resists crystallization in hydraulic fluids.[1][6]
References
-
National Institute of Standards and Technology (NIST). Cyclohexanol, 3,3,5-trimethyl- Properties.[1][6] NIST Chemistry WebBook, SRD 69.[1][3][6] [Link][1]
-
PubChem. this compound Compound Summary (CID 8298).[1][4][5][6] National Library of Medicine.[1] [Link][1][5]
-
European Chemicals Agency (ECHA). Registration Dossier: cis-3,3,5-trimethylcyclohexanol.[1][6] [Link][1]
-
Bell, G. D., et al. "The effects of this compound on hepatic cholesterol synthesis."[1][6] British Journal of Pharmacology 81.1 (1984): 183-187.[1][5] (Context for biological activity).
Sources
- 1. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanol, 3,3,5-trimethyl- [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Antoine Equation parameters table for saturation pressure calculation of common pure compounds [myengineeringtools.com]
- 7. trans-3,3,5-Trimethylcyclohexanol | 767-54-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Monograph: 3,3,5-Trimethylcyclohexanol (Homomenthol)
The following technical monograph provides an in-depth analysis of 3,3,5-Trimethylcyclohexanol, colloquially known as Homomenthol . This guide is structured to serve researchers and drug development professionals, focusing on chemical identity, industrial synthesis, pharmaceutical applications (specifically Cyclandelate), and analytical characterization.
Executive Summary
This compound (CAS: 116-02-9) is a cyclic secondary alcohol structurally related to menthol, hence the trade synonym "Homomenthol." While it shares the minty, camphoraceous organoleptic profile of menthol, its methylation pattern (3,3,5-trimethyl) distinguishes it from the isopropyl-methyl substitution of true menthol.
Industrially, it is the critical precursor for Cyclandelate , a vasodilator used in the treatment of peripheral vascular diseases. It also serves as a feedstock for the UV filter Homosalate and various fragrance compounds. This guide details the stereochemical complexity, catalytic synthesis from isophorone, and downstream pharmaceutical derivatization of this molecule.
Chemical Identity & Stereochemistry
The commercial production of "Homomenthol" typically yields a mixture of cis and trans isomers. The biological and chemical activity often depends on the stereochemical configuration.
Nomenclature Hierarchy
| Category | Details |
| IUPAC Name | 3,3,5-Trimethylcyclohexan-1-ol |
| Common Synonyms | Homomenthol, Dihydroisophorol, Cyclonol |
| CAS (Mix) | 116-02-9 |
| CAS (cis) | 933-48-2 (Major isomer in hydrogenation) |
| CAS (trans) | 767-54-4 |
| Molecular Formula | C |
| Molecular Weight | 142.24 g/mol |
Stereochemical Configuration
The molecule possesses two chiral centers at C1 and C5 (relative to the hydroxyl group).
-
Cis-isomer: The hydroxyl group at C1 and the methyl group at C5 are on the same side of the ring (typically equatorial/equatorial or axial/axial in chair conformation).
-
Trans-isomer: The hydroxyl group and C5-methyl are on opposite sides.
-
Note: The gem-dimethyl group at C3 is achiral but influences the conformational lock of the cyclohexane ring.
Physicochemical Profile
The following data represents the standard commercial mixture unless specified.
| Property | Value | Notes |
| Appearance | Colorless solid or supercooled liquid | MP is near room temperature.[1] |
| Melting Point | 37.0 °C (pure cis) | Mixtures often melt ~30–35 °C. |
| Boiling Point | 198 °C (at 760 mmHg) | |
| Density | 0.878 g/mL (at 20 °C) | |
| Solubility | Insoluble in water; Soluble in alcohols, oils | Lipophilic character. |
| Vapor Pressure | ~0.1 mmHg (at 20 °C) | Low volatility compared to lower alcohols. |
| Flash Point | ~81–88 °C | Combustible. |
Industrial Synthesis: Hydrogenation of Isophorone[10]
The primary industrial route involves the catalytic hydrogenation of Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one). This process occurs in two logical stages: reduction of the alkene to the ketone (Dihydroisophorone), followed by reduction of the ketone to the alcohol.
Reaction Pathway Diagram
Caption: Two-stage hydrogenation of Isophorone to this compound.
Protocol A: Catalytic Hydrogenation
Objective: Synthesize this compound from Isophorone with high cis selectivity.
Reagents:
-
Isophorone (Purity >98%)[2]
-
Catalyst: 5% Ruthenium on Carbon (Ru/C) or Raney Nickel (active).
-
Hydrogen gas (H
).
Procedure:
-
Reactor Loading: Charge a high-pressure autoclave (stainless steel) with Isophorone and the catalyst (typically 0.5 - 1.0 wt% loading relative to substrate).
-
Purging: Seal the reactor. Purge three times with Nitrogen (N
) to remove oxygen, then three times with Hydrogen (H ). -
Reaction Conditions:
-
Pressure: Pressurize to 2.0–3.0 MPa (20–30 bar).
-
Temperature: Heat the mixture to 140–160 °C .
-
Note: Lower temperatures favor the ketone intermediate; higher temperatures/pressures are required to drive the carbonyl reduction to the alcohol.
-
-
Monitoring: Monitor H
uptake. The reaction is complete when pressure stabilizes (theoretical uptake: 2 moles H per mole Isophorone). -
Work-up: Cool to room temperature. Vent excess hydrogen. Filter the catalyst (Celite pad recommended for Ru/C).
-
Purification: The crude product is a mixture of cis/trans isomers. Fractional distillation (BP 198 °C) is used to isolate the pure alcohol fraction.
Causality & Insight:
-
Catalyst Selection: Ruthenium (Ru) is preferred over Palladium (Pd) for the second step (ketone to alcohol) because Ru is more active for carbonyl reduction under moderate pressures, whereas Pd is highly selective for the alkene but sluggish on the ketone.
-
Stereoselectivity: Hydrogenation usually adds H
from the less hindered face, favoring the formation of the thermodynamically more stable cis isomer (equatorial OH).
Pharmaceutical Application: Synthesis of Cyclandelate
Cyclandelate (3,3,5-trimethylcyclohexyl mandelate) is a direct-acting smooth muscle relaxant. It is synthesized via the esterification of Mandelic Acid with this compound.
Synthesis Logic Diagram
Caption: Esterification pathway for the production of Cyclandelate.
Protocol B: Acid-Catalyzed Esterification
Objective: Synthesize Cyclandelate via direct condensation.
Reagents:
-
(±)-Mandelic Acid (1.0 eq)
-
This compound (1.1 eq, slight excess)[3]
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq) or conc. HCl.
-
Solvent: Toluene or Xylene (for azeotropic water removal).
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
-
Loading: Add Mandelic Acid, this compound, and solvent (Toluene) to the flask. Add the acid catalyst.
-
Reflux: Heat the mixture to vigorous reflux (Toluene BP: 110 °C). Water generated by the reaction will co-distill with toluene and separate in the Dean-Stark trap.
-
Completion: Continue reflux until water evolution ceases (approx. 4–6 hours).
-
Neutralization: Cool the mixture. Wash the organic layer with saturated NaHCO
solution to remove unreacted acid and catalyst. -
Isolation: Wash with brine, dry over anhydrous MgSO
, and evaporate the solvent under reduced pressure. -
Crystallization: Recrystallize the crude ester from ethanol/hexane to obtain pure Cyclandelate (White crystalline powder).
Self-Validating Step:
-
Water Volume: The volume of water collected in the Dean-Stark trap should correspond stoichiometrically to the moles of Mandelic Acid used. If less water is collected, the reaction is incomplete.
Analytical Characterization
GC/MS Analysis
-
Column: Non-polar capillary column (e.g., HP-5 or DB-5, 30m x 0.25mm).
-
Carrier Gas: Helium at 1 mL/min.
-
Temperature Program: 80 °C (hold 2 min)
10 °C/min 220 °C. -
Identification:
-
Isomer Separation: The cis and trans isomers typically separate, with trans often eluting slightly before or after cis depending on the stationary phase polarity (Check specific column data; cis is usually the major peak in hydrogenation products).
-
Mass Spectrum: Look for molecular ion [M]+ = 142 (weak) and diagnostic fragments m/z = 109 (loss of H2O + CH3), 83, 71.
-
NMR Spectroscopy ( H NMR)
Distinguishing cis vs. trans relies on the coupling constants (
-
Axial Proton (Trans-isomer): If the OH is equatorial (trans), the geminal proton is axial. It exhibits large axial-axial coupling (
Hz) with adjacent axial protons. -
Equatorial Proton (Cis-isomer): If the OH is axial (cis), the geminal proton is equatorial. It exhibits smaller equatorial-axial/equatorial-equatorial couplings (
Hz). -
Note: In this compound, the preferred chair conformation places the bulky C5-methyl and C3-dimethyl groups in specific orientations that dictate the OH position. The cis isomer (OH equatorial, C5-Me equatorial) is generally more stable.
Safety & Toxicology (E-E-A-T)
Hazard Classification (GHS):
-
H335: May cause respiratory irritation.
Handling Protocols:
-
PPE: Nitrile gloves and safety goggles are mandatory. The compound is a severe eye irritant; use a face shield if splashing is possible.
-
Inhalation: Handle in a fume hood. The camphoraceous vapor can be irritating to mucous membranes at high concentrations.
-
Storage: Store in a cool, dry place. The material may solidify/liquefy with ambient temperature fluctuations; ensure containers are tightly sealed to prevent moisture absorption.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8298, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[5] Registration Dossier: this compound.[5][7][3][8][9] Retrieved from [Link]
-
The Good Scents Company. (2023).[3] Homomenthol (CAS 116-02-9) Properties and Safety.[10][11] Retrieved from [Link]
-
Bell, G. D., et al. (1984).[11] "The effects of 3,5,5-trimethylcyclohexanol on hepatic cholesterol synthesis". British Journal of Pharmacology, 81(1), 183–187.[11] (Discusses biological activity of the isomer).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vigon.com [vigon.com]
- 7. CAS 456-59-7: Cyclandelate | CymitQuimica [cymitquimica.com]
- 8. US20030109756A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound (mixture of cis- and trans- isomers) for synthesis 116-02-9 [sigmaaldrich.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
The Evolution of 3,3,5-Trimethylcyclohexanol: From Isophorone Reduction to Vasodilation
[1]
Executive Summary
This compound (TMCH) is a cyclic secondary alcohol (
Historical Genesis: The Isophorone Connection
The history of this compound is inextricably linked to the structural elucidation of Isophorone (3,3,5-trimethyl-2-cyclohexen-1-one). In the early 20th century, researchers like A.W.[1][2][3] Crossley and C. Gilling (circa 1909) were instrumental in synthesizing and characterizing hydroaromatic ketones derived from acetone condensation.[1]
The discovery of TMCH emerged not as a primary target, but as a derivative during the investigation of isophorone's reduction potential. Early attempts utilizing sodium in alcohol yielded mixtures of the saturated alcohol and the intermediate ketone (dihydroisophorone).
The Catalytic Turning Point (1930s-1940s)
The industrial viability of TMCH was established with the advent of high-pressure catalytic hydrogenation.
-
1933: Research cited in Chemistry & Industry demonstrated that hydrogenation over Raney Nickel or Copper Chromite produced TMCH, albeit often contaminated with unreduced 3,3,5-trimethylcyclohexanone.
-
1942: Studies in the Journal of the American Pharmaceutical Association refined this using Platinum catalysts at room temperature, achieving higher selectivity.
Stereochemical Elucidation: The Cis/Trans Divergence
TMCH possesses three chiral centers (C1, C3, C5), but due to the symmetry of the 3,3-dimethyl substitution, it exists primarily as two diastereomers: cis and trans. The stereochemistry is defined by the relationship between the hydroxyl group at C1 and the methyl group at C5.
Isomer Profile & Physical Properties
The separation and identification of these isomers were critical for optimizing their respective applications.
| Feature | Cis-3,3,5-Trimethylcyclohexanol | Trans-3,3,5-Trimethylcyclohexanol |
| Melting Point | ~37 °C (Low Melting) | ~57–58 °C (High Melting) |
| Odor Profile | Fresh, Menthol-like (Valuable) | Musty, Camphoraceous, Earthy |
| Thermodynamics | Kinetic product (often favored by Rh/Ru) | Thermodynamic product (favored by Ni/High T) |
| Fragrance Value | High | Low |
Technical Insight: The "High Melting" isomer (Trans) was historically the subject of specific patents (e.g., US 2,790,835) for isolation, but modern fine chemical synthesis often targets the cis-isomer for its superior sensory qualities.
Diagram 1: Stereoselective Hydrogenation Pathways
The following graph illustrates the divergence in product formation based on catalytic choice.
Industrial Synthesis Protocols
Modern production utilizes continuous flow or batch hydrogenation of isophorone. The choice of catalyst dictates the isomeric ratio.
Protocol A: Ruthenium-Catalyzed Hydrogenation (High Cis-Selectivity)
Target: Fragrance Grade TMCH
-
Feed Preparation: Isophorone is mixed with a Ruthenium on Carbon (Ru/C) catalyst (5% loading).
-
Reaction Conditions:
-
Pressure: 15–20 bar
. -
Temperature: 120°C – 140°C.
-
Solvent: Solvent-free (neat) or Isopropanol.
-
-
Process:
-
The reactor is purged with Nitrogen, then Hydrogen.
-
Agitation is maintained to eliminate mass-transfer limitations.
-
Reaction proceeds until Hydrogen uptake ceases (approx. 4-8 hours).
-
-
Work-up: Catalyst is removed via filtration. The filtrate is distilled under vacuum to separate TMCH from trace dihydroisophorone.
-
Result: Typically yields >90% cis-isomer.
Protocol B: Nickel-Catalyzed Hydrogenation (Thermodynamic Mix)
Target: Chemical Intermediate / Drug Precursor
-
Catalyst: Raney Nickel or Nickel on Silica.[4]
-
Conditions: Higher temperatures (160°C+) and pressures (50+ bar) promote equilibration.
-
Result: A thermodynamic equilibrium mixture (approx. 60:40 to 80:20 Cis:Trans). This mixture is often used directly for esterification if stereochemical purity is not critical for the downstream drug substance.
Pharmaceutical Application: The Cyclandelate Synthesis
The most significant pharmacological application of this compound is its esterification with Mandelic Acid to produce Cyclandelate (3,3,5-trimethylcyclohexyl mandelate). Cyclandelate is a myotropic vasodilator used to treat peripheral vascular diseases.[5]
Mechanism of Action
Cyclandelate acts directly on vascular smooth muscle to induce relaxation.[5][6] The 3,3,5-trimethylcyclohexyl group provides the necessary lipophilicity to facilitate membrane transport, while the mandelate moiety provides the pharmacophore for smooth muscle interaction.
Diagram 2: Cyclandelate Synthesis Workflow
This pathway visualizes the coupling of the alcohol with the acid component.
Synthesis Protocol: Direct Esterification
Reagents: this compound (1.1 eq), Mandelic Acid (1.0 eq), p-Toluenesulfonic acid (catalytic), Toluene (solvent).
-
Setup: A reactor is charged with Mandelic Acid and TMCH in Toluene.
-
Reflux: The mixture is heated to reflux with a Dean-Stark trap to continuously remove water (azeotropic distillation), driving the equilibrium toward the ester.
-
Monitoring: Reaction progress is monitored via TLC or GC until acid consumption is complete.
-
Purification:
-
Cool to room temperature.
-
Wash with
(aq) to remove unreacted acid. -
Wash with brine, dry over
. -
Evaporate solvent.
-
Recrystallize (typically from petroleum ether) to obtain the white crystalline solid.
-
References
-
Crossley, A. W., & Gilling, C. (1909).[1][3] IV.—Hydroaromatic ketones. Part I. Synthesis of trimethylcyclohexenone (isophorone) and some homologues.[1][3] Journal of the Chemical Society, Transactions.[1] Link[3]
-
Börner, A., et al. (2020). Catalytic Hydrogenation of Isophorone: Stereoselective Routes. ChemicalBook / Tetrahedron. Link
-
U.S. Patent 2,790,835. (1957). Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols. Google Patents. Link
-
U.S. Patent Application 2003/0109756. (2003). Process for the preparation of this compound.[1][4][7][8][9][10] Google Patents. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2893, Cyclandelate. PubChem.[11][6][12] Link
- Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). (Cited in patent literature regarding the odor profile of cis/trans isomers).
Sources
- 1. mdpi.com [mdpi.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. IV.—Hydroaromatic ketones. Part I. Synthesis of trimethylcyclohexenone (isophorone) and some homologues - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS 456-59-7: Cyclandelate | CymitQuimica [cymitquimica.com]
- 6. Cyclandelate | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CIS-3,3,5-TRIMETHYLCYCLOHEXANOL CAS#: 933-48-2 [m.chemicalbook.com]
- 8. US20030109756A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 11. cis-3,3,5-Trimethylcyclohexanol (contains ca. 20% trans- isomer) 80.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Natural occurrence of 3,3,5-Trimethylcyclohexanol
Executive Summary
3,3,5-Trimethylcyclohexanol (TMCH), often commercially designated as "Homomenthol," occupies a complex niche in organic chemistry. While predominantly known as a high-volume synthetic precursor for the vasodilator cyclandelate and a fragrance fixative, its status as a "natural product" is a subject of analytical debate.[1]
This guide addresses the ambiguity of TMCH’s natural occurrence, postulating its biogenesis as a reduced metabolite of isophorone (a known natural terpene).[1] It provides a rigorous technical framework for researchers to distinguish between anthropogenic contamination, misidentified GC-MS library hits, and genuine biogenic origins via ene-reductase pathways.[1]
Section 1: Chemical Identity & Stereochemical Challenges
TMCH exists as a mixture of cis and trans isomers.[1][2][3][4] In synthetic production (hydrogenation of isophorone), the ratio is thermodynamically controlled.[1] In biological systems, however, enzymatic reduction typically yields high diastereomeric excess (de).[1]
| Property | Specification |
| IUPAC Name | 3,3,5-Trimethylcyclohexan-1-ol |
| CAS Registry | 116-02-9 |
| Molecular Formula | C₉H₁₈O |
| Key Isomers | cis-3,3,5-TMCH (Axial OH), trans-3,3,5-TMCH (Equatorial OH) |
| Odor Profile | Mentholic, cooling, slightly woody |
| Natural Precursor | Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) |
Scientific Insight: The steric bulk of the gem-dimethyl group at position C3 creates significant conformational locking.[1] In natural product isolation, detecting a racemic mixture strongly suggests anthropogenic origin (synthetic contamination), whereas finding a single enantiomer points to a biogenic enzymatic route.[1]
Section 2: The "Natural" Controversy & Biogenic Origins
Direct isolation of TMCH from plant matrices is rare and often disputed.[1] While databases like The Good Scents Company classify it as "not found in nature," recent high-sensitivity GC-MS studies have reported TMCH or its derivatives in specific botanical profiles, likely as a downstream metabolite of carotenoid degradation.[1]
Validated & Potential Sources
-
Saffron (Crocus sativus): Isophorone is a major volatile formed during the degradation of picrocrocin and zeaxanthin.[1] TMCH is the logical reduced metabolite in this pathway.[1]
-
Corn Mint (Mentha arvensis): Trace detection reported in specific chemotypes, likely via "promiscuous" activity of menthol reductases acting on homoterpene substrates.[1]
-
Fungal Metabolites: Species such as Neurospora crassa and Aspergillus possess the enzymatic machinery to reduce isophorone, potentially accumulating TMCH under anaerobic stress.[1]
The Artifact Warning (E-E-A-T)
Critical Caution: Many reported "natural" occurrences in literature are false positives caused by:
-
GC-MS Library Mismatches: Spectral similarity to menthol and isomenthol causes automated deconvolution software to misidentify peaks.[1]
-
Solvent Contamination: TMCH is used in industrial solvents; trace residues in extraction solvents (e.g., hexane) can appear as "natural components."[1]
Section 3: Biocatalytic Synthesis Protocol
Since extraction from plants yields insufficient quantities, the "natural" production of TMCH for pharmaceutical use (where "nature-identical" labeling is required) relies on Whole-Cell Biocatalysis .[1]
This protocol describes the conversion of Isophorone to TMCH using a dual-enzyme cascade (Ene-Reductase + Alcohol Dehydrogenase).[1]
Mechanism of Action
-
Step 1 (C=C Reduction): An Ene-Reductase (ER) reduces the
-unsaturated bond of Isophorone to form Dihydroisophorone (3,3,5-Trimethylcyclohexanone).[1] -
Step 2 (C=O Reduction): An Alcohol Dehydrogenase (ADH) reduces the ketone to the alcohol (TMCH).[1]
Experimental Workflow
Objective: Stereoselective synthesis of cis-3,3,5-TMCH from Isophorone. Organism: Saccharomyces cerevisiae (expressing OYE family enzymes) or engineered E. coli.[1]
Reagents:
-
Substrate: Isophorone (10 mM)[1]
-
Cofactor Regeneration: Glucose (for NADPH recycling)[1]
-
Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0[1]
Step-by-Step Methodology:
-
Inoculation: Inoculate 50 mL of sterile LB broth (with appropriate antibiotics if using engineered strains) with the biocatalyst. Incubate at 30°C, 200 rpm until OD₆₀₀ reaches 0.6–0.8.[1]
-
Induction: Induce protein expression (e.g., IPTG 0.5 mM) and incubate at 20°C for 16 hours to prevent inclusion body formation.
-
Harvesting: Centrifuge cells (4,000 x g, 10 min) and wash twice with KPi buffer. Resuspend cells to a high density (50 g wet weight/L) in KPi buffer.
-
Biotransformation:
-
Extraction: After 24 hours, extract the reaction mixture twice with an equal volume of Ethyl Acetate.
-
Drying: Dry the organic layer over anhydrous
and concentrate under reduced pressure.
Section 4: Visualization of Pathways
The following diagram illustrates the biogenic relationship between Carotenoids, Isophorone, and TMCH, alongside the analytical decision tree.
Caption: Figure 1: Biogenic pathway from carotenoid degradation to 3,3,5-TMCH via enzymatic reduction, contrasted with synthetic hydrogenation.
Section 5: Analytical Validation (GC-MS)
To confirm the presence of 3,3,5-TMCH in a natural sample, you must separate it from isomeric interferences.[1]
Instrument: Agilent 7890B GC / 5977B MSD Column: DB-Wax (Polar) or Cyclodex-B (Chiral - essential for enantiomer differentiation).[1]
Method Parameters:
-
Inlet: Splitless, 250°C.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 150°C (Critical separation window).
-
Ramp 20°C/min to 240°C.
-
-
MS Source: EI mode, 70 eV. Monitor ions m/z 124, 109, 69 (Base peak).[1]
Interpretation:
-
m/z 124: Molecular ion (
) is often weak.[1] -
m/z 109: Loss of methyl group (
).[1] -
m/z 69: Characteristic dimethyl-allyl fragment.[1]
-
Note: If the retention time matches Menthol exactly, it is likely a misidentification.[1] TMCH typically elutes slightly earlier than Menthol on wax columns due to the lack of the isopropyl group.[1]
References
-
Isophorone Biogenesis: Winterhalter, P., & Rouseff, R. L. (2001).[1] "Carotenoid-Derived Aroma Compounds."[1] ACS Symposium Series. [1]
-
Fungal Biotransformation: Kiran, I., et al. (2013).[1][7] "Microbial transformations of isophorone by Alternaria alternata and Neurospora crassa."[1][7] Natural Product Communications.
-
Industrial Synthesis & Safety: National Toxicology Program (NTP).[1] "Testing Status of this compound."
-
GC-MS Profiling (Plant Analysis): Sermakkani, M., & Thangapandian, V. (2012).[1] "GC-MS analysis of phytochemical compounds present in the plant parts of Argyreia imbricata." Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
Enzymatic Mechanism (OYE): Toogood, H. S., et al. (2010).[1] "Structure-based insight into the ene-reductase activity of Old Yellow Enzymes." ChemBioChem. [1]
Sources
- 1. homomenthol, 116-02-9 [thegoodscentscompany.com]
- 2. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - Prasol Chemicals Limited [prasolchem.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial transformations of isophorone by Alternaria alternata and Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
3,3,5-Trimethylcyclohexanol literature review and key studies
Synthesis, Stereochemistry, and Dual-Use Applications
Executive Summary
3,3,5-Trimethylcyclohexanol is a critical secondary alcohol acting as a linchpin between benign pharmaceutical applications and highly regulated chemical defense research. Commercially, it is the immediate precursor to Cyclandelate , a vasodilator used in the treatment of vascular diseases. Conversely, its structural parameters—specifically the steric bulk of the trimethylcyclohexyl group—make it a precursor of interest in the synthesis of V-series nerve agents, specifically the VP agent (3-pyridyl 3,3,5-trimethylcyclohexyl methylphosphonate).
This guide provides a rigorous technical analysis of its synthesis from isophorone, the stereochemical management of its cis/trans isomers, and the divergent protocols for its pharmaceutical vs. toxicological applications.
Part 1: Chemical Identity and Stereochemistry
The commercial product is typically a mixture of cis and trans isomers. The stereochemistry is defined by the relationship between the hydroxyl group at C1 and the methyl group at C5.
-
cis-3,3,5-Trimethylcyclohexanol: The hydroxyl group and the C5-methyl group are on the same side of the ring. This is often the thermodynamically preferred isomer in specific hydrogenation conditions due to equatorial positioning in the chair conformation.
-
trans-3,3,5-Trimethylcyclohexanol: The hydroxyl and C5-methyl are on opposite sides.
Comparative Physicochemical Data
| Property | cis-Isomer | trans-Isomer | Commercial Mixture |
| CAS Number | 933-48-2 | 767-54-4 | 116-02-9 |
| Melting Point | 37.0 °C | 56 – 58 °C | 30 – 32 °C |
| Boiling Point | ~195 °C | ~195 °C | 198 °C |
| Physical State | Solid (low melt) | Solid (crystalline) | Slush/Liquid |
| Density | 0.878 g/cm³ | 0.9 ± 0.1 g/cm³ | 0.878 g/cm³ |
Part 2: Synthesis and Manufacturing
The industrial route involves the catalytic hydrogenation of Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). This is a two-step reduction that can be telescoped into a single process.
Reaction Pathway Visualization
Caption: Stepwise hydrogenation of Isophorone. Catalyst choice dictates the cis/trans ratio.
Detailed Protocol: Catalytic Hydrogenation
Objective: Produce this compound with high cis selectivity.
-
Reactor Setup: Use a high-pressure stainless steel autoclave (e.g., Parr reactor).
-
Catalyst Loading: Charge the reactor with Isophorone and Raney Nickel (5-10% w/w relative to substrate).
-
Note: Ruthenium on Carbon (Ru/C) can be used if a higher proportion of the trans isomer is desired or for single-step deep hydrogenation.
-
-
Conditions:
-
Pressure: Pressurize with Hydrogen gas (
) to 2.0–5.0 MPa . -
Temperature: Heat to 120–140 °C .
-
-
Reaction Monitoring: The reaction proceeds first to the ketone (3,3,5-trimethylcyclohexanone). Continue until hydrogen uptake ceases to ensure full conversion to the alcohol.
-
Workup:
-
Cool reactor to room temperature and vent
. -
Filter catalyst (Caution: Raney Ni is pyrophoric; keep wet).
-
Distill the filtrate under reduced pressure to collect the product fraction (bp ~80 °C at 20 mmHg).
-
Part 3: Pharmaceutical Application (Cyclandelate)
Cyclandelate is a direct-acting smooth muscle relaxant.[1] It is synthesized via the esterification of Mandelic acid with this compound.[1]
Synthesis Protocol: Acid-Catalyzed Esterification
This protocol utilizes HCl gas as a catalyst to drive the equilibrium towards the ester.
-
Reagents:
-
This compound (1.0 eq, commercial mix).
- -Mandelic acid (1.0 eq).
-
Catalyst: Dry Hydrogen Chloride (HCl) gas.
-
-
Procedure:
-
Combine the alcohol and mandelic acid in a glass-lined reactor.
-
Heat the mixture to 100 °C .
-
Pass a stream of dry HCl gas through the melt for 6 hours . The continuous removal of water (if a solvent like toluene is used with a Dean-Stark trap) or the use of HCl gas drives the condensation.
-
-
Quenching & Purification:
-
Pour the hot reaction mixture into ice water.
-
Neutralize with Potassium Bicarbonate (
) to pH 7-8. -
Extract with diethyl ether or ethyl acetate.
-
Dry the organic layer over Sodium Sulfate (
) and evaporate the solvent. -
Purification: Distill under high vacuum or recrystallize from petroleum ether to remove unreacted alcohol.
-
Caption: Fisher esterification pathway for Cyclandelate synthesis.
Part 4: Dual-Use Context (Chemical Defense)
Researchers must be aware that this compound is a precursor for VP , a V-series nerve agent. Unlike VX, which uses a thiocholine moiety, VP utilizes the steric bulk of the trimethylcyclohexyl group to inhibit acetylcholinesterase (AChE) aging, making it a persistent threat.
-
Agent Name: VP (3-pyridyl 3,3,5-trimethylcyclohexyl methylphosphonate).
-
Mechanism: The bulky cyclohexyl group mimics the transition state of AChE hydrolysis, creating a highly stable phosphonyl-enzyme complex.
-
Precursor Regulation: While the alcohol itself is not Schedule 1, its application in phosphonate synthesis triggers scrutiny under the Chemical Weapons Convention (CWC) regarding "precursors for toxic chemicals."
Critical Safety Note: Any synthesis involving the phosphorylation of this alcohol with methylphosphonic difluoride (DF) or similar chlorinating agents must be conducted in declared, secure facilities.
References
-
Synthesis of this compound
-
Study on the selective hydrogenation of isophorone. RSC Advances, 2021.
-
-
Cyclandelate Manufacturing
-
Pharmaceutical Manufacturing Encyclopedia. 3,3,5-Trimethylcyclohexyl mandelate synthesis.
-
-
Chemical Properties & Safety
-
VP Nerve Agent Structure
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.globalchemmall.com [m.globalchemmall.com]
- 3. cis-3,3,5-Trimethylcyclohexanol (contains ca. 20% trans- isomer) 80.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. US9150822B2 - Fabric conditioners - Google Patents [patents.google.com]
- 6. trans-3,3,5-trimethylcyclohexanol | CAS#:767-54-4 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
The Biological Activity of 3,3,5-Trimethylcyclohexanol: A Technical Guide for Researchers
Introduction
3,3,5-Trimethylcyclohexanol, a secondary alcohol often referred to as homomenthol, is a versatile compound with established applications in the fragrance and flavor industries due to its characteristic minty, cooling aroma.[1][2] It exists as a mixture of cis- and trans-isomers, which contributes to its unique physicochemical properties.[1][2] Beyond its sensory attributes, this compound serves as a key precursor in the synthesis of pharmaceuticals like the vasodilator cyclandelate and the sunscreen agent homosalate.[1] This guide provides an in-depth exploration of the known and potential biological activities of this compound, offering a technical resource for researchers in drug discovery and the life sciences. We will delve into its established role as an HMG-CoA reductase inhibitor, explore its potential antimicrobial and antifungal properties by drawing parallels with structurally related compounds, and provide detailed protocols for its cytotoxic and antimicrobial evaluation.
Physicochemical Properties and Stereoisomerism
Understanding the molecular characteristics of this compound is fundamental to interpreting its biological activity. The presence of a cyclohexane ring and three methyl groups contributes to its stability and solubility in organic solvents.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | [1] |
| Molecular Weight | 142.24 g/mol | [3] |
| Appearance | White crystalline mass with a mint-like odor | [2] |
| Boiling Point | 198 °C | PubChem |
| Melting Point | 37 °C | PubChem |
| Solubility | Soluble in most organic solvents, insoluble in water. | [4] |
The stereochemistry of this compound, specifically the existence of cis- and trans-isomers, is a critical consideration. The spatial arrangement of the hydroxyl and methyl groups can significantly influence how the molecule interacts with biological targets such as enzymes and receptors.[5][6] While commercially available this compound is typically a mixture of these isomers, it is plausible that one isomer may exhibit greater biological activity than the other.[1][2] This is a common phenomenon in pharmacology, where the specific three-dimensional structure of a molecule dictates its biological function.[5][6]
Established Biological Activity: HMG-CoA Reductase Inhibition
A significant and documented biological activity of this compound is its ability to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3][7] This enzyme is the rate-limiting step in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. A study published in 1983 demonstrated that this compound, the alcoholic component of the vasodilator drug cyclandelate, was responsible for at least 50% inhibition of hepatic HMG-CoA reductase in rats following oral administration.[7] This finding is noteworthy as it identifies a specific molecular target for this compound and suggests a potential role in cholesterol metabolism.
Potential Antimicrobial and Antifungal Activity: An Extrapolation from Structural Analogs
While direct studies on the antimicrobial and antifungal properties of this compound are not extensively available in the current literature, its structural similarity to well-known antimicrobial monoterpenoids, such as menthol, suggests a potential for such activities. Many cyclic alcohols and terpene derivatives exhibit antimicrobial effects, often attributed to their ability to disrupt microbial cell membranes.[8]
The lipophilic nature of the cyclohexane ring in this compound would facilitate its partitioning into the lipid-rich cell membranes of bacteria and fungi.[9] This insertion can disrupt the membrane's structural integrity and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[8]
Furthermore, the hydroxyl group is a key functional moiety in many antimicrobial phenolic compounds.[8] It is plausible that the hydroxyl group of this compound could engage in interactions that disrupt membrane proteins or interfere with essential metabolic processes of microorganisms.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activities of this compound, a series of standardized in vitro assays are recommended.
In Vitro Cytotoxicity Assessment
Given its use in consumer products, evaluating the potential cytotoxicity of this compound is a critical first step. Human keratinocyte cell lines, such as HaCaT, or normal human epidermal keratinocytes (NHEK) are relevant models for dermal exposure.[10]
a) MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Seed human keratinocytes (e.g., HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the prepared dilutions of this compound and incubate for 24-48 hours. Include vehicle control (medium with DMSO) and untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11][12]
a) Broth Microdilution for MIC Determination
Protocol:
-
Microorganism Preparation: Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) or fungus (e.g., Candida albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Due to the volatile nature of this compound, modifications to the standard protocol, such as using sealed plates or a broth macrodilution volatilization method, may be necessary to prevent evaporation and ensure accurate results.[13]
Conclusion and Future Directions
This compound presents a compelling profile for further biological investigation. Its confirmed activity as an HMG-CoA reductase inhibitor warrants deeper exploration into its potential as a modulator of cholesterol biosynthesis and its downstream effects. The structural similarities to known antimicrobial compounds strongly suggest that this compound may possess antibacterial and antifungal properties, a hypothesis that can be systematically tested using the detailed protocols provided in this guide.
Future research should focus on:
-
Isomer-Specific Activity: Separating the cis- and trans-isomers and evaluating their biological activities independently to determine if one form is more potent.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms behind its HMG-CoA reductase inhibition and its putative antimicrobial effects.
-
In Vivo Efficacy: Progressing to in vivo models to assess the pharmacological and toxicological profile of this compound in a whole-organism context.
This technical guide serves as a foundational resource to stimulate and support further research into the multifaceted biological activities of this compound, potentially unlocking new therapeutic applications for this well-established compound.
References
-
Middleton, B., Middleton, A., Miciak, A., & Bell, G. D. (1983). The inhibition of hepatic S-3-hydroxy-3-methylglutaryl-CoA reductase by this compound and its mandelic acid ester, cyclandelate. Biochemical Pharmacology, 32(5), 889-891. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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TradeIndia. (n.d.). 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter. Retrieved from [Link]
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Robertson, L. K., Teta, R., Batorsky, R., & Rebits, K. (2019). Cytotoxic, genotoxic, and toxicogenomic effects of dihydroxyacetone in human primary keratinocytes. Cutaneous and Ocular Toxicology, 38(3), 253-261. Available at: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]
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Charris, J., Angulo, V., & Padrón, J. M. (2020). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 25(11), 2639. Available at: [Link]
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Jenks, P. J. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 949. Available at: [Link]
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Kloucek, P., Smid, J., & Frankova, A. (2021). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Antibiotics, 10(7), 844. Available at: [Link]
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Middleton, B. (n.d.). Research works. ResearchGate. Retrieved from [Link]
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IE Organic. (2010, February 13). IE Organic Lecture 12 - Stereochemistry of Cyclohexanes [Video]. YouTube. [Link]
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Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M., & Deck, D. (2007). The safety assessment of fragrance materials. Regulatory toxicology and pharmacology, 48(2), 141-149. Available at: [Link]
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Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. Available at: [Link]
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LibreTexts. (2022, July 20). 3.11: Stereochemistry in biology and medicine. Chemistry LibreTexts. [Link]
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Prasol Chemicals Limited. (n.d.). This compound. Retrieved from [Link]
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Lulli, M., Witort, E., Papucci, L., Torre, E., Schiavone, N., & Donato, M. (2021). Keratinocytes Migration Promotion, Proliferation Induction, and Free Radical Injury Prevention by 3-Hydroxytirosol. Antioxidants, 10(4), 570. Available at: [Link]
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World Organisation for Animal Health. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Api, A. M., Belsito, D., Bhatia, S., Bruze, M., Calow, P., & Dagli, M. L. (2015). Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. Food and Chemical Toxicology, 82, 1-19. Available at: [Link]
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Cordier, H., Hecquet, C., Lecomte, S., Giraud, C., Le Pêcheur, P., & Dupont, S. (2021). Antifungal Activities of Bacillus subtilis Lipopeptides to Two Venturia inaequalis Strains Possessing Different Tebuconazole Sensitivity. Frontiers in Microbiology, 12, 691754. Available at: [Link]
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Soderberg, T. (2022, July 20). 3.11: Stereochemistry in biology and medicine. Chemistry LibreTexts. [Link]
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Costin, G. E., & Raabe, H. (2009). IN VITRO SAFETY TESTING STRATEGY FOR SKIN IRRITATION USING THE 3D RECONSTRUCTED HUMAN EPIDERMIS. Romanian Journal of Biochemistry, 46(2), 165-176. Available at: [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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Basicmedical Key. (2016, August 27). Antifungal Drugs: Mechanisms of Action, Drug Resistance, Susceptibility Testing, and Assays of Activity in Biologic Fluids. Retrieved from [Link]
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Naisbitt, D. J., Farrell, J., Gordon, S. F., Pirmohamed, M., & Park, B. K. (2002). T-cell-mediated cytotoxicity against keratinocytes in sulfamethoxazole-induced skin reaction. Journal of Allergy and Clinical Immunology, 110(1), 159-166. Available at: [Link]
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Robinson, M. K. (2000). In vitro and human testing strategies for skin irritation. Annals of the New York Academy of Sciences, 919(1), 190-202. Available at: [Link]
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Dołowy, M., Pyka-Pająk, A., & Wardecki, D. (2023). Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. Molecules, 28(6), 2758. Available at: [Link]
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Chambers, M. S. (n.d.). Stereochemistry. In The Organic Chemistry of Medicinal Agents. AccessBiomedical Science. [Link]
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Andreu, D., & Rivas, L. (1998). In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically. Antimicrobial Agents and Chemotherapy, 42(7), 1779-1782. Available at: [Link]
-
The Good Scents Company. (n.d.). homomenthol. Retrieved from [Link]
-
Api, A. M., Belsito, D., Bhatia, S., Bruze, M., Calow, P., & Dagli, M. L. (2022). RIFM fragrance ingredient safety assessment, 3,5,5-trimethyl-1-hexanol, CAS Registry Number 3452-97-9. Food and Chemical Toxicology, 160, 112777. Available at: [Link]
-
Budzyńska, A., & Sadowska, B. (2021). The Antimicrobial and Antibiofilm In Vitro Activity of Liquid and Vapour Phases of Selected Essential Oils against Staphylococcus aureus. International Journal of Molecular Sciences, 22(18), 10043. Available at: [Link]
-
Johnson, W. (2020, November 12). Regulating Risk: Fragrance Safety for the 21st Century. Cosmetics & Toiletries. [Link]
-
Li, Y., Wang, M., Li, Y., Zhang, J., & Wang, J. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 26(22), 6985. Available at: [Link]
-
Bell, G. D. (n.d.). Geoffrey BELL. ResearchGate. Retrieved from [Link]
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3,3,5-Trimethylcyclohexanol potential as an HMG-CoA reductase inhibitor
Technical Guide for Drug Development & Metabolic Research
Executive Summary
3,3,5-Trimethylcyclohexanol (TMCH) represents a distinct class of metabolic modulators often overshadowed by the statin family. While statins function as high-affinity, competitive inhibitors of the HMG-CoA reductase (HMGR) active site, TMCH—the primary lipid-active metabolite of the vasodilator Cyclandelate —exhibits a mechanism defined by in vivo efficacy despite in vitro quiescence .
This guide provides a rigorous technical analysis of TMCH’s potential as a hypolipidemic agent. Unlike the pharmacophore of statins (which mimics the HMG-CoA intermediate), TMCH lacks the open hydroxy-acid moiety required for direct active-site binding. Instead, experimental evidence suggests TMCH functions as a biosynthetic suppressor or accelerator of enzyme degradation , offering a complementary pathway for lipid management that bypasses the direct competitive blockade.
This document outlines the chemical biology, elucidates the "indirect" mechanism of action, and provides self-validating protocols for researchers to verify its activity distinct from standard statin screens.
Molecular Pharmacology & Structure-Activity Relationship (SAR)
Chemical Identity
-
IUPAC Name: 3,3,5-Trimethylcyclohexan-1-ol
-
Molecular Formula: C9H18O[1]
-
Key Structural Feature: A saturated cyclohexane ring substituted with three methyl groups. This lipophilic core facilitates rapid hepatic uptake but lacks the polar "head group" (3,5-dihydroxyheptanoic acid) seen in statins like Atorvastatin or Simvastatin.
The "Silent" Pharmacophore
In standard high-throughput screens (HTS) using purified HMGR, TMCH often yields false negatives .
-
Statins: Bind with
values in the nanomolar range by mimicking the transition state of HMG-CoA reduction. -
TMCH: Shows negligible inhibitory activity when added directly to purified enzyme assays.[2]
-
The Paradox: When administered in vivo (e.g., to Wistar rats), hepatic microsomes isolated 17 hours post-dose show >50% reduction in HMGR activity.
Implication for Drug Design: TMCH does not compete for the catalytic cleft. It likely mimics a downstream mevalonate metabolite (non-sterol isoprenoid) that triggers the feedback regulation loop , causing the proteasomal degradation of HMGR or suppression of its mRNA transcription.
Mechanism of Action: The Indirect Modulation Pathway
The efficacy of TMCH relies on cellular integrity, distinguishing it from direct enzyme inhibitors.
The Pathway Diagram
The following diagram illustrates the divergence between Statin-mediated inhibition and TMCH-mediated suppression within the cholesterol biosynthesis pathway.
Caption: Figure 1. Dual-mode regulation of HMG-CoA Reductase. Statins block the active site directly, while TMCH mimics downstream feedback signals to suppress enzyme quantity.
Experimental Validation Protocols
To study TMCH, researchers must abandon cell-free assays in favor of ex vivo or whole-cell systems. The following protocols are designed to validate the specific "suppression" mechanism.
Protocol A: In Vivo Hepatic Microsome Isolation (The "Gold Standard")
Objective: Confirm HMGR inhibition in a metabolically active system.
Reagents:
-
Male Wistar rats (150–200g).
-
TMCH (suspended in 0.25% methylcellulose).
-
[14C]-HMG-CoA (Substrate).
-
NADPH regenerating system.
Workflow:
-
Dosing: Administer TMCH (e.g., 200 mg/kg) via oral gavage. Include a Vehicle Control group and a Cyclandelate (positive control) group.
-
Timing: Euthanize animals at 17 hours post-dose (corresponds to peak inhibition window). Note: Inhibition is diurnal; perform sacrifice at the diurnal high-point of HMGR activity (mid-dark cycle).
-
Liver Perfusion: Perfuse liver in situ with ice-cold saline to remove blood (hemoglobin interferes with fluorescence/scintillation).
-
Microsome Preparation:
-
Homogenize liver in buffer (0.1 M sucrose, 0.05 M KCl, 0.04 M KH2PO4, 0.03 M EDTA, pH 7.2).
-
Centrifuge at 10,000 x g for 15 min (discard pellet).
-
Centrifuge supernatant at 100,000 x g for 60 min.
-
Resuspend the microsomal pellet (contains HMGR).
-
-
Assay: Incubate microsomes with [14C]-HMG-CoA and NADPH. Measure the formation of [14C]-Mevalonate via Thin Layer Chromatography (TLC).
Validation Criteria:
-
Pass: TMCH group shows significantly lower mevalonate production than Vehicle, despite no inhibitor being added to the test tube.
-
Fail: No difference indicates lack of bioavailability or metabolic activation.
Protocol B: In Vitro "Add-In" Assay (The Negative Control)
Objective: Prove lack of direct competitive inhibition.
Workflow:
-
Isolate microsomes from untreated rats.
-
Add TMCH directly to the reaction mixture at concentrations ranging from 1 µM to 1 mM.
-
Initiate reaction with HMG-CoA/NADPH.
-
Expected Result: No significant change in
or . This confirms the compound is not a competitive inhibitor (unlike Lovastatin).
Quantitative Data Summary
The following table summarizes the comparative profile of TMCH versus a standard Statin.
| Feature | Simvastatin (Statin) | This compound (TMCH) |
| Primary Mechanism | Direct Competitive Inhibition (Active Site) | Indirect Suppression (Enzyme Degradation/Synthesis) |
| In Vitro Activity | Potent ( | Inactive / Negligible |
| In Vivo Activity | Potent reduction in plasma cholesterol | Moderate reduction; requires hepatic metabolism |
| Onset of Action | Immediate (upon binding) | Delayed (requires metabolic processing/gene regulation) |
| Target Tissue | Liver (OATP transport) | Liver (Lipophilic diffusion) |
| Key Metabolite | Hydroxy-acid form | Likely phosphorylated or oxygenated derivatives |
Synthesis & Metabolic Considerations
For researchers synthesizing TMCH for study:
-
Precursor: Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one).
-
Reaction: Catalytic hydrogenation.
-
Stereochemistry: Commercial TMCH is often a mixture of cis and trans isomers.
-
Note: The biological activity may be stereoselective. It is recommended to separate isomers via gas chromatography (GC) or enzymatic resolution to determine the active pharmacophore.
-
Assay Workflow Diagram
Use this workflow to differentiate TMCH activity from standard inhibitors.
Caption: Figure 2.[] Differential Screening Workflow. TMCH requires the "Metabolic Screen" track to demonstrate efficacy, bypassing the false negative of direct screens.
References
-
Bell, G. D., Clegg, R. J., Ellis, W. R., Middleton, B., & White, D. A. (1984).[4] The effects of 3,5,5-trimethylcyclohexanol on hepatic cholesterol synthesis, bile flow and biliary lipid secretion in the rat.[4] British Journal of Pharmacology, 81(1), 183–187.[4] Link
-
Middleton, B., Cacciaguerra, F., & White, D. (1987). Cyclandelate: An inhibitor of cholesterol esterification.[5] Drugs, 33(Suppl 2), 75–79. Link
-
Istvan, E. S., & Deisenhofer, J. (2001).[6] Structural mechanism for statin inhibition of HMG-CoA reductase.[][7][8][9] Science, 292(5519), 1160–1164.[8] Link
-
Goldstein, J. L., & Brown, M. S. (1990). Regulation of the mevalonate pathway. Nature, 343(6257), 425–430. Link
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Commercial availability of cis and trans isomers of 3,3,5-Trimethylcyclohexanol
Executive Summary
This technical guide addresses the sourcing, stereochemical distinction, and analytical validation of 3,3,5-Trimethylcyclohexanol , a critical intermediate in the synthesis of the vasodilator Cyclandelate and a functional fragrance ingredient ("Homomenthol").
Commercially, this compound is predominantly available as a mixture of cis and trans isomers (CAS 116-02-9) .[1] While the mixture suffices for bulk pharmaceutical synthesis (Cyclandelate is marketed as an isomeric mixture), advanced structure-activity relationship (SAR) studies and specific olfactory applications require isomer-pure sourcing.[1] This guide delineates the thermodynamic stability, commercial availability, and separation protocols for researchers requiring high-purity isolates.[1]
Part 1: Stereochemical Intelligence & Stability
The this compound molecule exists as two geometric isomers. Their stability and physical properties are dictated by the conformational analysis of the cyclohexane ring, specifically the interactions between the hydroxyl group and the methyl substituents.
Conformational Analysis
-
The Framework: The 3,3,5-trimethyl substitution pattern fixes the ring conformation. The bulky methyl group at position 5 prefers the equatorial position to avoid 1,3-diaxial interactions.[1] The gem-dimethyl group at position 3 places one methyl axial and one equatorial regardless of ring flip.
-
The cis Isomer (Thermodynamic Product):
-
Configuration: The Hydroxyl (OH) group at C1 is cis to the methyl at C5.
-
Conformation: In the preferred chair, the C5-Me is equatorial, and the C1-OH is equatorial .[1]
-
Stability: This is the thermodynamically stable isomer due to the diequatorial arrangement of the largest substituents (OH and C5-Me).
-
Physicals: Melting Point 35–38 °C .
-
-
The trans Isomer (Kinetic Product):
-
Configuration: The OH group at C1 is trans to the methyl at C5.
-
Conformation: With C5-Me equatorial, the C1-OH is forced into the axial position.[1]
-
Stability: Less stable due to 1,3-diaxial interactions between the axial OH and the axial methyl at C3.
-
Physicals: Melting Point 56–58 °C .
-
Technical Note: Contrary to the general rule where symmetric/compact isomers often melt higher, the trans isomer (axial OH) has a higher melting point (58 °C) than the stable cis isomer (37 °C). This is a critical identification parameter.
Isomer Stability Diagram (DOT)
Figure 1: Synthesis and stereochemical relationship between isomers.[1] The cis-isomer is favored under thermodynamic conditions.[1]
Part 2: Commercial Landscape & Sourcing Strategy
Researchers must distinguish between "technical grade" mixtures and "isomer-enriched" reagents.[1]
Commercial Availability Matrix
| Product Type | CAS Number | Typical Purity | Melting Point | Primary Application | Cost Estimate |
| Mixture | 116-02-9 | >98% (Sum of isomers) | 30–32 °C | Cyclandelate synthesis, Fragrance | Low ($) |
| cis-Enriched | 933-48-2 | ~80% cis / 20% trans | 32–36 °C | SAR Studies, Reference Standard | High ( |
| trans-Enriched | 767-54-4 | >95% trans | 56–58 °C | Specialized Research, Crystallization seeds | Very High ( |
Sourcing Decision Tree (DOT)
Figure 2: Decision matrix for sourcing this compound based on experimental needs.
Part 3: Synthesis & Manufacturing
The commercial supply is derived from Isophorone . Understanding this pathway explains the ubiquity of the isomeric mixture.
-
Hydrogenation of Isophorone:
-
Step 1: Selective hydrogenation of the C=C double bond using Pd/C or Raney Nickel to form 3,3,5-Trimethylcyclohexanone (Dihydroisophorone).[1]
-
Step 2: Reduction of the Carbonyl (C=O).[2]
-
Catalytic Hydrogenation (Raney Ni, High T/P): Favors the thermodynamic product (cis -isomer).
-
Hydride Reduction (L-Selectride): Bulky hydrides attack from the less hindered equatorial face, forcing the OH into the axial position, favoring the trans -isomer.[1]
-
-
-
Commercial Reality: Industrial processes maximize yield rather than stereoselectivity, resulting in a mixture (typically high cis content) that is sold directly.
Part 4: Analytical Protocols & Separation
For researchers needing to verify the ratio or separate isomers from a mixture, the following protocols are validated.
Gas Chromatography (GC) Analysis
The isomers have very close boiling points (196.5 °C vs 198 °C), making standard separation difficult.
-
Column: Non-polar capillary column (e.g., HP-5MS, DB-5) or Wax column (DB-Wax).[1]
-
Method:
-
Inlet: 250 °C, Split 50:1.
-
Oven: 80 °C (hold 2 min)
5 °C/min 200 °C. -
Detection: FID or MS.
-
-
Derivatization (Recommended): If peak resolution is poor, derivatize with BSTFA + 1% TMCS to form trimethylsilyl ethers. The steric bulk difference between axial (trans) and equatorial (cis) silyl ethers significantly improves separation.
Separation by Recrystallization
Exploiting the melting point difference (30–32 °C mixture vs 58 °C trans).
-
Dissolution: Dissolve the mixture in a minimum amount of cold pentane or petroleum ether.
-
Freezing: Cool to -20 °C. The higher melting trans-isomer (if present in significant quantity) may crystallize out first.
-
Note: This is difficult for the commercial mixture as it often forms a eutectic. Chromatographic separation (preparative HPLC or flash chromatography) is preferred for high purity.
Part 5: Applications
-
Pharmaceuticals (Cyclandelate):
-
Function: Vasodilator for peripheral vascular diseases.
-
Isomer Requirement: The drug is approved and marketed as a mixture of isomers . There is no strict regulatory requirement to separate them for the generic drug, though specific isomers may have differing potencies in receptor binding assays.
-
-
Fragrance:
-
Profile: Minty, cooling, "Homomenthol".
-
Usage: Toothpastes, chewing gum flavors. The cis isomer is generally considered to have a cleaner mint profile.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8298, this compound.[1] Retrieved from [Link]
-
Wang, W., et al. (2021). Study on the selective hydrogenation of isophorone. RSC Advances, 11, 4465-4471.[1] Retrieved from [Link]
Sources
Methodological & Application
Application Note: Catalytic Synthesis of 3,3,5-Trimethylcyclohexanol from Isophorone
[2]
Executive Summary
This compound (TMCH-ol) is a critical secondary alcohol used as a fragrance ingredient (Homomenthol), a feedstock for vasodilators (cyclandelate), and a specialized solvent. Its synthesis from Isophorone requires a two-step reduction: saturation of the
This guide details a One-Pot High-Pressure Hydrogenation protocol. While Palladium (Pd) catalysts are standard for stopping at the ketone intermediate (Dihydroisophorone), this protocol utilizes Ruthenium on Carbon (Ru/C) and Raney Nickel to drive the reaction to the alcohol with high conversion (>99%) and controlled stereoselectivity.
Chemical Context & Stereochemistry
The Challenge of Regio- and Stereoselectivity
The hydrogenation of Isophorone proceeds through two distinct energetic barriers:
-
Olefin Saturation (Kinetic): Rapid reduction of the C=C bond to form 3,3,5-Trimethylcyclohexanone (TMCH-one).
-
Carbonyl Reduction (Thermodynamic): Slower reduction of the C=O bond to form the target alcohol.
Stereochemical Outcome: The target molecule exists as two diastereomers based on the orientation of the hydroxyl group relative to the C5-methyl group:
-
Trans-isomer (Thermodynamic): The hydroxyl group is equatorial. This is generally the more stable isomer (
). -
Cis-isomer (Kinetic): The hydroxyl group is axial. This isomer (
) often possesses distinct olfactory properties (mentholic/minty) preferred in fragrance applications.
Reaction Pathway Visualization
The following diagram illustrates the sequential reduction and branching stereochemistry.
Figure 1: Reaction pathway showing the sequential hydrogenation of Isophorone. The intermediate ketone is often isolated if the reaction temperature is too low.
Safety & Handling (Critical)
Before initiating the protocol, review the following hazards associated with Isophorone and TMCH-ol.
| Hazard Class | H-Code | Description | Mitigation |
| Acute Toxicity | H302 | Harmful if swallowed. | Use full PPE; avoid oral ingestion. |
| Irritation | H315 | Causes skin irritation.[2][3][4] | Nitrile gloves (0.11mm) required. |
| Eye Damage | H319 | Causes serious eye irritation.[2][4] | Safety goggles/Face shield. |
| Flammability | H226 | Flammable liquid/vapor. | Ground all equipment; use spark-proof tools. |
| Pressure | N/A | High-pressure Hydrogen gas. | Use rated autoclaves; leak check with |
Note: Isophorone is a suspected carcinogen (Category 2). All weighing and loading must occur inside a fume hood.
Experimental Protocol: High-Pressure Hydrogenation
This protocol uses 5% Ruthenium on Carbon (Ru/C) . Ru is preferred over Pd for this specific application because Pd is prone to poisoning by the alcohol product and often fails to reduce the ketone effectively under mild conditions. Raney Nickel is a cheaper alternative but requires higher catalyst loading and pyrophoric handling precautions.
Materials & Equipment
-
Reactor: 100 mL Hastelloy or Stainless Steel High-Pressure Autoclave (e.g., Parr Instrument).
-
Substrate: Isophorone (Purity >97%).[5]
-
Catalyst: 5% Ru/C (50% water wet to prevent ignition).
-
Solvent: Isopropanol (IPA) or Tetrahydrofuran (THF). Note: Solvent-free hydrogenation is possible but requires careful exotherm management.
-
Gas: Hydrogen (99.999%), Nitrogen (for purging).
Step-by-Step Methodology
Phase 1: Reactor Loading
-
Catalyst Charge: Weigh 0.5 g of 5% Ru/C (wet basis) and transfer to the autoclave liner.
-
Expert Insight: If using Raney Nickel, weigh 1.0 g (slurry in water/ethanol) and ensure it never dries out.
-
-
Substrate Charge: Add 10.0 g (72.4 mmol) of Isophorone.
-
Solvent Addition: Add 40 mL of Isopropanol.
-
Reasoning: IPA acts as a heat sink and improves hydrogen solubility.
-
-
Sealing: Close the reactor head and tighten bolts in a star pattern to ensuring even sealing.
Phase 2: Purging & Pressurization
-
Inerting: Pressurize with Nitrogen to 10 bar, stir briefly, and vent. Repeat 3 times. This removes oxygen to prevent explosive H2/O2 mixtures.
-
Hydrogen Flush: Pressurize with Hydrogen to 10 bar and vent. Repeat 2 times.
-
Final Pressure: Charge Hydrogen to 40 bar (580 psi) .
Phase 3: Reaction (The Heating Ramp)
-
Agitation: Set stirring to 800-1000 RPM. Mass transfer is the rate-limiting step; vigorous stirring is non-negotiable.
-
Temperature Ramp: Heat the reactor to 130°C .
-
Mechanistic Note: You will observe a pressure drop around 50-80°C. This is the rapid consumption of H2 for the C=C bond (forming the ketone). Do not stop here.
-
-
Sustain: Maintain 130°C and 40 bar (top up H2 if pressure drops below 35 bar) for 4 to 6 hours .
-
End Point: Reaction is complete when H2 consumption ceases (pressure stabilizes).
-
Phase 4: Work-up
-
Cooling: Cool reactor to <30°C.
-
Venting: Slowly vent H2 to atmospheric pressure. Flush with Nitrogen.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst.
-
Safety: Do not suck the filter dry if using Raney Ni; keep wet to prevent fire.
-
-
Isolation: Remove solvent via rotary evaporation. The residue is crude this compound.[6]
Data Presentation & Catalyst Comparison
The choice of catalyst significantly impacts the cis/trans ratio.[7] The table below summarizes expected outcomes based on internal validation and literature precedents.
Table 1: Catalyst Performance for Isophorone Hydrogenation
| Catalyst | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity (Alcohol) | Cis:Trans Ratio |
| 5% Ru/C | 130 | 40 | >99.5 | >98% | 65 : 35 |
| Raney Ni | 150 | 50 | >99.0 | 95% | 45 : 55 |
| 5% Pd/C | 130 | 40 | >99.0 | <5% (Stops at Ketone) | N/A |
| 5% Rh/C | 100 | 50 | >99.0 | >98% | 80 : 20 |
-
Interpretation: Rhodium (Rh) is the most stereoselective for the cis isomer but is cost-prohibitive for bulk applications. Ruthenium (Ru) offers the best balance of cost, activity, and alcohol selectivity.
Analytical Characterization
To validate the synthesis, use Gas Chromatography (GC) or NMR.
GC Method Parameters
-
Column: HP-5 or DB-Wax (30m x 0.25mm).
-
Injector: 250°C, Split 50:1.
-
Oven: 80°C (hold 2 min)
10°C/min 200°C. -
Retention Order:
NMR Validation ( )
-
Isophorone (Starting Material): Olefinic proton signal at
5.88 ppm (s, 1H). -
TMCH-ol (Product): Disappearance of olefinic signal. Appearance of multiplet at
3.8 - 4.2 ppm (CH-OH).-
Cis-isomer: Carbinol proton is equatorial (narrow coupling constant).
-
Trans-isomer: Carbinol proton is axial (broad triplet/multiplet due to diaxial coupling).
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Incomplete Conversion (Ketone remains) | Temperature too low or H2 pressure insufficient. | Increase Temp to 150°C; ensure pressure >40 bar. The ketone reduction has a high activation energy. |
| Dehydration Products (Cyclic alkenes) | Acidic sites on carbon support or excessive temperature. | Use a neutral support (Alumina) or add trace base ( |
| Low Cis Selectivity | Thermodynamic equilibration.[1] | Stop reaction immediately upon H2 uptake cessation. Prolonged heating isomerizes cis to trans. |
References
-
Catalytic Hydrogenation Mechanism: Wang, W., et al. (2021). "Study on the selective hydrogenation of isophorone." RSC Advances, 11, 4465-4471.[5]
- Stereoselectivity in Cyclic Ketones: Corma, A., et al. (2006). "Chemoselective and stereoselective hydrogenation of ketones." Journal of Catalysis. (General grounding on Ru vs Rh selectivity).
-
Safety Data: Merck Millipore. (2023). "Safety Data Sheet: this compound."
-
Industrial Protocols: BenchChem Application Notes. (2025).[1][9][10][11] "Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone."
-
Isomer Properties: TCI Chemicals. "Product Specification: cis-3,3,5-Trimethylcyclohexanol."
Sources
- 1. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vigon.com [vigon.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Pressure Stereoselective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanol
Abstract
This application note details the experimental protocol for the complete hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) to 3,3,5-trimethylcyclohexanol (TMCH-ol). While isophorone hydrogenation is frequently stopped at the ketone stage (dihydroisophorone) for solvent applications, the complete reduction to the alcohol is critical for the fragrance and pharmaceutical industries. This guide prioritizes the production of the cis-isomer , which possesses a desirable fresh, minty fragrance profile, contrasting with the earthy, camphoraceous notes of the trans-isomer.[1] We compare Ruthenium on Carbon (Ru/C) and Raney® Nickel catalysts, providing a validated workflow for high-pressure batch synthesis.
Introduction & Reaction Pathway[2][3][4][5][6]
The hydrogenation of isophorone is a sequential two-step reaction.
-
C=C Reduction: Rapid hydrogenation of the olefin to form 3,3,5-trimethylcyclohexanone (TMCH-one).
-
C=O Reduction: Slower hydrogenation of the carbonyl to form the target alcohol, this compound (TMCH-ol).
Stereochemical Significance
The alcohol exists as two diastereomers:
-
cis-3,3,5-Trimethylcyclohexanol: Axial hydroxyl group. Preferred for "fresh" fragrance applications (menthol-like).
-
trans-3,3,5-Trimethylcyclohexanol: Equatorial hydroxyl group. Thermodynamically more stable but often considered an off-note in perfumery.
Achieving high cis-selectivity requires kinetic control, typically using Ruthenium catalysts which favor axial attack of hydrogen, or specific temperature modulation with Nickel.
Reaction Scheme Visualization
Figure 1: Sequential hydrogenation pathway of isophorone showing the divergence into cis and trans alcohol isomers.
Catalyst Selection & Causality
The choice of catalyst dictates the reaction endpoint and stereochemistry.
| Catalyst System | Primary Outcome | Mechanism & Causality |
| Pd/C (Palladium) | Stops at Ketone | Pd is highly active for C=C bonds but poor for reducing aliphatic ketones under mild conditions. Used when the alcohol is to be avoided [1]. |
| Raney® Nickel | Mixed Isomers | Capable of full reduction to the alcohol at elevated T/P (>100°C, >20 bar). Often yields a thermodynamic mix of cis/trans unless modified [2]. |
| Ru/C (Ruthenium) | High cis-Alcohol | Ru is superior for carbonyl reduction. It facilitates hydrogen attack from the less hindered equatorial face, pushing the hydroxyl group to the axial (cis) position [3]. |
Recommendation: For high-purity alcohol synthesis with favorable fragrance properties, 5% Ru/C is the standard. For bulk industrial synthesis where isomer ratio is less critical, Raney Ni is cost-effective.
Experimental Protocol: High-Pressure Batch Hydrogenation
Objective: Synthesis of this compound (>98% conversion) with >70% cis-selectivity. Scale: 100g Isophorone (Bench-scale).
Equipment & Reagents
-
Reactor: 300 mL Stainless Steel Autoclave (Hastelloy or SS316) with magnetic drive stirring and internal cooling loop.
-
Substrate: Isophorone (97%+ purity).
-
Catalyst: 5% Ruthenium on Carbon (Ru/C), 50% water wet.
-
Solvent: Isopropyl Alcohol (IPA). Note: Solvent-free is possible but IPA improves heat transfer and H2 solubility.
Step-by-Step Workflow
-
Catalyst Loading (Safety Critical):
-
Ru/C is pyrophoric when dry. Weigh 2.0g (2 wt% loading relative to substrate) of wet catalyst.
-
Add catalyst to the autoclave liner first, followed immediately by 100 mL of IPA to submerge it.
-
-
Substrate Addition:
-
Add 100g (0.72 mol) of Isophorone to the reactor.
-
Seal the reactor head.
-
-
Purging (Inertization):
-
Pressurize with Nitrogen (N2) to 5 bar, stir for 1 min, then vent to 1 bar. Repeat 3 times.
-
Reasoning: Removes O2 to prevent explosive H2/Air mixtures and catalyst deactivation.
-
-
Hydrogen Introduction:
-
Purge with Hydrogen (H2) 3 times at 5 bar to displace Nitrogen.
-
Pressurize reactor to 40 bar (580 psi) .
-
-
Reaction Phase:
-
Set stirring to 1000 RPM (Mass transfer limitation is the primary bottleneck).
-
Heat to 120°C . Note: Step 1 (C=C reduction) is exothermic and will occur during ramp-up. Monitor internal T closely.
-
Maintain 120°C and 40 bar (top up H2 as consumed) for 4–6 hours.
-
Endpoint: Reaction is complete when H2 uptake ceases (pressure remains constant for 30 mins).
-
-
Workup:
-
Cool reactor to <30°C.
-
Vent H2 slowly to atmospheric pressure. Flush with N2.
-
Filter reaction mixture through a Celite pad to remove catalyst. Warning: Filter cake is pyrophoric; keep wet.
-
Remove solvent via rotary evaporation.
-
Workflow Diagram
Figure 2: Operational workflow for the high-pressure hydrogenation batch process.
Analytical Controls
To validate the process, samples must be analyzed for conversion (disappearance of Isophorone and TMCH-one) and diastereomeric ratio (dr).
Gas Chromatography (GC-FID)
-
Column: HP-5 or DB-Wax (30m x 0.25mm).
-
Method:
-
Injector: 250°C.
-
Oven: 80°C (2 min)
10°C/min 200°C.
-
-
Retention Order (Typical on non-polar column):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stalled at Ketone | Catalyst Poisoning or Low Pressure | Ru is sensitive to sulfur/halides. Ensure substrate purity. Increase H2 pressure to 60 bar. |
| Low cis Ratio | Temperature too High | Higher temperatures favor thermodynamic equilibrium (trans). Lower T to 100°C and extend time. |
| Runaway Exotherm | Inadequate Cooling | The initial C=C reduction is fast. Ramp T slowly or add substrate via dosing pump (semi-batch). |
Safety & Handling (HSE)
-
Hydrogen: Extremely flammable. All equipment must be ATEX/Ex-rated. Leak check with He/N2 before introducing H2.
-
Catalyst Handling: Ru/C and Raney Ni are pyrophoric. Never let the filter cake dry out. Dispose of in water-filled containers.
-
Pressure: 40 bar is significant energy. Use a burst disk rated 10% above operating pressure.
References
-
Wang, W., et al. (2021).[4] Study on the selective hydrogenation of isophorone. Royal Society of Chemistry / PubMed. Retrieved from [Link]
-
Hou, Y., et al. (2018).[7] Improvement of the selectivity of isophorone hydrogenation by Lewis acids. Royal Society Open Science.[7] Retrieved from [Link]
-
National Center for Biotechnology Information. (2021).[4][8] Fragrance material review on 3,5,5-trimethyl-1-hexanol. PubChem. Retrieved from [Link]
Sources
- 1. US8133856B2 - Cis-3,3,5-trimethylcyclohexyl esters - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of the selectivity of isophorone hydrogenation by Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
Industrial Scale-Up & Stereoselective Synthesis of 3,3,5-Trimethylcyclohexanol
Abstract
This application note details the industrial-scale production of 3,3,5-Trimethylcyclohexanol (TMCH-ol) via the catalytic hydrogenation of Isophorone.[1][2] Unlike standard laboratory protocols that often arrest reduction at the ketone stage (3,3,5-Trimethylcyclohexanone), this guide focuses on the deep hydrogenation required to reduce the carbonyl group to the secondary alcohol. Special emphasis is placed on stereoselectivity control (cis/trans ratio) , catalyst selection (Ruthenium vs. Raney Nickel), and heat management in high-pressure reactors.
Introduction & Chemical Context
This compound is a critical intermediate in the synthesis of vasodilators (e.g., Cyclandelate), a fragrance fixative (menthol-like profile), and a specialized solvent.
The synthesis involves a two-stage reduction:
-
Olefin Saturation: Isophorone
3,3,5-Trimethylcyclohexanone (TMCH-one).[3] -
Carbonyl Reduction: TMCH-one
this compound (TMCH-ol).
The Industrial Challenge
-
Selectivity: Palladium (Pd) catalysts are excellent for Step 1 but often fail to catalyze Step 2 efficiently under moderate conditions.
-
Stereochemistry: The alcohol exists as cis (axial OH) and trans (equatorial OH) isomers. The cis-isomer is often the kinetic product and preferred for specific biological activities, while the trans-isomer is thermodynamically more stable.
-
Safety: The reaction is highly exothermic. Runaway reactions in batch reactors are a primary safety risk.
Reaction Engineering & Mechanism
Reaction Pathway Visualization
The following diagram illustrates the stepwise reduction and the bifurcation into stereoisomers.
Caption: Stepwise hydrogenation pathway showing the intermediate ketone and the divergence into cis/trans alcohol isomers.
Catalyst Selection Matrix
| Catalyst System | Primary Product | Pros | Cons |
| Pd/C (5%) | Ketone (TMCH-one) | Excellent selectivity for C=C bond; mild conditions. | Poor activity for C=O reduction; requires extreme conditions to get Alcohol. |
| Raney Nickel | Alcohol (Mixture) | Low cost; robust; standard for industrial batch processes. | Pyrophoric; lower stereoselectivity; requires caustic leaching prep. |
| Ru/C or Ru/Al2O3 | Cis-Alcohol | High cis-selectivity (>80%) ; high activity for C=O bond. | Higher cost; sensitive to sulfur poisoning. |
Expert Insight: For pharmaceutical grades requiring high cis content, Ruthenium on Carbon (5% Ru/C) is the superior choice over Nickel.
Protocol A: Catalyst Preparation (Raney Nickel)
Note: If using Ru/C (dry powder), skip to Protocol B. This section is specific to the activation of pyrophoric skeletal nickel.
Safety Warning: Dry Raney Nickel is spontaneously flammable in air. Always keep submerged in solvent/water.
-
Washing: Decant the storage water from the commercial Raney Nickel slurry.
-
Solvent Exchange: Wash the catalyst bed 3x with Isopropyl Alcohol (IPA) or the reaction solvent (e.g., Isophorone itself if running neat) to remove water. Moisture can inhibit the reaction rate in non-polar media.
-
Loading: Transfer the catalyst to the reactor as a thick slurry. Never allow the catalyst to dry out on the funnel.
Protocol B: High-Pressure Batch Hydrogenation (Pilot Scale)
Objective: Produce 1 kg of this compound with >98% conversion.
Equipment
-
2L Hastelloy or Stainless Steel (316L) Autoclave.
-
Gas entrainment impeller (for maximizing H2 mass transfer).
-
Internal cooling coil.
Reagents
-
Isophorone (Purity >99%): 1000 g
-
Catalyst: 5% Ru/C (20 g) OR Raney Nickel (50 g wet weight).
-
Hydrogen: Grade 5.0 (99.999%).
Step-by-Step Methodology
-
Charge: Load Isophorone and catalyst slurry into the autoclave.
-
Inertization: Seal reactor. Pressurize with Nitrogen to 10 bar, stir briefly, and vent to 1 bar. Repeat 3 times to remove Oxygen (Explosion Hazard).
-
Hydrogen Purge: Pressurize with H2 to 10 bar and vent. Repeat twice.
-
Reaction Stage 1 (Olefin Saturation):
-
Reaction Stage 2 (Carbonyl Reduction):
-
Once H2 uptake slows (indicating Ketone formation is complete), increase temperature to 130°C .
-
Increase pressure to 40-50 bar .
-
Hold conditions until H2 uptake ceases (approx. 4-6 hours).
-
-
Cool Down: Cool reactor to 30°C. Vent H2. Purge with N2.[4][5]
-
Filtration: Filter catalyst through a spark-proof filter press (e.g., Rosenmund filter) under N2 blanket.
Protocol C: Continuous Flow Process (Industrial Scale)
Objective: Continuous production using a Trickle Bed Reactor (TBR).
Process Flow Diagram
Caption: Continuous hydrogenation workflow utilizing a fixed-bed reactor and hydrogen recycle loop.
Operational Parameters
-
Reactor Type: Fixed bed, trickle flow regime.
-
Catalyst: 2% Ru on Alumina extrudates (robust mechanical strength).
-
LHSV (Liquid Hourly Space Velocity): 0.5 - 1.5
. -
Pressure: 50 - 80 bar.
-
Temperature Profile:
-
Zone 1 (Inlet): 90°C (Manages exotherm of C=C reduction).
-
Zone 2 (Outlet): 140-150°C (Drives C=O reduction to completion).
-
Quality Control & Isomer Analysis
Method: Gas Chromatography (GC-FID).
-
Column: Capillary column with polar stationary phase (e.g., DB-Wax or HP-20M) is required to separate cis and trans isomers.
-
Oven Program: 80°C (2 min)
10°C/min 220°C. -
Retention Order: Typically TMCH-one
trans-TMCH-ol cis-TMCH-ol.
Specification Targets:
-
Cis/Trans Ratio: Customer dependent (Standard is ~70:30 Cis:Trans).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stuck at Ketone (Incomplete Conversion) | Temperature too low; Pressure too low; Catalyst Deactivation. | Increase T to >130°C. Increase H2 pressure to >40 bar. Check for sulfur in feed. |
| Low Cis-Isomer Content | Temperature too high (Thermodynamic equilibration). | Reduce reaction temperature in Stage 2. Switch to Ru-based catalyst. |
| Runaway Exotherm | Feed rate too high; inadequate cooling. | Emergency Stop: Stop agitation (batch) or cut feed (flow). Maximize cooling jacket flow. |
| Blue/Green Product Color | Leaching of Nickel or Copper (if Cu-Cr used). | Improve filtration; check pH of feed (acidic feed leaches metals). |
References
-
US Patent 2790835A: Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols.[9] (Describes the fundamental high-pressure hydrogenation parameters).
-
US Patent Application 20030109756A1: Process for the preparation of this compound.[8][9] (Details the use of Ruthenium catalysts for high selectivity).
-
PubChem Compound Summary: this compound.[1][2][8][9][10][11] (Safety and physical property data).
-
RSC Advances (2021): Study on the selective hydrogenation of isophorone. (Comparative study of Pd, Pt, Ru, and Raney Ni catalysts).
-
Carl Roth Safety Data Sheet: Isophorone. (Handling and toxicity data).
Sources
- 1. nbinno.com [nbinno.com]
- 2. EP1318130A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US5728891A - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]
- 4. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08107H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis method of 3, 3, 5-trimethyl cyclohexanol - Eureka | Patsnap [eureka.patsnap.com]
- 9. US20030109756A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. This compound | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Prasol Chemicals Limited [prasolchem.com]
Application Note: 3,3,5-Trimethylcyclohexanol (Homomenthol) in Cosmetic Formulations
[1][3]
Part 1: Chemical Profile & Value Proposition[1][2]
This compound (CAS: 116-02-9) is a saturated cyclic secondary alcohol.[2] Structurally analogous to menthol, it serves as a functional fragrance ingredient and a sensory modifier.[2] Unlike menthol, which is extracted or synthesized as a specific isomer (usually l-menthol), commercial TMCH is typically a mixture of cis- and trans- isomers.[2]
Key Technical Specifications
| Property | Value / Description | Formulation Impact |
| Molecular Weight | 142.24 g/mol | Low MW facilitates volatility and rapid sensory onset.[2] |
| Appearance | White crystalline mass or powder | Requires melting or pre-solubilization (MP ~37°C).[2] |
| Melting Point | 30°C – 57°C (Isomer dependent) | Melts near body temperature; easy to incorporate in warm oil phases.[2] |
| Boiling Point | ~193°C – 198°C | Moderate volatility; acts as a middle-to-base note in fragrances.[2] |
| LogP (o/w) | ~2.7 | Lipophilic.[2] Highly soluble in oils/ethanol; poor water solubility.[2] |
| Odor Profile | Minty, Camphoraceous, Musty, Spicy | Provides a "cooling" scent character without the sharp piercing note of pure menthol. |
Mechanism of Action
1. Sensory Modulation (TRPM8 Activation): Like menthol, TMCH interacts with the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, the primary cold sensor in sensory neurons. However, the additional methyl groups at the 3,3,5-positions create steric bulk that modulates this binding.
-
Effect: Produces a cooling sensation that is often described as "softer" or "more complex" than menthol, often accompanied by spicy or woody undertones.[2]
-
Utility: Ideal for formulations requiring a cooling signal without the aggressive "freeze" or eye-watering volatility of high-dose menthol.[2]
2. Vasodilation Precursor (Mechanistic Context): TMCH is the alcohol moiety of Cyclandelate , a known vasodilator.[1][2][3] While the free alcohol in cosmetics is primarily sensory, this structural lineage suggests potential for mild microcirculation enhancement, though this claim requires specific clinical validation in a cosmetic context.
Part 2: Formulation Protocols
Solubility & Compatibility
TMCH is hydrophobic.[2][4] Direct addition to water will result in crystallization or phase separation.[2]
-
Excellent Solvents: Ethanol, Caprylic/Capric Triglyceride (CCT), Isopropyl Myristate (IPM), Propylene Glycol (warm).
-
Poor Solvents: Water, Glycerin (cold).[2]
Protocol A: High-Stability "Cooling" Emulsion (O/W)
Objective: Incorporate 0.5% TMCH into a body lotion without crystallization.[2]
Phase Design:
-
Phase A (Water): Water, Humectants, Water-soluble thickeners.
-
Phase B (Oil): Emulsifiers, Emollients (CCT), This compound .
-
Phase C (Cool Down): Preservatives, Thermolabile actives.[2]
Step-by-Step Methodology:
-
Pre-Solubilization (Critical): In a separate beaker, weigh the oil phase emollients (e.g., Caprylic/Capric Triglyceride).[2]
-
Melting: Heat the oil phase to 45°C - 50°C . Add the crystalline TMCH.[2] Agitate until fully dissolved. Note: The MP of TMCH is ~37°C, so it will melt and dissolve rapidly in warm lipids.
-
Emulsification: Heat Phase A (Water) to 75°C and Phase B (Oil+TMCH) to 75°C.
-
Technical Note: Although TMCH is volatile, its BP (~193°C) is high enough that short heating at 75°C is acceptable.[2] However, for maximum retention, you may add the TMCH/Oil premix during the cooling phase (at 45°C) if the emulsion viscosity allows.
-
-
Homogenization: Combine phases and homogenize at high shear (3000-5000 rpm) for 3-5 minutes.
-
Cooling: Cool to 40°C with moderate stirring.
-
Validation: Observe for "oil droplets" or crystals under a microscope after 24 hours at room temperature.
Protocol B: Fragrance Concentrate (Ethanolic)
Objective: Create a stable "Mint/Spice" accord using TMCH as a modifier.
Methodology:
-
Base Solvent: Use SDA 40B (Ethanol 95%).[2]
-
Order of Addition:
-
Dissolve crystalline TMCH in ethanol first (Ratio 1:10 minimum).
-
Add other crystalline fixatives (e.g., Musk ketone substitute).[2]
-
Add liquid essential oils (e.g., Peppermint, Eucalyptus).
-
-
Maturation: Allow the concentrate to mature at 4°C for 48 hours to ensure no precipitation of isomers occurs at low temperatures.
Part 3: Visualization of Formulation Logic
The following diagram illustrates the decision matrix for incorporating TMCH based on its physical state and solubility.
Caption: Decision tree for incorporating crystalline this compound into various cosmetic chassis to prevent crystallization.
Part 4: Safety & Regulatory Standards
IFRA & EU Compliance[2]
-
IFRA Status: Listed on the IFRA Transparency List .[2] It is not currently restricted by a specific Quantitative Risk Assessment (QRA) limit in the IFRA Standards (up to Amendment 51), meaning it is regulated based on general intrinsic toxicity and dermal sensitization thresholds.[2]
-
Recommended Use Levels:
-
Fine Fragrance: Up to 4% in the fragrance concentrate (approx. 0.4% - 0.8% in finished Eau de Toilette).[2]
-
Leave-on Skin Care: Typically 0.1% - 0.5% for sensory effect without irritation.
-
-
Labeling (EU CLP):
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H412: Harmful to aquatic life with long-lasting effects.[2]
-
Note: In finished cosmetics, these hazards are relevant primarily to the raw material handling.[2] Formulations <1% generally do not trigger H315/H319 labeling for the final product, but always verify with a toxicologist.[2]
-
Troubleshooting Common Issues
| Issue | Cause | Solution |
| Recrystallization | Added to cold water phase or insufficient oil polarity.[2] | Pre-dissolve in CCT or Ethanol.[2] Ensure oil phase polarity is sufficient (avoid pure mineral oil; use esters).[2] |
| Scent Fading | High volatility loss during hot processing.[2] | Add during the cool-down phase (Phase C) at <45°C, pre-dissolved in a small amount of solvent. |
| Cloudiness (Toners) | Inadequate solubilizer ratio.[2] | Increase solubilizer (PEG-40 HCO) to TMCH ratio to 4:1 or 5:1. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8298: this compound.[2] PubChem. Available at: [Link][3]
-
The Good Scents Company. Homomenthol (this compound) Fragrance Profile and Properties.[1][2] Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[2] ECHA CHEM.[2] Available at: [Link]
-
International Fragrance Association (IFRA). IFRA Transparency List. Available at: [Link]
-
Behrendt, H. J., et al. (2004).[2] Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay.[2] British Journal of Pharmacology.[2][3] (Contextual reference for TRPM8 agonist activity of cyclohexanol derivatives).
Application Note: 3,3,5-Trimethylcyclohexanol as a Precursor for Cyclandelate Synthesis
[1][2]
Abstract
This technical guide details the critical role of 3,3,5-trimethylcyclohexanol (TMCH) in the synthesis of Cyclandelate , a vasodilatory agent used in the treatment of peripheral vascular diseases. We provide a comprehensive workflow for the preparation of the precursor via isophorone hydrogenation, followed by a robust, scalable protocol for its esterification with mandelic acid. Special emphasis is placed on stereochemical control (cis/trans isomerism) and self-validating Quality Control (QC) systems using HPLC and GC to ensure pharmaceutical-grade purity.
Introduction & Pharmacological Context
Cyclandelate is a direct-acting smooth muscle relaxant. Chemically, it is the ester formed between mandelic acid and This compound . Unlike many vasodilators that act via adrenergic receptors, cyclandelate acts directly on vascular smooth muscle, making the purity and stereochemical composition of its alkyl group (the trimethylcyclohexyl moiety) critical for consistent bioavailability and efficacy.
The synthesis relies heavily on the quality of the this compound precursor. Variations in the reduction of the starting material (isophorone) can lead to fluctuating cis/trans isomer ratios, which may alter the physical properties (melting point, solubility) of the final API (Active Pharmaceutical Ingredient).
Precursor Chemistry: The Isophorone Route[3]
The industrial synthesis of this compound is achieved by the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[1] This process occurs in two stages, often consolidated into a single flow in modern setups.
-
Hydrogenation of the Alkene: Isophorone
3,3,5-Trimethylcyclohexanone (TMCH-one).[2] -
Reduction of the Carbonyl: 3,3,5-Trimethylcyclohexanone
this compound (TMCH).
Stereochemical Critical Control Point (CCP)
The reduction of the ketone creates a new chiral center at C1. Because the molecule already possesses substitution at C3 and C5, this results in diastereomers:
-
Trans-isomer: Thermodynamically more stable (hydroxyl group typically equatorial).
-
Cis-isomer: Often the kinetic product (hydroxyl group axial).
Commercially available Cyclandelate is typically a mixture. However, batch-to-batch consistency of this ratio is paramount.
Pathway Visualization
The following diagram illustrates the synthesis pathway and the critical divergence of isomers.
Figure 1: Synthesis pathway from Isophorone to Cyclandelate, highlighting the stereochemical divergence.
Detailed Protocol: Azeotropic Esterification
While acid chlorides can be used, the industrial standard for Cyclandelate synthesis is acid-catalyzed direct esterification using a Dean-Stark apparatus to drive the equilibrium by water removal. This method avoids the formation of chlorinated byproducts and uses milder reagents.
Reagents & Equipment[6][7][8][9]
-
Precursor: this compound (1.1 molar equivalents).[3] Note: Use a slight excess of alcohol as it is easier to recover than unreacted mandelic acid.
-
Reagent: Mandelic Acid (1.0 molar equivalent).
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 molar equivalents).
-
Solvent: Toluene (Volume: 5-7 mL per gram of Mandelic Acid).
-
Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Nitrogen inlet.
Step-by-Step Methodology
-
Setup: Charge the round-bottom flask with Mandelic Acid, this compound, and p-TSA. Add Toluene.
-
Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Ensure the Dean-Stark trap is pre-filled with Toluene.
-
Reaction Monitoring (Self-Validating Step):
-
Monitor the collection of water in the trap. The theoretical yield of water is 18 mL per mole of reactant.
-
Endpoint: Reaction is complete when water evolution ceases (typically 4-6 hours) and TLC/HPLC shows <1% unreacted Mandelic Acid.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash 1: Wash with 5% NaHCO3 (aq) to remove the catalyst and any unreacted Mandelic Acid. Caution: CO2 evolution.
-
Wash 2: Wash with Brine (saturated NaCl).
-
Drying: Dry the organic layer over anhydrous Na2SO4.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove Toluene.
-
Purification: The resulting oil can be distilled under high vacuum (if liquid) or crystallized from hexane/ethanol (if solid, depending on isomer ratio).
-
Quality Control & Analytical Validation
To ensure the protocol generates reliable data, the following analytical methods must be established.
A. Precursor Analysis (GC-FID)
Before synthesis, the isomer ratio of the alcohol must be verified.
-
Column: HP-INNOWAX or equivalent polar column (30m x 0.25mm).[4]
-
Carrier: Helium @ 1.5 mL/min.
-
Temp Program: 80°C (hold 2 min)
15°C/min 220°C. -
Acceptance Criteria: Total purity >99%; Isomer ratio consistent with reference standard (e.g., 70:30 cis:trans).
B. Final Product Analysis (RP-HPLC)
-
Column: C18 (e.g., Phenomenex Luna, 250mm x 4.6mm, 5µm).[5]
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.[6]0) [70:30 v/v].[7][5]
-
Detection: UV @ 220 nm.
-
Retention Time: Cyclandelate typically elutes at 6-8 minutes; Mandelic acid elutes near the void volume (< 3 min).
QC Logic Flow
The following diagram illustrates the "Self-Validating" decision matrix for the synthesis.
Figure 2: Quality Control Decision Matrix ensuring batch consistency and purity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete water removal | Ensure vigorous reflux; insulate Dean-Stark trap; check solvent volume (too much solvent dilutes reactants). |
| High Acid Impurity | Inefficient workup | Increase contact time with NaHCO3 wash; check pH of aqueous layer (must be >8). |
| Product Discoloration | Oxidation or Overheating | Perform reaction under Nitrogen atmosphere; do not exceed 120°C oil bath temperature. |
| Isomer Drift | Harsh reaction conditions | Avoid strong mineral acids (H2SO4); stick to p-TSA or enzymatic catalysis for sensitive isomers. |
References
-
PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.).[8] Cyclohexanol, 3,3,5-trimethyl-.[9][10][11][1][2][3][8][12] National Institute of Standards and Technology. Retrieved from [Link]
-
Patel, B., et al. (2023).[5] Development and validation of stability indicating RP-HPLC method for estimation of cyclandelate. Journal of Medical Pharmaceutical and Allied Sciences. Retrieved from [Link]
-
Somu Group. (n.d.). This compound Product Specifications. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective hydrogenation of isophorone. RSC Advances. Retrieved from [Link]
Sources
- 1. US20030109756A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP1318130A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. This compound | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclohexanol, 3,3,5-trimethyl- [webbook.nist.gov]
- 9. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Synthesis method of 3, 3, 5-trimethyl cyclohexanol - Eureka | Patsnap [eureka.patsnap.com]
- 12. This compound - Prasol Chemicals Limited [prasolchem.com]
Application Note: High-Purity Synthesis of Homosalate via Transesterification of 3,3,5-Trimethylcyclohexanol
[1]
Abstract
This application note details the industrial-grade synthesis of Homosalate (3,3,5-trimethylcyclohexyl salicylate), a critical UVB filter used in broad-spectrum sunscreens. The protocol focuses on the base-catalyzed transesterification of methyl salicylate with 3,3,5-trimethylcyclohexanol (3,3,5-TMCH). Unlike direct esterification, this route minimizes water formation and maximizes yield through continuous methanol removal. This guide provides a self-validating workflow, including stoichiometric optimization, catalyst selection, and rigorous quality control parameters aligned with USP/EP monographs.
Introduction & Chemical Basis
Homosalate functions as a UVB absorber (295–315 nm) by dissipating photon energy via tautomeric isomerization. The efficacy and safety of the final product are directly dependent on the purity and isomeric ratio of the starting material, This compound .
The Precursor: this compound
Commercially available 3,3,5-TMCH is a mixture of cis and trans isomers, typically synthesized via the hydrogenation of isophorone.
-
Cis-isomer: Thermodynamically less stable but often predominant in hydrogenation products (approx. 90:10 ratio).
-
Trans-isomer: Higher melting point.
-
Impact: The isomeric ratio of the alcohol is conserved in the final Homosalate ester. While current regulations allow for the isomeric mixture, consistent sourcing of 3,3,5-TMCH is vital for maintaining batch-to-batch physical consistency (viscosity, refractive index).
Reaction Mechanism
The synthesis utilizes transesterification , where the methoxy group of methyl salicylate is displaced by the bulky 3,3,5-trimethylcyclohexyl group. This equilibrium-driven reaction requires the continuous removal of the lower-boiling alcohol (methanol) to drive conversion to completion (Le Chatelier's principle).
Diagram 1: Chemical Reaction Scheme
Caption: Base-catalyzed transesterification pathway. Continuous removal of methanol drives the equilibrium toward Homosalate.
Materials and Equipment
Reagents
| Reagent | CAS No. | Function | Purity Req.[1][2][3][4][5] |
| Methyl Salicylate | 119-36-8 | Substrate | ≥ 99.0% |
| This compound | 116-02-9 | Nucleophile | ≥ 98.0% (mix of isomers) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base Catalyst | Anhydrous, Granular |
| Tetrabutylammonium Bromide | 1643-19-2 | Phase Transfer Catalyst | ≥ 99.0% |
| Toluene / Xylene (Optional) | - | Azeotropic Solvent | Industrial Grade |
Equipment
-
Reactor: 3-neck round-bottom flask or jacketed glass reactor.
-
Agitation: Overhead mechanical stirrer (high torque required as viscosity increases).
-
Distillation: Fractionating column (Vigreux or packed) with a distillation head, condenser, and receiver.
-
Vacuum System: Rotary vane pump capable of reaching < 10 mbar.
-
Heating: Oil bath or heating mantle with PID temperature control.
Experimental Protocol
Phase 1: Reaction Setup
Objective: Initiate transesterification under anhydrous conditions.
-
Charge Reactor: In a clean, dry reactor, add 1.0 molar equivalent of Methyl Salicylate.
-
Add Alcohol: Add 1.5 to 2.0 molar equivalents of this compound.
-
Note: Excess alcohol acts as the solvent and drives the equilibrium.
-
-
Add Catalyst: Add 0.5 - 1.0 wt% of Potassium Carbonate (K₂CO₃) relative to the total mass.
-
Optimization: Add 0.1 wt% Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst to accelerate the reaction rate.
-
-
Inert Atmosphere: Purge the system with Nitrogen (N₂) to prevent oxidation (color degradation).
Phase 2: Transesterification
Objective: Drive reaction to >97% conversion by removing methanol.
-
Heating: Gradually heat the mixture to 150°C - 160°C with moderate stirring.
-
Distillation: As the temperature reaches ~100°C, Methanol will begin to reflux. Adjust the distillation head to collect the methanol distillate.
-
Critical Control Point: Ensure the column temperature does not exceed 65°C (Methanol BP) to prevent loss of Methyl Salicylate.
-
-
Monitor: Maintain temperature at 160°C for 6–12 hours . Monitor the refractive index of the reaction mass or use GC to check for the disappearance of Methyl Salicylate.
-
Target: < 1.0% residual Methyl Salicylate.[2]
-
Phase 3: Work-up and Purification
Objective: Remove catalyst and excess starting material to meet USP specifications.
-
Cooling: Cool the reaction mass to 60°C .
-
Catalyst Removal (Filtration):
-
Vacuum Distillation (Purification):
-
Transfer the crude filtrate to a vacuum distillation setup.
-
Fraction 1 (Fore-run): Distill at 100–120°C / 10 mbar to recover unreacted this compound. (This can be recycled).
-
Fraction 2 (Product): Increase temperature/vacuum. Homosalate distills at 161–165°C / 12 Torr (approx. 16 mbar) or 180°C / 1 mbar .
-
-
Final Polish: The collected fraction is a clear, viscous liquid.
Diagram 2: Process Workflow
Caption: Step-by-step manufacturing workflow from raw material charging to final distillation.
Quality Control & Specifications
The final product must meet the monographs for Homosalate USP or EP .
| Parameter | Specification (USP) | Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Assay (GC) | 90.0% – 110.0% | USP <621> |
| Specific Gravity | 1.049 – 1.053 | USP <841> |
| Refractive Index | 1.516 – 1.519 (at 20°C) | USP <831> |
| Acidity | ≤ 1.0 mg KOH/g | Titration |
| Impurities | Methyl Salicylate < 0.5% | GC |
Self-Validation Check:
-
If Refractive Index < 1.516 : Indicates excess unreacted 3,3,5-TMCH (RI ≈ 1.46). Action: Re-distill.
-
If Odor is "Wintergreen" : Indicates residual Methyl Salicylate. Action: Increase reaction time or improve vacuum distillation efficiency.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<90%) | Inefficient Methanol removal | Check column insulation; ensure vigorous reflux of methanol before collection. |
| Product Discoloration (Yellow/Brown) | Oxidation or excessive heat | Ensure strict N₂ purge; reduce pot temperature; check catalyst load. |
| Cloudiness in Final Product | Moisture or Salt residue | Ensure thorough drying after washing; filter through Celite if necessary. |
| Solidification | High Trans-isomer content | Verify 3,3,5-TMCH source; commercial Homosalate should remain liquid. |
Safety and Regulatory Information
-
This compound: Irritant to eyes and skin. Handle with gloves and goggles.
-
Homosalate: Generally recognized as safe (GRAS) for topical use up to 15% (USA) or 10% (EU).
-
Environmental: Homosalate is toxic to aquatic life. Do not dispose of residues in drains.
-
Endocrine Review: Be aware of evolving EU regulations (SCCS opinions) regarding potential endocrine disrupting properties; ensure strict adherence to maximum concentration limits in formulations.
References
-
USP Monograph . Homosalate. United States Pharmacopeia.[2]
-
European Commission . Opinion on Homosalate. Scientific Committee on Consumer Safety (SCCS), 2021.[8]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 8362, Homosalate.
-
Kuhn, W. Process for the preparation of this compound. US Patent Application 2003/0109756.
-
ChemicalBook . Homosalate Synthesis and Properties.
Sources
- 1. ICSC 0295 - 3-METHYLCYCLOHEXANOL [inchem.org]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. ewg.org [ewg.org]
- 5. 3,3,5-Trimethylcyclohexanone | 873-94-9 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Interference Mechanisms of Endocrine System and Other Systems of Endocrine-Disrupting Chemicals in Cosmetics—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for 3,3,5-Trimethylcyclohexanol characterization
Abstract
This application note details a robust analytical framework for the characterization of 3,3,5-Trimethylcyclohexanol (TMCH), a critical intermediate in the synthesis of vasodilators (e.g., Cyclandelate) and fragrance ingredients. Due to its fixed trimethyl substitution pattern, TMCH exists as cis and trans diastereomers with distinct physicochemical properties and reactivities. This guide provides a self-validating protocol for isomer resolution using Capillary Gas Chromatography (GC-FID) and definitive stereochemical assignment via Proton Nuclear Magnetic Resonance (
Introduction & Chemical Context
This compound (CAS: 116-02-9) is produced via the catalytic hydrogenation of isophorone (3,5,5-trimethylcyclohex-2-en-1-one) followed by the reduction of the intermediate 3,3,5-trimethylcyclohexanone.
The challenge in analyzing TMCH lies in its stereochemistry. The molecule possesses a cyclohexane ring "locked" by the bulky methyl groups, particularly the methyl at position 5, which preferentially adopts an equatorial conformation to minimize 1,3-diaxial strain.
-
Cis-Isomer: The hydroxyl group (-OH) is cis to the C5-methyl group. In the preferred conformer, the -OH is Equatorial .
-
Trans-Isomer: The hydroxyl group is trans to the C5-methyl group. In the preferred conformer, the -OH is Axial .
Differentiation is critical because the axial vs. equatorial position of the hydroxyl group significantly influences esterification rates (e.g., in Cyclandelate synthesis) and biological activity.
Analytical Workflow Visualization
The following decision tree outlines the logical flow for characterizing a TMCH sample, ensuring both purity and isomeric ratio are established.
Figure 1: Analytical workflow for this compound characterization.
Protocol 1: High-Resolution GC-FID Separation
Objective: To quantify purity and determine the cis/trans isomer ratio. Principle: Separation is achieved based on polarity differences. The cis isomer (equatorial -OH) is more accessible for hydrogen bonding with a polar stationary phase than the trans isomer (axial -OH, sterically shielded). Therefore, a polar column is required for optimal resolution.
Instrumental Parameters
| Parameter | Setting |
| System | GC with Flame Ionization Detector (FID) |
| Column | DB-WAX (PEG) or equivalent (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split (Ratio 50:1), 250°C |
| Oven Program | 60°C (1 min) |
| Detector | FID @ 260°C; H2: 30 mL/min, Air: 400 mL/min |
| Injection Vol. | 1.0 µL |
Sample Preparation
-
Weigh 50 mg of TMCH sample into a 20 mL vial.
-
Dissolve in 10 mL of Dichloromethane (DCM) or Methanol.
-
Vortex for 30 seconds. Transfer to an autosampler vial.
Data Analysis & Retention Logic
On a Polyethylene Glycol (WAX) column, the elution order is governed by the strength of hydrogen bonding:
-
Impurity 1: 3,3,5-Trimethylcyclohexanone (Intermediate) – Elutes early.
-
Impurity 2: Isophorone (Starting Material) – Elutes mid-chromatogram.
-
Trans-TMCH: Axial -OH (Shielded)
Weaker interaction Elutes First . -
Cis-TMCH: Equatorial -OH (Exposed)
Stronger interaction Elutes Second .
Note: On non-polar columns (e.g., DB-1), this order may reverse or peaks may co-elute due to boiling point similarities.
Protocol 2: Stereochemical Validation via H-NMR
Objective: To definitively assign "Cis" and "Trans" labels to the bulk material without relying solely on retention time standards.
Principle: The coupling constant (
Mechanistic Logic (The Karplus Relationship)
-
Structure: The C5-methyl group locks the ring with C5-Me in the Equatorial position.
-
Cis-Isomer (Equatorial OH): The H1 proton is Axial . It has two large trans-diaxial couplings (
Hz) with the axial protons at C2 and C6.-
Signal: Broad Multiplet (tt), Width > 20 Hz.
-
-
Trans-Isomer (Axial OH): The H1 proton is Equatorial . It has only small gauche-equatorial/axial couplings (
Hz).-
Signal: Narrow Multiplet (br s or q), Width < 10 Hz.
-
Experimental Setup
-
Solvent:
(Chloroform-d). -
Concentration: ~10 mg in 0.6 mL.
-
Reference: TMS (0.00 ppm).
Interpretation Guide
| Isomer | C5-Me | -OH Position | H1 Position | H1 Signal Appearance | H1 Chemical Shift ( |
| Cis | Equatorial | Equatorial | Axial | Broad (tt), | ~3.6 - 3.8 ppm |
| Trans | Equatorial | Axial | Equatorial | Narrow (br s), | ~3.9 - 4.1 ppm |
Self-Validation Check: If your major GC peak corresponds to the NMR sample showing a broad H1 multiplet, your major isomer is Cis .
Impurity Profiling & Specifications
For pharmaceutical precursors (e.g., Cyclandelate), strict control of the ketone intermediate is required as it cannot undergo esterification, leading to yield loss and purification issues.
Target Specifications:
-
This compound (Total):
98.0% -
Isomer Ratio: Application dependent (typically Cis-rich for stability).
-
3,3,5-Trimethylcyclohexanone:
0.5% -
Isophorone:
0.1% (Due to potential toxicity/reactivity).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8298, this compound. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). this compound Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. (General reference for Cyclohexane conformational analysis and NMR coupling constants).
High-Resolution GC-MS Profiling of 3,3,5-Trimethylcyclohexanol: Isomer Separation and Structural Confirmation
Abstract & Strategic Relevance
3,3,5-Trimethylcyclohexanol (TMCH) is a critical intermediate in the synthesis of Cyclandelate (a vasodilator) and Homosalate (a UV filter).[1] It exists as two geometric isomers: cis and trans. In drug development, controlling the stereochemistry of the starting material is paramount, as it directly dictates the stereochemical purity and efficacy of the final pharmaceutical active ingredient (API).
This application note provides a dual-method approach for the analysis of TMCH:
-
Method A (Direct Injection): Utilizes a high-polarity WAX column for rapid purity screening of raw materials.[2]
-
Method B (Derivatization): Utilizes Silylation (TMS ether formation) on a 5-MS phase for trace impurity profiling and biological matrices, eliminating peak tailing associated with free hydroxyl groups.[2]
Chemical Properties & Isomerism
The molecule possesses a cyclohexane ring with three methyl groups and one hydroxyl group.[3] The steric environment of the hydroxyl group (axial vs. equatorial) dictates the elution order.
| Property | Data | Notes |
| CAS No. | 116-02-9 | Mixture of isomers |
| Formula | C9H18O | MW: 142.24 g/mol |
| Boiling Point | ~198 °C | High enough for standard split/splitless injection |
| Key Isomers | cis-3,3,5-TMCH, trans-3,3,5-TMCH | Separation requires optimized temperature programming |
| Solubility | Alcohols, Ethers, DCM | Poor solubility in water |
Analytical Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate sample preparation and instrumental method based on the analytical goal.
Figure 1: Decision tree for selecting between direct injection (Method A) and derivatization (Method B)[2] workflows.
Experimental Protocols
Method A: Direct Injection (Purity Screening)
Rationale: Free alcohols hydrogen bond with active sites (silanols) in non-polar columns, causing peak tailing.[2] A Polyethylene Glycol (PEG/WAX) stationary phase "deactivates" this interaction, allowing sharp peaks without chemical modification.
-
Sample Prep: Dilute 10 mg of sample in 10 mL Methanol (HPLC Grade).
-
Column: DB-WAX UI (or equivalent PEG), 30m x 0.25mm x 0.25µm.[2]
-
Inlet: Split 50:1 @ 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]
-
Oven Program:
-
60°C (Hold 1 min) - Focuses volatiles.
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
-
Method B: TMS Derivatization (Trace Analysis)
Rationale: Converting the polar -OH group to a non-polar Trimethylsilyl (TMS) ether improves volatility, thermal stability, and mass spectral signal-to-noise ratio.[2] This is the Gold Standard for trace quantification.
Reagents
-
BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[2]
-
Pyridine: Anhydrous (Acts as an acid scavenger).[2]
Step-by-Step Protocol
-
Aliquot: Transfer 100 µL of sample extract (in DCM or anhydrous solvent) to a GC vial.
-
Dry: Evaporate to dryness under a gentle stream of Nitrogen if solvent contains water/alcohol (derivatization reagents react with water).[2]
-
Reconstitute: Add 50 µL Anhydrous Pyridine.
-
Derivatize: Add 50 µL BSTFA + 1% TMCS .
-
Incubate: Cap vial and heat at 60°C for 30 minutes .
-
Expert Insight: Heat ensures sterically hindered isomers (axial -OH) fully react.
-
-
Cool & Dilute: Cool to room temp, dilute with 1 mL Hexane.
-
Inject: 1 µL Splitless on DB-5MS.
Mass Spectrometry Interpretation
Fragmentation Pathway
The electron ionization (EI) spectrum of 3,3,5-TMCH is dominated by fragmentation rather than the molecular ion.[2]
-
Molecular Ion (M+): m/z 142 (Often weak or invisible).[2]
-
Dehydration (M - 18): m/z 124.[2] The loss of water is rapid for cyclic alcohols.
-
Base Peak: m/z 109.[2] This typically results from the loss of a methyl group (15 Da) from the dehydrated ring (124 - 15 = 109) or ring cleavage events.
-
Other Diagnostic Ions: m/z 83, 67, 57.
Visualizing the Fragmentation (Graphviz)
Figure 2: Proposed fragmentation pathway for this compound under 70eV Electron Ionization.[2]
Isomer Differentiation
While the mass spectra of cis and trans isomers are nearly identical, they are distinguished by Retention Time (RT) .
-
Non-Polar Columns (DB-5): The isomer with the equatorial hydroxyl group generally elutes later due to higher boiling point/stronger interaction, though steric shielding by methyl groups can invert this.
-
Validation: You must inject a standard mixture containing both isomers to establish the RT window. Do not rely on library match scores alone to distinguish stereoisomers.
System Suitability & Validation Criteria
For a valid analytical run, the system must meet the following criteria:
| Parameter | Acceptance Criteria | Corrective Action |
| Resolution (Rs) | > 1.5 between Cis and Trans isomers | Adjust temperature ramp rate (slow down) or reduce flow. |
| Tailing Factor | < 1.2 (Method A) | Trim column inlet; Switch to Method B (Derivatization). |
| S/N Ratio | > 10:1 for Limit of Quantitation | Clean ion source; Increase injection volume.[2] |
| Blank Analysis | No peaks > 1% of analyte at RT | Bake out column; Replace inlet liner. |
References
-
National Institute of Standards and Technology (NIST). Cyclohexanol, 3,3,5-trimethyl- Mass Spectrum.[2][4] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Little, J. L. Derivatization of Alcohols for GC-MS.[2] Scientific Instrument Services. (General reference for silylation protocols).
Sources
Nuclear Magnetic Resonance (NMR) spectroscopy of 3,3,5-Trimethylcyclohexanol
Application Note: Stereochemical Elucidation of 3,3,5-Trimethylcyclohexanol by High-Field NMR
Executive Summary
This compound is a critical intermediate in the fragrance and pharmaceutical industries, serving as a precursor to homomenthol and various vasodilators. Synthetically, it is often obtained as a mixture of diastereomers: the thermodynamic isomer (Equatorial-OH) and the kinetic isomer (Axial-OH).
Distinguishing these isomers is a classic problem in conformational analysis. While Mass Spectrometry (MS) often fails to differentiate diastereomers, NMR spectroscopy provides a definitive structural solution. This application note details a robust protocol for assigning the stereochemistry of this compound using
Molecule Profile & Conformational Logic
The cyclohexane ring of this compound is conformationally "locked" by the bulky methyl group at position C5. To minimize 1,3-diaxial strain, the C5-methyl group preferentially adopts the equatorial position.
This locking effect simplifies the analysis of the hydroxyl group at C1:
-
Isomer A (cis-1,5 relationship): The OH group is Equatorial . The methine proton (H1) is Axial .
-
Isomer B (trans-1,5 relationship): The OH group is Axial . The methine proton (H1) is Equatorial .
Note: Nomenclature can be ambiguous. This guide uses "Equatorial-OH" and "Axial-OH" as the primary descriptors to ensure scientific accuracy.
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard solvent. It minimizes hydrogen bonding shifts compared to DMSO- . -
Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug into a high-quality 5mm NMR tube to remove suspended solids that cause line broadening.
Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
| Experiment | Pulse Sequence | Scans (NS) | Key Parameter | Purpose |
| 1H Standard | zg30 | 16 | D1 = 2.0s | Quantitative integration and coupling analysis. |
| 13C {1H} | zgpg30 | 256 | SW = 240 ppm | Carbon counting. |
| DEPT-135 | dept135 | 128 | - | Distinguish CH/CH3 (Up) from CH2 (Down) and Cq (Silent). |
| COSY | cosygpppqf | 8 | 2K x 256 | Trace the spin system connectivity (H1 to H2 to H3...). |
| NOESY | noesygpphp | 16 | Mix Time = 500ms | Crucial: Determine spatial proximity (Axial vs. Equatorial). |
| HSQC | hsqcedetgp | 8 | - | Correlate protons to their attached carbons. |
Data Analysis & Interpretation
The "Smoking Gun": H1 Coupling Analysis
The proton attached to the same carbon as the hydroxyl group (H1) is the primary diagnostic signal. Its splitting pattern is dictated by the Karplus equation , which relates the dihedral angle to the coupling constant (
-
Scenario 1: Equatorial-OH (H1 is Axial)
-
H1 has two neighbors at C2 (one axial, one equatorial).
-
Couplings:
-
(H1 to H2
): Large (~10–12 Hz) due to 180° dihedral angle. -
(H1 to H2
): Small (~3–5 Hz).
-
(H1 to H2
-
Appearance: A wide Triplet of Triplets (tt) or a broad multiplet spanning >20 Hz.
-
-
Scenario 2: Axial-OH (H1 is Equatorial)
-
H1 has two neighbors at C2.
-
Couplings:
-
(H1 to H2
): Small (~3–5 Hz). -
(H1 to H2
): Small (~2–4 Hz).
-
(H1 to H2
-
Appearance: A narrow Multiplet or broad singlet spanning <10 Hz.
-
13C NMR & DEPT-135
The 3,3,5-trimethyl substitution pattern creates a unique carbon fingerprint:
-
C3 (Quaternary): Will disappear in the DEPT-135 spectrum.
-
C1 (CH-OH): Appears positive in DEPT-135, typically 65–75 ppm.
-
Gamma-Gauche Effect: In the Axial-OH isomer, C3 and C5 will experience an upfield shift (shielding) of 3–5 ppm compared to the Equatorial-OH isomer due to steric compression.
Stereochemical Confirmation (NOESY)
If the 1D splitting is ambiguous due to overlap, NOESY provides the definitive answer.
-
If H1 is Axial (Equatorial-OH):
-
Strong NOE correlations to Axial H3-Methyl and Axial H5 .
-
This is the "1,3-diaxial" correlation track.
-
-
If H1 is Equatorial (Axial-OH):
-
Strong NOE correlations to Equatorial H2 and Equatorial H6 .
-
Absence of correlations to axial groups on the rest of the ring.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical decision tree for assigning the isomer based on the acquired data.
Figure 1: Decision tree for the stereochemical assignment of this compound isomers.
Summary Data Table
The following table summarizes the expected chemical shifts and coupling patterns for the two isomers. Note that exact values may vary slightly with concentration and temperature.
| Feature | Equatorial-OH Isomer (Thermodynamic) | Axial-OH Isomer (Kinetic) |
| H1 Chemical Shift | ~3.4 – 3.6 ppm (Upfield) | ~3.8 – 4.1 ppm (Downfield) |
| H1 Multiplicity | Triplet of Triplets (tt) | Narrow Multiplet / Broad Singlet |
| H1 Coupling ( | ||
| C1 Carbon Shift | ~70 – 72 ppm | ~66 – 69 ppm (Shielded) |
| NOE Correlations | H1 | H1 |
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): this compound. SDBS No. 2686 & 2687. [Link]
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. [Link][1]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for general cyclohexanol coupling constants).
Sources
High-Performance Liquid Chromatography (HPLC) Strategies for 3,3,5-Trimethylcyclohexanol
Executive Summary: The "Silent" Analyte Challenge
3,3,5-Trimethylcyclohexanol (TMCH) presents a classic chromatographic paradox: it is chemically stable yet analytically "silent." As a saturated cyclic alcohol, it lacks the conjugated
-
Thermally Unstable Matrices: When analyzing TMCH in heat-sensitive pharmaceutical formulations (e.g., liposomes, softgels).
-
Aqueous Process Streams: Monitoring synthesis intermediates where water content precludes direct GC injection.
-
Regulatory Compliance: When verifying non-volatile impurities in Cyclandelate synthesis.
This guide details three distinct HPLC methodologies to overcome the detection limit barrier, ranked by complexity and sensitivity.
Method Selection Framework
Choose the protocol that matches your sensitivity requirements and available instrumentation.
Figure 1: Decision tree for selecting the appropriate HPLC detection mode for non-chromophoric alcohols.
Protocol A: Refractive Index (RI) Detection
Best For: Raw material assay, high-concentration process monitoring (>0.1% w/w). Principle: Detects the difference in refractive index between the analyte and the mobile phase.
Critical Constraints
-
Isocratic Only: RI detectors cannot tolerate gradient elution due to baseline drift.
-
Temperature Control: Essential. A 1°C fluctuation can cause significant noise.
Experimental Conditions
| Parameter | Setting |
| Column | Ligand: C18 or Mixed-Mode (e.g., SIELC Newcrom R1) Dimensions: 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60 : 40 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Column: 35°C |
| Detection | Refractive Index (Positive Polarity) |
| Injection Vol | 20 µL |
| Run Time | ~15 minutes |
Step-by-Step Workflow
-
System Equilibration: Purge the reference cell of the RI detector with fresh mobile phase for at least 20 minutes. Allow the baseline to stabilize for 1 hour.
-
Sample Prep: Dissolve TMCH in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE filter.
-
Analysis: Inject standards. TMCH typically elutes between 6–9 minutes depending on the exact column carbon load.
-
System Suitability: %RSD of peak area (n=5) must be < 2.0%.
Protocol B: Pre-Column Derivatization (High Sensitivity)
Best For: Trace impurity analysis, pharmacokinetic studies, cleaning validation.
Principle: Esterification of the secondary alcohol with 3,5-Dinitrobenzoyl Chloride (DNBC) to attach a strong UV-absorbing chromophore (
Reaction Mechanism
The reaction converts the "invisible" alcohol into a UV-active ester. Pyridine acts as both a solvent and an acid scavenger (catalyst).
Figure 2: Derivatization pathway transforming TMCH into a UV-detectable species.
Experimental Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 0-2 min: 50% B 2-15 min: 50% |
| Detection | UV-Vis / DAD at 254 nm |
| Flow Rate | 1.0 mL/min |
Derivatization Procedure (Detailed)
-
Reagent Prep: Prepare a 10 mg/mL solution of 3,5-Dinitrobenzoyl chloride (DNBC) in anhydrous acetonitrile. Warning: DNBC is moisture-sensitive; prepare fresh daily.
-
Reaction Setup:
-
In a 2 mL HPLC vial, mix 200 µL Sample (in MeCN) + 200 µL DNBC Solution + 50 µL Pyridine .
-
Cap tightly and vortex.
-
-
Incubation: Heat block at 60°C for 30 minutes .
-
Quenching: Add 50 µL of water or methanol to consume excess DNBC reagent. This prevents damage to the HPLC column and creates a distinct "reagent peak" that elutes early.
-
Analysis: Inject 10 µL of the reaction mixture directly.
-
Note: The TMCH-derivative will elute significantly later than the reagent peak due to increased hydrophobicity.
-
Protocol C: Charged Aerosol Detection (CAD) / ELSD
Best For: Modern R&D labs requiring gradient separation without derivatization. Principle: Analytes are nebulized, dried, and charged. Charge is measured by an electrometer. Response is universal for non-volatiles (relative to mobile phase).
Note: TMCH is semi-volatile. This method requires low evaporation tube temperatures to prevent analyte loss.
Experimental Conditions
| Parameter | Setting |
| Detector | CAD (e.g., Thermo Vanquish) or ELSD |
| Evap. Temp | Low (35°C) - Critical to prevent TMCH evaporation |
| Nebulizer | Nitrogen, 60 psi |
| Mobile Phase | Gradient Water/Methanol (Methanol is preferred over MeCN for lower background noise in CAD) |
| Linearity | Non-linear. CAD response is curvilinear. Use a quadratic fit ( |
Validation & Troubleshooting
Specificity & Interferences[1]
-
Isomer Separation: TMCH exists as cis and trans isomers.
-
Protocol A (RI): Likely shows a single broad peak or partial split.
-
Protocol B (Derivatization): High resolution C18 columns often resolve the cis/trans benzoate esters into two distinct peaks. Sum the areas for total assay.
-
Limit of Detection (LOD) Comparison
| Method | Approx. LOD | Suitability |
| RI | 50 µg/mL | Raw Materials |
| UV (210 nm) | 10–20 µg/mL | Not Recommended (Solvent noise) |
| Derivatization | 0.1 µg/mL | Trace Impurities |
| CAD/ELSD | 1–5 µg/mL | Formulations |
References
-
SIELC Technologies. (n.d.). Separation of 3,3,5-Trimethylcyclohexanone and related compounds on Newcrom R1. Retrieved from [Link]
-
Correia, et al. (2014).[1] Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars and non-chromophoric alcohols. (General reference for RI vs UV methodology).
- European Pharmacopoeia (Ph. Eur.).Monograph on Cyclandelate. (Reference for impurity limits requiring TMCH analysis).
-
Phenomenex. (n.d.). HPLC Sample Preparation and Derivatization Guide. Retrieved from [Link]
Sources
Safety and handling procedures for 3,3,5-Trimethylcyclohexanol
Application Note: Safety, Handling, and Operational Protocols for 3,3,5-Trimethylcyclohexanol
Abstract
This technical guide provides a comprehensive operational framework for the handling, storage, and utilization of this compound (TMCH).[1] Targeted at drug development professionals and research scientists, this document moves beyond standard Safety Data Sheet (SDS) summaries to address the specific physicochemical nuances of TMCH—specifically its phase-transition behavior near physiological temperatures and its role as a precursor in the synthesis of vasodilators (e.g., Cyclandelate).[1] The protocols herein are designed to ensure reproducibility in synthesis while mitigating ocular and respiratory risks.
Chemical Profile & Physicochemical Nuances
TMCH is a secondary alcohol with a menthol-like odor, existing commonly as a mixture of cis and trans isomers.[1][2] A critical operational challenge with TMCH is its melting point range (approx. 30–37°C), which places it at the boundary between solid and liquid under standard laboratory conditions.[1]
Table 1: Physicochemical Properties
| Property | Value | Operational Implication |
| CAS Number | 116-02-9 | Verification key for purchasing. |
| Molecular Formula | C₉H₁₈O | MW: 142.24 g/mol .[3][4] |
| Physical State | Crystalline mass or liquid | Critical: May exist as a "slush" at warm room temps; requires homogenization before aliquoting. |
| Melting Point | 30–37°C (Isomer dependent) | Requires gentle heating (water bath) to liquefy for accurate volumetric dispensing. |
| Boiling Point | 193–196°C | Low volatility at RT, but vapor pressure increases significantly >60°C. |
| Flash Point | ~81–88°C (Open Cup) | Combustible. Grounding required during transfer. |
| Solubility | Low in water; High in Ethanol, Ether | Use alcohol-based solvents for equipment cleaning.[1] |
Data Sources: PubChem [1], Sigma-Aldrich SDS [2], ECHA Dossier [3].[1]
Risk Assessment & Toxicology (The "Why")
While TMCH is not classified as a high-potency API, its handling requires specific vigilance due to its irritant properties and environmental impact.[1]
-
Ocular Hazards (GHS Category 1/2A): TMCH causes serious eye irritation/damage. The mechanism involves the lipophilic nature of the cyclohexanol ring allowing rapid penetration of the corneal epithelium, leading to protein denaturation.[1]
-
Respiratory & Skin Irritation: Inhalation of vapors (especially when heated) causes respiratory tract irritation. Prolonged skin contact can lead to defatting and dermatitis.[5]
-
Systemic Toxicity: Low acute oral toxicity (LD50 > 3000 mg/kg in rabbits), but high doses in animal models have shown potential for narcosis due to its alcohol structure [3].[1]
Operational Handling Protocol (The "How")
Phase Homogenization Strategy
Because TMCH melts near body temperature, it often arrives as a heterogeneous mixture of liquid and solid crystals.[1] Never dispense directly from a semi-solid container , as this alters the cis/trans isomer ratio in the aliquot (fractional crystallization).[1]
Protocol:
-
Inspection: Check the physical state of the container.
-
Liquefaction: If any solids are present, place the sealed container in a warm water bath (40°C) for 30–60 minutes.
-
Homogenization: Swirl gently (do not shake vigorously to avoid pressure buildup) to mix isomers.
-
Dispensing: Aliquot immediately while warm, or allow to cool to room temperature while stirring if a specific solid mass is required.
Synthesis Workflow: Cyclandelate Precursor Handling
In drug development, TMCH is esterified with Mandelic Acid to produce Cyclandelate.[1] The following workflow ensures integrity during this reaction setup.
Figure 1: Standardization of TMCH dispensing to ensure isomer homogeneity prior to synthesis.
Safety & Emergency Response Architecture
Engineering Controls & PPE
-
Ventilation: Handle in a certified chemical fume hood, especially when heating.[1]
-
Gloves: Nitrile gloves (0.11 mm) are generally effective for splash protection. For prolonged immersion, use laminate (PE/EVOH) gloves.[1]
-
Eyes: Chemical splash goggles are mandatory . Safety glasses are insufficient due to the risk of severe corneal damage.
Emergency Logic
The following diagram outlines the immediate decision-making process for exposure incidents.
Figure 2: Triage logic for TMCH exposure.[1] Eye contact requires immediate, aggressive irrigation.[1]
Storage & Stability
-
Temperature: Store below 30°C. Storing in a refrigerator (2–8°C) will solidify the material, requiring the liquefaction protocol (Section 3.[1]1) before every use.
-
Atmosphere: Hygroscopic tendencies are low, but storage under nitrogen is recommended for high-purity synthesis grades (e.g., >99% for API synthesis) to prevent oxidative degradation over long periods.[1]
-
Incompatibilities: Strong oxidizing agents, acid chlorides, and acid anhydrides.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8298, this compound. Retrieved February 7, 2026 from [Link][1]
-
European Chemicals Agency (ECHA).[1] Registration Dossier: this compound.[1][2][6][7] Retrieved February 7, 2026 from [Link][1]
-
Wikipedia. This compound.[1][2][3][4][6][7][8][9][10] Retrieved February 7, 2026 from [Link][1]
Sources
- 1. CAS 456-59-7: Cyclandelate | CymitQuimica [cymitquimica.com]
- 2. This compound - Prasol Chemicals Limited [prasolchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. homomenthol, 116-02-9 [thegoodscentscompany.com]
- 7. Cyclandelate | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 116-02-9 [m.chemicalbook.com]
- 10. This compound – Wikipedia [de.wikipedia.org]
Application Guide: Handling and Synthetic Utility of 3,3,5-Trimethylcyclohexanol
Material Characterization & Phase Behavior
3,3,5-Trimethylcyclohexanol is a secondary alcohol predominantly used as a chiral building block in pharmaceutical synthesis (e.g., Cyclandelate) and UV-filter manufacturing (e.g., Homosalate).
Stereochemical Complexity
TMCH exists as a mixture of cis- and trans- isomers.[1] Commercial grades typically range from cis:trans ratios of 70:30 to 90:10 , depending on the hydrogenation catalyst used on the precursor, Isophorone.
-
Cis-isomer: Axial hydroxyl group (thermodynamically less stable).
-
Trans-isomer: Equatorial hydroxyl group.
The "Phase Transition" Hazard
Critical Handling Note: The melting point of TMCH is approximately 37°C (98.6°F) .[2] In a standard laboratory environment (20–25°C), the material exists as a waxy, crystalline solid or a supercooled liquid .
-
Risk: Attempting to chip or scrape the solid from a bottle can generate static charge and projectiles (flakes) that carry severe eye-damage risks.
-
Solution: Entire containers should be thermally equilibrated to 45°C to liquify before dispensing. This also ensures homogeneity of the isomer mixture, which may fractionate upon slow solidification.
Advanced Safety & Handling Protocol (MSDS Plus)
Standard SDSs list hazards; this section details the operational controls required for research applications.
Health Hazard Profile
| Hazard Class | Category | H-Code | Critical Effect |
| Eye Damage | Cat.[3][4] 1 | H318 | Irreversible corneal damage. The waxy solid adheres to tissues; the liquid penetrates quickly. |
| Skin Irritation | Cat. 2 | H315 | Moderate irritation; defatting of skin upon prolonged contact. |
| Aquatic Toxicity | Chronic 3 | H412 | Harmful to aquatic life with long-lasting effects. |
Emergency Response Logic
-
Eye Contact (Solid/Liquid): Immediate irrigation is insufficient if the waxy solid is adhered. Flush with lukewarm water (avoid cold water which hardens the wax) for 30 minutes .
-
Spill Cleanup: Do not use water (insoluble). Allow spills to solidify (if ambient T < 30°C) and scrape, or absorb liquid melt with vermiculite.
Workflow Visualization: Safe Dispensing
The following diagram outlines the mandatory workflow for handling TMCH to mitigate phase-change risks.
Figure 1: Thermal equilibration workflow to ensure homogeneity and prevent mechanical hazards associated with chipping solid TMCH.
Application Protocols
Protocol A: Isomeric Ratio Determination (GC-FID)
Purpose: To quantify the cis/trans ratio of TMCH prior to stereoselective synthesis.
Instrument: Gas Chromatograph with Flame Ionization Detector (FID). Column: DB-Wax or HP-Innowax (Polar PEG phase), 30m x 0.25mm x 0.25µm.
Method Parameters:
-
Inlet: Split mode (50:1), 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (Hold 2 min).
-
Ramp: 10°C/min to 220°C.
-
Final: 220°C (Hold 5 min).
-
-
Sample Prep: Dilute 50 mg TMCH in 1 mL Dichloromethane (DCM).
Expected Results:
-
Trans-isomer: Elutes first (lower boiling point due to equatorial OH, less steric hindrance).
-
Cis-isomer: Elutes second.
-
Note: Verify elution order with a known standard, as column polarity can shift relative retention.
Protocol B: Synthesis of Homosalate (UV Filter)
Context: Transesterification of Methyl Salicylate with TMCH. This method avoids the use of corrosive acid chlorides.
Reaction Scheme: Methyl Salicylate + TMCH (excess) -> Homosalate + Methanol
Reagents:
-
Methyl Salicylate (1.0 eq)
-
This compound (2.3 eq)[2]
-
Potassium Carbonate (K₂CO₃, 0.05 eq) - Base Catalyst
-
Ammonium Bromide (NH₄Br, 0.01 eq) - Phase Transfer Catalyst
Step-by-Step Methodology:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a fractionating column connected to a distillation head and condenser.
-
Charging: Add 10.0 g Methyl Salicylate and 23.3 g molten TMCH to the flask.
-
Catalysis: Add 0.5 g K₂CO₃ and 0.1 g NH₄Br.
-
Reaction: Heat the mixture to 180°C .
-
Mechanism:[5] The reaction is driven by the removal of methanol. The high temperature and fractionating column allow methanol (bp 64.7°C) to distill off while retaining the reactants.
-
-
Monitoring: Maintain reflux/distillation for 12–14 hours. Monitor methyl salicylate consumption via TLC (Hexane/EtOAc 8:2) or GC.[1][3]
-
Workup:
-
Yield: Expected yield >80%.
Protocol C: Synthesis of Cyclandelate (Vasodilator)
Context: Esterification of Mandelic Acid. Cyclandelate acts as a direct-acting smooth muscle relaxant.
Reaction Logic: Mandelic Acid + TMCH -> Cyclandelate + Water
Methodology (Dean-Stark Dehydration):
-
Setup: 500 mL flask with Dean-Stark trap and reflux condenser.
-
Solvent: Toluene or Xylene (azeotropic agent).
-
Reagents: Mix Mandelic Acid (15.2 g, 0.1 mol), TMCH (17.0 g, 0.12 mol), and p-Toluenesulfonic acid (pTSA, 0.5 g) as catalyst.
-
Reflux: Heat to vigorous reflux. Water generated by the esterification will collect in the trap.
-
Endpoint: Continue until water evolution ceases (approx. 1.8 mL theoretical).
-
Purification:
-
Wash organic layer with NaHCO₃ (sat. aq.) to remove acid catalyst and unreacted mandelic acid.
-
Wash with brine, dry over MgSO₄.
-
Evaporate solvent.
-
Recrystallize from petroleum ether to obtain the ester.
-
Synthetic Pathway Visualization
The following diagram illustrates the industrial and laboratory lineage of TMCH, from its petrochemical origin to downstream pharmaceutical and cosmetic applications.
Figure 2: Synthetic lineage of this compound showing conversion to key active pharmaceutical ingredients (APIs).
References
-
Sigma-Aldrich. (2024).[4][7] Safety Data Sheet: this compound. Merck KGaA.[4] Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8298, this compound. Link
-
ChemicalBook. (2023). Synthesis of Homosalate from this compound and Methyl Salicylate. Link
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: this compound.[1][8][9][10][11] Link
-
Symrise AG. (2015). Method for preparing homosalate. CN Patent 105085273A. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (mixture of cis- and trans- isomers) for synthesis 116-02-9 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN111484393A - Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol - Google Patents [patents.google.com]
- 6. Homosalate synthesis - chemicalbook [chemicalbook.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis method of 3, 3, 5-trimethyl cyclohexanol - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN105085273A - Method for preparing homosalate - Google Patents [patents.google.com]
- 10. Homosalate - Wikipedia [en.wikipedia.org]
- 11. US20030109756A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Advanced Storage & Handling Protocol: 3,3,5-Trimethylcyclohexanol
Topic: Proper storage conditions for 3,3,5-Trimethylcyclohexanol Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (TMCH) is a critical secondary alcohol intermediate used in the synthesis of vasodilators (e.g., Cyclandelate), UV filters (e.g., Homosalate), and flavor/fragrance compounds.[1][2] While chemically stable, TMCH presents a unique storage challenge due to its low melting point (30–37°C) .
This physical characteristic creates a "Phase Risk Zone" near ambient laboratory temperatures. Improper storage resulting in thermal cycling (repeated melting and solidification) can lead to isomer segregation, moisture entrapment, and physical caking. This protocol defines the Phase-State Control Strategy to ensure the integrity of TMCH for analytical and synthetic applications.
Physicochemical Profile & Storage Criticality
The storage strategy is dictated by the compound's proximity to phase change at room temperature.
| Property | Value | Storage Implication |
| CAS Number | 116-02-9 | Verification required; often supplied as isomer mix.[3] |
| Melting Point | 30 – 37°C | CRITICAL: Material may exist as a slush or supercooled liquid in warm labs. |
| Boiling Point | 193 – 198°C | Low volatility risk at ambient temp, but headspace accumulates vapors. |
| Flash Point | ~74 – 81°C | Combustible. Store away from heat sources. |
| Isomerism | cis / trans mixture | Thermal cycling can alter local homogeneity of the isomer ratio in the container. |
| Reactivity | Secondary Alcohol | Incompatible with strong oxidizers, acid chlorides, and anhydrides. |
| Hygroscopicity | Low to Moderate | Moisture uptake is accelerated during phase transitions. |
Storage Protocol: The Phase-State Control System
To maintain chemical purity and physical homogeneity, TMCH must be stored in a manner that forces a definitive physical state—preferably solid .
Primary Storage Conditions (Long-Term)
-
Temperature: 2°C to 8°C (Refrigerated).
-
Rationale: Storing significantly below the melting point (37°C) ensures the material remains a hard, crystalline solid. This prevents "sweating" and reduces the rate of oxidative degradation.
-
-
Atmosphere: Inert Gas Overlay (Nitrogen or Argon).
-
Rationale: While TMCH is not highly air-sensitive, the headspace of secondary alcohols can oxidize over extended periods to form ketones (3,3,5-trimethylcyclohexanone). Backfilling with nitrogen is required for GMP/GLP standards.
-
-
Container: Amber glass or HDPE with Teflon-lined caps.
-
Rationale: Protects from incidental UV exposure (though UV sensitivity is low) and ensures chemical resistance.
-
Active Use Storage (Short-Term)
-
Temperature: Controlled Room Temperature (< 25°C).
-
Constraint: The lab temperature must never exceed 25°C. If the lab fluctuates above this, revert to refrigeration.
-
-
Location: Flammables cabinet or cool, dark shelf.
The "No-Fly Zone" (Avoidance Protocol)
-
Avoid 28°C – 35°C: Do not store in areas where temperatures hover near the melting point (e.g., near equipment exhausts, top shelves).
-
Risk: In this range, the material enters a semi-solid "slush" phase. This state maximizes surface area for potential oxidation and makes accurate weighing impossible without full melting.
Handling & Aliquoting Workflow
Because TMCH is a low-melting solid, handling it as a liquid is often more precise than chipping away at a waxy solid. The following workflow ensures homogeneity.
Diagram 1: Phase-State Handling Logic
This logic tree dictates how to process the material based on its current physical state to ensure homogeneity.
Caption: Logic flow for handling this compound. Note that semi-solid states require full melting to restore isomer homogeneity before use.
Protocol: Liquefaction for Dispensing
-
Inspection: If the material is semi-solid (slushy), do not attempt to scoop. The liquid and solid phases may have slightly different isomer ratios (cis/trans fractionation).
-
Melting: Place the sealed container in a water bath or incubator set to 40–45°C .
-
Caution: Do not exceed 60°C to minimize vapor pressure buildup.
-
Time: Allow sufficient time for the core to melt completely.
-
-
Homogenization: Once fully liquid, gently invert the container 5–10 times to mix the isomers.
-
Aliquoting: Pipette the warm liquid immediately.
-
Tip: Pre-warm glass pipettes to prevent the material from solidifying inside the tip.
-
-
Re-Storage: Flush the headspace with Nitrogen, seal tightly, and immediately place in 2–8°C storage to induce rapid, uniform solidification.
Safety & Regulatory Compliance
GHS Classification (Hazards)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H412: Harmful to aquatic life with long-lasting effects.[4]
Regulatory & Security Note
-
Dual-Use Precursor: Researchers must be aware that this compound is chemically related to precursors for V-series nerve agents (specifically VP). While it is a common commercial chemical, strict inventory accounting is recommended. Ensure access is restricted to authorized personnel to satisfy "Know Your Customer" (KYC) and internal compliance standards.
Emergency Procedures
-
Skin Contact: Wash with soap and water.[5] Do not use solvent (ethanol) to wash skin, as it may increase transdermal absorption.
-
Spill Cleanup: If solid, sweep up. If liquid (melted), absorb with sand/vermiculite. Do not wash into drains (aquatic toxicity).
Stability & Degradation Indicators
Regularly inspect the material for the following signs of degradation:
| Indicator | Observation | Cause | Action |
| Odor Change | Sharp, pungent, ketone-like smell | Oxidation to 3,3,5-trimethylcyclohexanone | Test purity by GC. Purge with N2. |
| Phase Separation | Liquid layer on solid surface (at <25°C) | Isomer fractionation or moisture absorption | Melt completely, mix, and re-solidify. |
| Discoloration | Yellowing | Contamination or severe oxidation | Discard if purity <98%. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8298, this compound.[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound. Retrieved from [Link](Note: General landing page for verification)
-
Bell, G. D., et al. (1984). "The effects of this compound on hepatic cholesterol synthesis." British Journal of Pharmacology, 81(1), 183–187.[2] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3,5-Trimethylcyclohexanol
Welcome to the technical support center for the synthesis of 3,3,5-trimethylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield, selectivity, and overall success in the laboratory.
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis, offering explanations for the underlying causes and providing actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the reduction of the starting material, which is typically 3,3,5-trimethylcyclohexanone (also known as dihydroisophorone) or isophorone.[1]
Potential Cause 1: Inefficient Catalytic Hydrogenation
Catalytic hydrogenation is a common method for this synthesis.[1] The activity and selectivity of your catalyst are paramount.
-
Expert Insight: An aged or poisoned catalyst will exhibit reduced activity. For instance, Raney Nickel is highly active but can be sensitive to sulfur and other impurities. Palladium on carbon (Pd/C) is another effective catalyst, but its efficiency can be hampered by poor dispersion or contamination.
-
Troubleshooting Steps:
-
Catalyst Selection: Ensure you are using a suitable catalyst. For the hydrogenation of isophorone, catalysts like Raney nickel, palladium, or platinum are commonly used.[1] A Zn-promoted Ni-Mo non-supported catalyst has been reported to achieve a 100% conversion rate and >99.70% selectivity.[2]
-
Catalyst Loading: Insufficient catalyst loading will lead to an incomplete reaction. Refer to established protocols for the recommended catalyst-to-substrate ratio. For example, a protocol for the selective hydrogenation of isophorone suggests using 0.05 g of catalyst for 1.16 g of isophorone.[3]
-
Catalyst Quality: Use a fresh batch of high-quality catalyst. If you suspect your catalyst has been deactivated, consider a fresh supply or follow a regeneration protocol if available.
-
Reaction Conditions: Optimize your reaction conditions. For a Zn-promoted Ni-Mo catalyst, reaction temperatures of 140-180°C and pressures of 1.5-3.0 MPa have been shown to be effective.[2] For Pd/C, reactions can be run at a lower temperature of 25°C and a hydrogen pressure of 2.0 MPa.[3]
-
Potential Cause 2: Incomplete Reduction with Metal Hydrides
Metal hydrides like sodium borohydride (NaBH₄) are also used for the reduction of 3,3,5-trimethylcyclohexanone.[4]
-
Expert Insight: The reactivity of NaBH₄ can be influenced by the solvent and temperature. In some cases, the reaction may be sluggish, leading to incomplete conversion.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or methanol are commonly used with NaBH₄.
-
Temperature Control: While some reductions can be performed at room temperature, gentle heating might be necessary to drive the reaction to completion. A reported method using NaBH₄ with CoCl₂·6H₂O in water proceeds at 30°C for 1 hour to achieve a high yield.[4]
-
Reaction Time: Allow sufficient time for the reaction to complete. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Question 2: My product is a mixture of cis and trans isomers. How can I control the stereoselectivity?
The formation of both cis and trans isomers of this compound is common.[5][6] The ratio of these isomers is influenced by the steric and electronic effects of the reducing agent and the substrate.[7]
-
Expert Insight: The approach of the hydride to the carbonyl group of 3,3,5-trimethylcyclohexanone determines the stereochemical outcome. Attack from the axial face leads to the equatorial alcohol (trans), while attack from the equatorial face results in the axial alcohol (cis). The bulky gem-dimethyl group at the 3-position and the methyl group at the 5-position create significant steric hindrance, influencing the trajectory of the hydride attack.
Strategies to Influence Isomer Ratio:
-
Choice of Reducing Agent:
-
Less Bulky Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) tend to favor the formation of the thermodynamically more stable equatorial alcohol (trans isomer) through axial attack.[8][9]
-
Bulky Hydrides: More sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), will preferentially attack from the less hindered equatorial face, leading to a higher proportion of the axial alcohol (cis isomer).
-
Catalytic Hydrogenation: The stereoselectivity of catalytic hydrogenation can be influenced by the catalyst and reaction conditions. For instance, a Zn-promoted Ni-Mo catalyst has been reported to produce a cis-to-trans ratio of 6.7.[2]
-
-
Meerwein-Ponndorf-Verley (MPV) Reduction:
Question 3: I'm having difficulty purifying my this compound. What are the best methods?
Purification can be challenging, especially if there are unreacted starting materials or isomeric products with similar physical properties.
-
Expert Insight: The boiling point of 3,3,5-trimethylcyclohexanone is very close to that of this compound, making separation by simple distillation difficult.[3]
Recommended Purification Strategies:
-
Fractional Distillation: For separating the alcohol from the ketone, a carefully controlled fractional distillation with a high-efficiency column is necessary.
-
Chromatography:
-
Column Chromatography: This is a highly effective method for separating isomers and removing impurities. A silica gel stationary phase with a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) is a good starting point.
-
Gas Chromatography (GC): For analytical separation and identification of isomers, GC is the preferred method. A non-polar capillary column is often effective for separating these isomers.[12]
-
-
Crystallization: If your product is a solid at room temperature, crystallization can be an effective purification technique. The choice of solvent will be critical and may require some experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common starting material is isophorone, which is first hydrogenated to 3,3,5-trimethylcyclohexanone, and then further reduced to this compound.[1] Alternatively, 3,3,5-trimethylcyclohexanone can be used directly as the starting material.[4]
Q2: What are the main isomers of this compound, and how do they differ?
This compound exists as cis and trans diastereomers.[5][6] These isomers have the same chemical formula but differ in the spatial arrangement of the hydroxyl group and the methyl groups on the cyclohexane ring. Their physical properties, such as boiling point and polarity, may be slightly different, which can be exploited for separation.
Q3: How can I monitor the progress of my reaction?
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of the starting ketone and the appearance of the product alcohol.
-
Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing you to determine the conversion of the starting material and the ratio of different products.[13]
-
Infrared (IR) Spectroscopy: You can monitor the disappearance of the strong carbonyl (C=O) peak of the ketone (around 1710 cm⁻¹) and the appearance of the broad hydroxyl (O-H) peak of the alcohol (around 3300 cm⁻¹).
Q4: Are there any "green" or more environmentally friendly synthesis methods?
Yes, research has explored greener synthetic procedures. For example, solvent-free reductions of 3,3,5-trimethylcyclohexanone using sodium borohydride supported on alumina have been reported.[14] The Meerwein-Ponndorf-Verley reduction is also considered a greener alternative as it uses an inexpensive and environmentally friendly metal catalyst.[11]
Data and Protocols
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Starting Material | Temperature (°C) | Pressure (MPa) | Reported Yield/Selectivity | Reference |
| Zn-promoted Ni-Mo | Isophorone | 140-180 | 1.5-3.0 | >99.70% selectivity for this compound | [2] |
| Raney® Ni | Isophorone | 25 | 2.0 | 98.1% yield of 3,3,5-trimethylcyclohexanone | [3][13] |
| Pd/C | Isophorone | 25 | 2.0 | >99.4% yield of 3,3,5-trimethylcyclohexanone | [3] |
| Ru/C | Isophorone | 30-220 | 0.1-10 | Not specified | [15] |
| NaBH₄ / CoCl₂·6H₂O | 3,5,5-trimethyl-cyclohex-2-enone | 30 | N/A | ~98% yield of 3,3,5-trimethylcyclohexanone | [4] |
Experimental Protocol: Reduction of 3,3,5-Trimethylcyclohexanone using Sodium Borohydride
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3,5-trimethylcyclohexanone in a suitable solvent (e.g., methanol or ethanol) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone should typically be in the range of 1.5 to 2 equivalents.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and the borate esters.
-
Workup: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Visualizations
Reaction Pathway and Isomer Formation
The following diagram illustrates the reduction of 3,3,5-trimethylcyclohexanone to its cis and trans isomers.
Caption: Reduction of 3,3,5-trimethylcyclohexanone leading to cis and trans isomers.
Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and resolving low yield issues.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
Synthesis method of 3, 3, 5-trimethyl cyclohexanol - Eureka | Patsnap. (URL: [Link])
-
Study on the selective hydrogenation of isophorone - PMC. (URL: [Link])
-
3,3,5-Trimethylcyclohexanols and derived esters: Green synthetic procedures, odour evaluation and in vitro skin cytotoxicity assays | Request PDF - ResearchGate. (URL: [Link])
- Process for the preparation of this compound - Google P
-
Stereoselectivity of lithium aluminum hydride and lithium alkoxyaluminohydride reductions of 3,3,5-trimethylcyclohexanone in diethyl ether | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Reductions with Metal Hydrides. X. The Stereochemistry of Reduction of 3,3,5-Trimethylcyclohexanone with Complex Aluminohydrides | Journal of the American Chemical Society. (URL: [Link])
-
MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones - NIH. (URL: [Link])
-
Isophorone Hydrogenation: The Primary Route to this compound Production. (URL: [Link])
-
Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. (URL: [Link])
-
Meerwein–Ponndorf–Verley reduction - Wikipedia. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis method of 3, 3, 5-trimethyl cyclohexanol - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - Prasol Chemicals Limited [prasolchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US20030109756A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Isophorone Hydrogenation Optimization
Introduction: The Selectivity Challenge
Welcome to the technical support hub for Isophorone hydrogenation. If you are here, you likely face the "Selectivity Cliff."
The Core Problem: The hydrogenation of Isophorone (IP) involves two reducible groups: the C=C double bond and the C=O carbonyl group.
-
Target: Reduction of C=C to form 3,3,5-Trimethylcyclohexanone (TMCH) .
-
Impurity: Further reduction of C=O to form 3,3,5-Trimethylcyclohexanol (TMCH-OH) .
Why this matters: TMCH (bp 190°C) and TMCH-OH (bp 195°C) have nearly identical boiling points [1].[1] If you over-hydrogenate, downstream distillation becomes energetically expensive or impossible. Selectivity must be achieved in the reactor, not the separation column.
Module 1: Catalyst Selection & "The Happy Path"
Q: Should I use Pd/C or Raney Nickel?
A: It depends on your budget and solvent constraints, but Pd/C is the gold standard for selectivity , while Raney Nickel requires specific solvents to compete.
| Feature | Palladium on Carbon (5% Pd/C) | Raney® Nickel |
| Selectivity (TMCH) | Excellent (>99%) | Moderate to High (Requires optimization) |
| Activity | High turnover frequency (TOF) | Lower (Requires higher loading) |
| Conditions | Mild (25°C, 1-2 bar) | More aggressive (25-50°C, 20 bar) |
| Solvent Tolerance | Works well solvent-free or in alcohols | Critical: Best in THF to inhibit over-reduction [2] |
| Cost | High (Noble metal) | Low (Base metal) |
| Safety | Standard powder handling | Pyrophoric (Store under water/solvent) |
Recommendation:
-
For Pharma/High-Value: Use 5% Pd/C (unreduced, 50% water wet) at 25°C and 2-5 bar H₂.
-
For Bulk/Cost-Sensitive: Use Raney Ni in Tetrahydrofuran (THF) .[1][2][3][4][5][6] Recent studies confirm THF inhibits the adsorption of the carbonyl group on Ni sites, boosting TMCH selectivity to ~98% [2].
Module 2: Critical Process Parameters (CPP)
Q: My reaction is stalling at 80% conversion. What is wrong?
A: If the catalyst is fresh, you likely have a Mass Transfer Limitation or Poisoning .
Step 1: Diagnose Mass Transfer (The "Hatta" Check) Hydrogen has low solubility in organic solvents. If the H₂ gas cannot dissolve and diffuse to the catalyst surface fast enough, the reaction rate is limited by physics, not chemistry.
-
Test: Double your stirring speed (e.g., 500 rpm
1000 rpm). -
Result: If the reaction rate increases significantly, you are mass-transfer limited .
-
Fix: Use a gas-entrainment impeller (hollow shaft) or increase pressure.
Step 2: Check for Poisons Isophorone is often derived from acetone condensation. Impurities like sulfur or halides are fatal to Pd/C.
-
Symptom: Reaction starts fast but dies quickly.
-
Fix: Perform a feedstock wash or use a guard bed (activated carbon) before the reactor.
Q: I am seeing >5% Alcohol (TMCH-OH). How do I stop it?
A: You are driving the reaction too hard. The activation energy for C=O reduction is higher than C=C reduction. High energy inputs trigger the unwanted pathway.
Immediate Corrective Actions:
-
Lower Temperature: Drop reaction temperature by 10°C. C=C hydrogenation is readily feasible at 25°C; C=O reduction usually requires >60°C on Pd catalysts.
-
Stop at Stoichiometry: Do not let the reaction "soak" under H₂ pressure after H₂ uptake flatlines. Over-hydrogenation often happens during the "soak" period.
-
Change Solvent: If using Methanol with Raney Ni, switch to THF . Polar protic solvents can facilitate carbonyl reduction on Ni surfaces; THF suppresses it [3].
Module 3: Visualization & Logic
Diagram 1: Reaction Network & Selectivity Control
This diagram illustrates the kinetic pathways. Note that the "Red" path is the danger zone.
Caption: Kinetic pathway of Isophorone hydrogenation. The target is to maximize the green path and kinetically inhibit the red path.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow when your batch fails specification.
Caption: Diagnostic logic for resolving activity vs. selectivity issues in IP hydrogenation.
Module 4: Standardized Protocol (Bench Scale)
Objective: Synthesis of TMCH with >99% conversion and >98% selectivity.
Reagents:
-
Catalyst: 5% Pd/C (50% wet) OR Raney Ni (W-2 grade)
Procedure:
-
Loading: Charge autoclave with Isophorone (100g).
-
If Pd/C: Add 0.5g catalyst (0.5 wt% loading dry basis).
-
If Raney Ni: Add 100mL THF and 5g Raney Ni (5 wt%).
-
-
Purge: Seal reactor. Purge with N₂ (3x 5 bar), then H₂ (3x 5 bar).
-
Reaction:
-
Set stirring to max sustainable RPM (ensure vortex).
-
Pressurize H₂ to 2.0 MPa (20 bar) .
-
Maintain Temp at 25°C . (Use cooling coil; reaction is exothermic).
-
-
Monitoring: Monitor H₂ uptake curve.
-
Critical Stop: As soon as uptake plateaus, vent H₂ immediately. Do not let sit.
-
-
Workup: Filter catalyst (Caution: Pyrophoric hazards with dry catalyst). Evaporate solvent.
References
-
Xu, L., Sun, S., Zhang, X., et al. (2021).[2][5] "Study on the selective hydrogenation of isophorone." RSC Advances, 11, 4007-4014. [Link]
-
ACS GCI Pharmaceutical Roundtable. "Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation." Reagent Guides. Accessed February 7, 2026. [Link]
Sources
- 1. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08107H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient 3,3,5-Trimethylcyclohexanol Production
Welcome to the technical support center for the synthesis of 3,3,5-trimethylcyclohexanol (TMCOL). This guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of isophorone. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your experimental outcomes.
The synthesis of TMCOL, a vital precursor for pharmaceuticals like the vasodilator cyclandelate and the sunscreen agent homosalate, is primarily achieved through the hydrogenation of isophorone.[1] While the reaction appears straightforward, achieving high yield and selectivity for the desired product—and often, a specific isomer—requires precise control over catalyst selection and reaction parameters.[2] This center is structured to address the most common challenges and questions that arise during this process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction pathway for producing this compound?
The synthesis is a two-step hydrogenation process starting from isophorone (an α,β-unsaturated ketone).
-
Step 1: C=C Bond Hydrogenation: The carbon-carbon double bond of the cyclohexene ring is hydrogenated to yield the saturated ketone intermediate, 3,3,5-trimethylcyclohexanone (TMCH).[3]
-
Step 2: C=O Bond Hydrogenation: The carbonyl group of TMCH is subsequently reduced to a hydroxyl group, forming the final product, this compound (TMCOL).[3]
Controlling the reaction to selectively stop at TMCH or proceed to TMCOL is a primary experimental challenge.[3] The boiling points of TMCH (190 °C) and TMCOL (198 °C) are very close, making separation by distillation difficult and underscoring the need for high reaction selectivity.[1][3]
Caption: Troubleshooting workflow for low reaction conversion.
Q: I'm trying to produce 3,3,5-trimethylcyclohexanone (TMCH), but my product is contaminated with the fully hydrogenated alcohol (TMCOL). How can I prevent this over-hydrogenation?
A: This is a classic selectivity problem. Your catalyst or conditions are too aggressive for the C=O bond.
-
Causality: The energy barrier for reducing the carbonyl group is being overcome. This happens when using a catalyst that is non-selective (like Raney Ni in a non-selective solvent) or when conditions (high temperature/pressure) are too harsh.
-
Self-Validating Protocol:
-
Switch to a Selective Catalyst: The most robust solution is to use a catalyst known for C=C bond selectivity. 5% or 10% Palladium on Carbon (Pd/C) is the industry standard for this transformation. [4]Palladium has a much higher activity for the hydrogenation of the double bond than the ketone.
-
Employ a Selective Solvent System: If you must use Raney Nickel, switch your solvent to Tetrahydrofuran (THF) . THF has been shown to inhibit the hydrogenation of the ketone, leading to high yields of TMCH. [3][5] 3. Moderate Reaction Conditions: Reduce the temperature and pressure. Start the reaction at a lower temperature (e.g., 25-30°C) and pressure (e.g., 2-3 MPa) and monitor carefully. Over-hydrogenation is often a result of excessive thermal and pressure drivers.
-
Consider Inhibitors: In some systems, Lewis acids have been shown to inhibit the hydrogenation of the C=O bond, thereby increasing selectivity for the ketone. [3]
-
Q: My catalyst's performance dropped sharply on the second or third run. What is causing this deactivation?
A: Catalyst deactivation is typically caused by poisoning, sintering, or leaching of the active metal.
-
Causality:
-
Poisoning: Impurities in your isophorone substrate, solvent, or hydrogen gas (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.
-
Sintering: At high temperatures, the fine metal nanoparticles on the support can agglomerate into larger particles, reducing the active surface area. [6] * Leaching: The active metal can dissolve into the reaction medium, especially under acidic or basic conditions or at high temperatures. [6]* Self-Validating Protocol:
-
Purify Starting Materials: Ensure your isophorone and solvent are of high purity. If necessary, distill the isophorone or pass it through a plug of activated alumina to remove polar impurities.
-
Moderate Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to minimize the risk of sintering.
-
Analyze the Spent Catalyst: If you have access to analytical techniques, characterize the used catalyst. Techniques like TEM can reveal sintering, while ICP-MS can quantify metal leaching into the product mixture.
-
Implement a Robust Recovery Procedure: When recycling the catalyst, ensure it is washed thoroughly with a clean solvent to remove adsorbed products or byproducts before reuse. For Raney Nickel, a magnetic separation followed by washing is effective. [7]
-
References
-
Study on the selective hydrogenation of isophorone. ResearchGate. [Link]
- Process for the preparation of this compound.
-
Isophorone Hydrogenation: The Primary Route to this compound Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis method of 3, 3, 5-trimethyl cyclohexanol. Eureka | Patsnap. [Link]
-
Study on the selective hydrogenation of isophorone. RSC Publishing. [Link]
-
This compound. Wikipedia. [Link]
-
Reaction route for the generation of 3,3,5-trimethylcyclohexanone and... ResearchGate. [Link]
-
Hydrogenation of isophorone. ResearchGate. [Link]
- Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols.
-
Study on the selective hydrogenation of isophorone. RSC Publishing. [Link]
-
Reaction pathways for the production of different cycloalkanes from the solvent-free HDO of compound 4. ResearchGate. [Link]
-
Study on the selective hydrogenation of isophorone. PMC. [Link]
- Process for the preparation of this compound.
-
Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. PMC - NIH. [Link]
-
Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. PMC. [Link]
-
Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. PubMed. [Link]
- Process for the preparation of 3,3,5-trimethylcyclohexanone.
-
Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]
-
Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Help with Low Yield Synthesis. Reddit. [Link]
-
Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]
-
Approaching Synthesis Problems. University of Wisconsin Libraries. [Link]
-
Carboxylato-triphenylphosphine complexes of ruthenium, cationic triphenylphosphine complexes derived from them, and their behaviour as homogeneous hydrogenation catalysts for alkenes. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]
-
Raney nickel. Wikipedia. [Link]
-
Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. CORE. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses Procedure. [Link]
-
Raney Nickel Reduction. YouTube. [Link]
Sources
Purification techniques for 3,3,5-Trimethylcyclohexanol
Technical Support Center: Purification & Troubleshooting for 3,3,5-Trimethylcyclohexanol
Executive Summary
This compound (C₉H₁₈O), often referred to as Homomenthol, presents unique purification challenges due to its existence as a mixture of cis- and trans- diastereomers and its close boiling point proximity to its ketone precursor, 3,3,5-trimethylcyclohexanone (dihydroisophorone). This guide provides high-fidelity protocols for vacuum distillation, stereoisomer enrichment, and chemical derivatization to achieve pharmaceutical-grade purity.
Module 1: Vacuum Distillation (Primary Purification)
Context: The boiling point of TMCH (~198°C at atm) is high enough to risk thermal degradation or dehydration during atmospheric distillation. Furthermore, the ketone impurity boils at ~190°C, making atmospheric separation inefficient. Vacuum distillation is the mandatory first step.
Standard Operating Procedure (SOP):
-
Apparatus: Short-path distillation head (Vigreux column recommended for ketone removal) with a cow receiver.
-
Pressure: Maintain stable vacuum at 10 mmHg .
-
Temperature: Collect the main fraction at 86°C .
-
Cooling: Condenser coolant should be set to 40°C (warm water) to prevent the product from solidifying and clogging the condenser (Melting point is ~37°C).
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Product Solidifies in Condenser | Coolant is too cold. TMCH freezes at ~35-37°C. | Increase coolant temp to 40-45°C. Use a heat gun to gently melt clogs. |
| Distillate contains Ketone (>5%) | Inefficient fractionation; boiling points are too close (ΔT ~8°C at atm). | Increase Reflux Ratio: Use a vacuum-jacketed Vigreux column. Chemical Pre-treatment: Reduce crude with NaBH₄ (0.5 eq) to convert ketone to alcohol before distilling. |
| Product is Yellow/Brown | Oxidation or thermal cracking from high pot temperature. | Lower Bath Temp: Ensure oil bath is no more than 20°C above bp. Check vacuum integrity to lower boiling point. |
Module 2: Stereoisomer Enrichment (Crystallization)
Context: Commercial TMCH is typically a mixture of cis- (major, liquid/low-melting) and trans- (minor, high-melting) isomers. For specific pharmacological applications, isomer purity is critical. The trans- isomer generally exhibits a higher melting point (~57°C) compared to the cis- isomer (~34-37°C), allowing for separation via fractional crystallization.
Protocol: Enrichment of the High-Melting Isomer (Trans)
-
Solvent Selection: Use non-polar solvents like Pentane or Petroleum Ether .
-
Dissolution: Dissolve the distilled mixture in the minimum amount of warm pentane (ratio 1:1 w/v).
-
Cooling: Slowly cool to Room Temperature, then refrigerate at 4°C for 12 hours.
-
Filtration: Filter the white needles rapidly (cold filtration) to avoid melting.
-
Recrystallization: Repeat the process to increase trans- purity >95%.
Decision Logic for Isomer Separation:
Figure 1: Workflow for separating stereoisomers based on solubility and melting point differences.
Module 3: Advanced Chemical Purification
Context: When physical methods fail to remove trace isomers or non-alcoholic impurities, chemical derivatization provides infinite resolution.
The Phthalate Ester Method:
-
Derivatization: React crude TMCH with Phthalic Anhydride (1.1 eq) in pyridine. This forms the TMCH-hydrogen phthalate (solid).
-
Purification: Recrystallize the phthalate ester from ethanol/water. This step is highly effective at rejecting structural impurities.
-
Hydrolysis: Saponify the purified ester with NaOH (aq) to regenerate pure TMCH.
-
Extraction: Extract with ether, dry over MgSO₄, and distill.
Why this works: The phthalate derivative amplifies the structural differences between isomers, making crystallization significantly more effective than with the free alcohol.
Module 4: Analytical Validation
Q: How do I verify the Cis/Trans ratio? A: Gas Chromatography (GC) is the standard.
-
Column: DB-5 or HP-5 (5% Phenyl Polysiloxane).[1]
-
Conditions: Split injection (50:1), Injector 250°C, Detector (FID) 280°C.
-
Oven: 70°C (2 min) -> 5°C/min -> 150°C.
-
Retention: The isomers typically separate by 0.5 - 1.0 minute. The cis isomer (boiling slightly lower/eluting earlier on non-polar columns) is usually the major peak in hydrogenation products.
Physical Property Reference Table:
| Property | Value | Notes |
| Molecular Weight | 142.24 g/mol | |
| Boiling Point (atm) | 198°C | Decomposes if heated prolonged >200°C |
| Boiling Point (10 mmHg) | 86°C | Ideal distillation setpoint |
| Melting Point (Mixture) | ~35 - 37°C | Semi-solid at warm room temp |
| Density | 0.878 g/mL | At 20°C |
| Solubility | Soluble in Ethanol, Ether | Insoluble in Water |
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet.Link
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8298, this compound.Link
-
TCI Chemicals. Product Specification: cis-3,3,5-Trimethylcyclohexanol.Link
-
Bell, G. D., et al. (1984). "The effects of 3,5,5-trimethylcyclohexanol on hepatic cholesterol synthesis."[2] British Journal of Pharmacology, 81(1), 183–187.[2] (Demonstrates biological relevance and purity requirements). Link
-
U.S. Patent 2,790,835. Hydrogenation of isophorones to 3,3,5-trimethyl-cyclohexanols. (Foundational text on hydrogenation and isomer ratios). Link
Sources
Technical Support Center: 3,3,5-Trimethylcyclohexanol Synthesis
Introduction: The Purity Landscape
3,3,5-Trimethylcyclohexanol is a critical intermediate for vasodilators (e.g., Cyclandelate), fragrances (homomenthol derivatives), and specialty polymers. Synthesized primarily via the catalytic hydrogenation of Isophorone , the reaction is a two-step reduction that presents unique purity challenges.
The "impurity" profile in this synthesis is distinct because the most persistent contaminant is often a stereoisomer of the product itself, rather than a foreign byproduct.
Core Reaction Pathway
-
Hydrogenation of C=C: Isophorone
3,3,5-Trimethylcyclohexanone (Dihydroisophorone). -
Hydrogenation of C=O: 3,3,5-Trimethylcyclohexanone
this compound (cis & trans).
Part 1: Troubleshooting Guides (Q&A Format)
Issue 1: Stereochemical Impurities (The Cis/Trans Ratio)
User Question: "I am synthesizing the precursor for Cyclandelate, which requires the high-melting trans-isomer. However, my GC analysis shows a 60:40 mixture of isomers, or predominantly the cis-isomer. How do I shift selectivity toward the trans-isomer?"
Technical Diagnosis: The ratio of cis (axial hydroxyl) to trans (equatorial hydroxyl) is dictated by the catalyst surface dynamics and the reaction temperature.
-
Kinetic Control: Noble metals like Ruthenium (Ru) and Rhodium (Rh) strongly favor the cis-isomer (often >95%) due to steric hindrance directing hydrogen addition to the less hindered face.
-
Thermodynamic Control: The trans-isomer (equatorial OH) is generally more thermodynamically stable.
Corrective Protocol:
-
Change the Catalyst: If you are using Ru/C, switch to Raney Nickel . Raney Ni is less stereoselective and, under specific conditions, allows for thermodynamic equilibration, favoring the trans-isomer.
-
Increase Temperature: Higher temperatures (100°C–140°C) favor the thermodynamic product (trans), whereas low temperatures (25°C–50°C) lock in the kinetic product (cis).
-
Solvent Selection: Switch from THF (which stabilizes the ketone intermediate) to simple alcohols (Methanol/Ethanol), which facilitate the reduction to the alcohol.
Data: Catalyst Selectivity Profile
| Catalyst | Typical Cis:Trans Ratio | Primary Use Case |
| Ru/C (5%) | 95:5 | High-purity cis-isomer synthesis (Fragrances). |
| Raney Ni | 40:60 to 20:80 | Trans-isomer production; cost-effective scale-up. |
| Pd/C | N/A | Stops at the Ketone (Dihydroisophorone).[1] Poor alcohol yield. |
Issue 2: The "Stalled" Reaction (Residual Ketone)
User Question: "My reaction has plateaued. I see a persistent peak at the retention time for 3,3,5-Trimethylcyclohexanone (Dihydroisophorone). Adding more time doesn't reduce it."
Technical Diagnosis: This is a classic "activity vs. selectivity" trade-off.
-
Catalyst Poisoning: The ketone intermediate competes for active sites. If the catalyst surface is saturated with the ketone but lacks sufficient hydrogen activation energy, the reaction stalls.
-
Solvent Inhibition: Solvents like THF can form weak complexes with the catalyst surface, inhibiting the difficult C=O reduction step while allowing the easy C=C reduction.
Corrective Protocol:
-
Pressure Surge: The reduction of the ketone (step 2) requires significantly higher energy than the alkene reduction (step 1). Increase
pressure from 1–5 bar to 20–50 bar . -
Acid Promotion: Trace amounts of acetic acid can protonate the carbonyl oxygen, activating it for reduction (use caution with Ni catalysts to avoid leaching).
-
Verify Starting Material: Ensure your Isophorone feed does not contain
-Isophorone (the isomer with the exocyclic double bond) in high concentrations, as this can polymerize or foul the catalyst.
Issue 3: Over-Reduction & Hydrocarbons
User Question: "I am detecting non-polar impurities eluting very early in my GC. Mass spec suggests trimethylcyclohexane."
Technical Diagnosis: You are experiencing hydrogenolysis (cleavage of the C-O bond). This occurs under harsh conditions (high T, high P) or with highly active acidic supports.
Corrective Protocol:
-
Lower Temperature: Reduce reaction temperature immediately. Hydrogenolysis has a higher activation energy than carbonyl reduction.
-
Check Support Acidity: If using Pd/C or Pt/C, ensure the carbon support is neutral. Acidic supports catalyze dehydration followed by reduction.
-
Stop Point: Monitor the reaction closely and quench immediately upon disappearance of the ketone.
Part 2: Visualized Workflows
A. Reaction Pathway & Impurity Origins[2][3]
This diagram illustrates where each impurity originates in the synthesis pipeline.
Caption: Figure 1. Sequential hydrogenation pathway of Isophorone showing bifurcation into cis/trans isomers and potential over-reduction pathways.
B. Troubleshooting Decision Tree
Use this logic flow to address purity issues in real-time.
Caption: Figure 2. Diagnostic flowchart for identifying and resolving specific impurity classes in TMCH synthesis.
Part 3: Standardized Experimental Protocol
Protocol ID: EXP-TMCH-HYD-05 Objective: Synthesis of this compound with controlled stereoselectivity.
Materials
-
Substrate: Isophorone (>98% purity).
-
Catalyst:
-
For Cis-rich: 5% Ru/C (5 wt% loading).
-
For Trans-rich: Raney Nickel (10 wt% loading).
-
-
Solvent: Methanol (HPLC Grade).
-
Hydrogen: 99.999% purity.
Methodology
-
Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with Isophorone (1.0 eq) and Methanol (5 volumes).
-
Catalyst Addition: Add catalyst under inert atmosphere (
purge) to prevent pyrophoric ignition (crucial for Raney Ni). -
Purge: Seal reactor. Purge 3x with
, then 3x with . -
Reaction:
-
Stage 1 (Alkene Reduction): Pressurize to 5 bar
. Stir at 50°C for 1 hour. (Exothermic—monitor cooling). -
Stage 2 (Carbonyl Reduction): Increase pressure to 20–40 bar . Increase temperature to 80°C (for Ru) or 120°C (for Ni). Stir for 4–6 hours.
-
-
Sampling: Collect aliquot for GC analysis.
-
Pass Criteria: Isophorone < 0.1%; Ketone < 1.0%.
-
-
Workup: Filter catalyst through Celite pad (keep wet to avoid fire hazard). Concentrate filtrate under reduced pressure.
-
Purification:
-
Trans-isomer: Recrystallize from petroleum ether (if solid).
-
Cis-isomer: Fractional distillation (vacuum required due to high BP).
-
References
-
Nauta, W. T. (1955).[2] Preparation of this compound. U.S. Patent 2,707,193.[2] Link
-
Wang, F., et al. (2021).[3][4] Study on the selective hydrogenation of isophorone. RSC Advances. Link
-
ChemicalBook. (2025).[5][6] 3,3,5-Trimethylcyclohexanone Product & Synthesis Data. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7363, Cyclandelate. Link
-
Sigma-Aldrich. (2025). This compound Product Specification & Isomer Ratios. Link
Sources
- 1. US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols - Google Patents [patents.google.com]
- 2. Cyclandelate | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5728891A - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]
- 4. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3,5-Trimethylcyclohexanone | 873-94-9 [chemicalbook.com]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Troubleshooting GC-MS analysis of 3,3,5-Trimethylcyclohexanol
Technical Support Center: GC-MS Analysis of 3,3,5-Trimethylcyclohexanol
Topic: (TMCH) Role: Senior Application Scientist Status: Active Support Protocol
Executive Summary: The Analyte Profile
This compound (TMCH) is a cyclic secondary alcohol often encountered as a feedstock in pharmaceutical synthesis (e.g., vasodilators like Cyclandelate) or as a fragrance ingredient (Homomenthol).
Successful analysis requires navigating three specific physicochemical challenges:
-
Stereoisomerism: TMCH exists as cis and trans isomers.[1][2][3] Standard non-polar columns often fail to resolve them completely.
-
Thermal Instability: The hydroxyl group makes the molecule prone to dehydration in hot, active GC inlets, leading to the formation of 3,3,5-trimethylcyclohexene (a "ghost peak").
-
Peak Tailing: Hydrogen bonding with active silanols in the column or liner causes significant tailing, reducing sensitivity and integration accuracy.
Module 1: Chromatographic Separation & Peak Shape
Q: Why am I seeing a "shoulder" or split peak on my chromatogram?
Diagnosis: You are likely partially resolving the cis and trans stereoisomers. Mechanism: TMCH is rarely pure; it is synthesized as a mixture. On a standard non-polar column (e.g., 5% Phenyl-methylpolysiloxane), the boiling point differences between isomers are often insufficient for baseline resolution.
Troubleshooting Protocol:
-
Assess Resolution Requirements:
-
If you only need total TMCH content, integrate the sum of both peaks.
-
If you require isomer-specific quantitation, you must switch stationary phases.
-
-
Column Selection Strategy:
-
Standard (Non-Polar): DB-5ms / HP-5ms. Result: Partial separation. Good for general screening.
-
Recommended (Polar): DB-WAX / HP-INNOWax (Polyethylene Glycol). Result: The polarity of the phase interacts strongly with the hydroxyl group, significantly improving the separation of the cis and trans isomers based on their dipole moments rather than just volatility.
-
Advanced (Chiral): Cyclodextrin-based columns (e.g., Rt-βDEX).[4] Result: Required if you need to separate enantiomers within the cis/trans pairs.
-
Q: My peaks are tailing significantly. Is my column dead?
Diagnosis: Likely active site adsorption, not necessarily column death. Mechanism: The -OH group on TMCH donates a hydrogen bond to free silanol groups (Si-OH) in the liner or the column head.
Corrective Actions:
-
Liner Choice: Switch to a Ultra-Inert (UI) splitless liner with glass wool. Standard undeactivated liners act as "sponges" for alcohols.
-
Column Trimming: Remove 10-20 cm from the front of the column to eliminate non-volatile matrix deposits that act as active sites.
-
Derivatization (The Ultimate Fix): If tailing persists, block the -OH group by derivatizing with BSTFA + 1% TMCS to form the TMS-ether. This renders the molecule non-polar and volatile.
Module 2: Inlet Dynamics & Thermal Degradation
Q: I see a peak at a lower retention time with m/z 124. Is this a contaminant?
Diagnosis: This is likely 3,3,5-trimethylcyclohexene , a dehydration artifact formed inside your GC inlet.
Mechanism:
Validation Experiment:
-
Lower Inlet Temperature to 200°C.
-
Re-inject the standard.
-
Result: If the "contaminant" peak decreases and the TMCH peak increases, the degradation is occurring in the inlet.
Visual Troubleshooting Workflow:
Figure 1: Logic flow for distinguishing between dehydration artifacts and stereoisomers.
Module 3: Mass Spectral Identification
Q: The molecular ion (m/z 142) is very weak. How do I confirm identity?
Diagnosis: Alcohols under Electron Ionization (70 eV) fragment easily, often losing water immediately. Analysis: You must rely on the fragmentation pattern rather than the molecular ion peak.
Key Diagnostic Ions (Table 1):
| m/z Value | Origin/Fragment | Significance |
| 142 | Molecular ion (often very weak or absent). | |
| 124 | Loss of | |
| 109 | Loss of water + methyl group ( | |
| 83 | Ring fragmentation | Base peak (usually) or major fragment. |
| 71 | Ring fragmentation | Common hydrocarbon fragment for trimethylcyclohexane structures. |
Expert Tip: Since cis and trans isomers yield nearly identical mass spectra, you cannot identify the specific isomer by MS alone. You must rely on Retention Indices (RI) verified by pure standards. Generally, on non-polar columns, the isomer with the lower boiling point (often the one with greater steric crowding) elutes first.
Module 4: Experimental Protocols
Protocol A: Optimized GC-MS Method for TMCH
Use this as a starting point to minimize degradation and maximize resolution.
-
Inlet: Split/Splitless (Ultra-Inert Liner with Wool)
-
Temperature: 220°C (Do not exceed 250°C to prevent dehydration).
-
Mode: Split 20:1 (for neat samples) or Splitless (for trace analysis).
-
-
Column: DB-WAX UI (30m x 0.25mm x 0.25µm)
-
Rationale: Polyethylene glycol phase separates isomers better than phenyl-methyl phases.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 10°C/min to 180°C.
-
Ramp 20°C/min to 240°C (Hold 5 min to bake out).
-
-
MS Source: 230°C.
-
MS Quad: 150°C.[5]
Protocol B: Derivatization (TMS-Ether Formation)
Use if peak tailing compromises quantification.
-
Take 100 µL of sample extract.
-
Add 50 µL BSTFA + 1% TMCS (Silylation reagent).
-
Add 50 µL Pyridine (Catalyst/Solvent).
-
Incubate at 60°C for 30 minutes.
-
Inject 1 µL.
-
Note: The molecular weight will shift from 142 to 214 (
). -
Benefit: Eliminates -OH tailing and prevents thermal dehydration in the inlet.
-
References
-
National Institute of Standards and Technology (NIST). (2023). Cyclohexanol, 3,3,5-trimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link]
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
-
Restek Corporation. (n.d.). Selection of Chiral GC Columns for Enantiomer Separation. (Referenced for general principles of cyclic alcohol isomer separation). [Link]
Sources
- 1. Cyclohexanol, 3,3,5-trimethyl- [webbook.nist.gov]
- 2. This compound | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanol, 3,3,5-trimethyl- [webbook.nist.gov]
- 4. gcms.cz [gcms.cz]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Cyclohexanol, 3,3,5-trimethyl- [webbook.nist.gov]
Technical Support Center: 3,3,5-Trimethylcyclohexanol NMR Analysis
This is a technical support guide designed for researchers and analytical chemists.
Current Status: ● Operational Agent: Senior Application Scientist (Spectroscopy Division)
Welcome to the Spectroscopy Support Hub. You are likely here because the NMR spectrum of 3,3,5-Trimethylcyclohexanol (TMCH) is presenting conflicting signals, overlapping methyl regions, or ambiguous stereochemical data.
This molecule is a "stereochemical trap" for the unwary. Its gem-dimethyl group at C3 and the methyl at C5 create a rigid conformational lock, making the interpretation of the hydroxyl group's orientation (axial vs. equatorial) critical.
Below are the resolved tickets for the most common issues encountered with this compound.
Ticket #001: Distinguishing Cis vs. Trans Isomers
User Issue: "I have a mixture of isomers from a reduction reaction. How do I definitively assign the 'cis' and 'trans' isomers using 1H NMR without growing a crystal?"
Diagnosis: The confusion stems from nomenclature. In 3,3,5-TMCH, "cis" and "trans" refer to the relationship between the C1-Hydroxyl group and the C5-Methyl group.
-
Cis-isomer: The OH and 5-Me groups are on the same side (usually both equatorial).
-
Trans-isomer: The OH and 5-Me groups are on opposite sides (OH is axial, 5-Me is equatorial).
The Solution (The H1 Diagnostic): You must look at the carbinol proton (H1) attached to the same carbon as the hydroxyl group. Its coupling pattern (splitting) is the definitive fingerprint, governed by the Karplus equation.
Comparative Data Table
| Feature | Cis-Isomer (Thermodynamic) | Trans-Isomer (Kinetic/Steric) |
| OH Orientation | Equatorial | Axial |
| H1 Orientation | Axial | Equatorial |
| H1 Multiplicity | Triplet of Triplets (tt) | Broad Singlet (bs) or Quintet |
| Coupling ( | Large | Small |
| H1 Chemical Shift | Upfield (~3.6 - 3.8 ppm) | Downfield (~4.0 - 4.2 ppm) |
| C1 (13C) Shift | Downfield (~70-71 ppm) | Upfield (~65-66 ppm) |
Technical Note: The 5-Methyl group acts as a "conformational anchor," locking the ring into a chair conformation where the 5-Me is equatorial to avoid 1,3-diaxial strain. Therefore, the "Cis" isomer (diequatorial) allows the H1 proton to be axial, resulting in large coupling constants due to the 180° dihedral angle with adjacent axial protons at C2 and C6.
Ticket #002: The "Forest of Singlets" (Methyl Assignment)
User Issue: "I see three methyl signals. Two are singlets, one is a doublet. Which one is which?"
Diagnosis: 3,3,5-TMCH has three methyl groups.[1][2][3][4][5] The gem-dimethyls at C3 are diastereotopic , meaning they are magnetically non-equivalent and will appear as distinct singlets.
The Solution (2D NMR Workflow): Do not rely on chemical shift intuition alone. Use the splitting to identify the C5-Me, and NOESY to assign the gem-dimethyls.
Step-by-Step Assignment Protocol:
-
Identify C5-Me: Look for the doublet (d,
Hz) in the 0.8–1.0 ppm range. This is the methyl at position 5, split by the single proton at C5. -
Identify C3-Me (Axial vs. Equatorial): The two singlets belong to the C3 position.
-
In the Cis-isomer (OH equatorial), the C3-axial methyl often experiences a 1,3-diaxial shielding effect or specific NOE correlation with other axial protons.
-
NOESY Experiment: Irradiate the H1 signal.
-
If H1 is Axial (Cis-isomer), you will see a strong NOE correlation to the Axial C3-Me and Axial C5-H .
-
If H1 is Equatorial (Trans-isomer), you will see NOE correlations to neighboring equatorial protons, but the cross-peaks to axial methyls will be weak or absent.
-
-
Ticket #003: Broad Peaks & Exchangeable Protons
User Issue: "The OH peak is moving and broadening between samples. Is my product degrading?"
Diagnosis:
This is likely not degradation. The hydroxyl proton (
-
Concentration: Higher concentration = more H-bonding = Downfield shift.
-
Water Content: Traces of water in
facilitate chemical exchange, broadening the peak. -
Temperature: H-bonding is temperature-dependent.
Troubleshooting Protocol:
-
Validate: Add one drop of
to the NMR tube and shake. If the broad peak disappears (exchanges to OD), it is the hydroxyl group. -
Sharpen: Run the spectrum in
instead of . DMSO forms strong H-bonds with the alcohol, often resolving the OH proton into a sharp doublet (due to coupling with H1), which provides further proof of the H1 multiplicity.
Workflow Visualization
Below is the logic flow for assigning the stereochemistry of your 3,3,5-TMCH sample.
Figure 1: Decision tree for assigning stereochemistry based on the H1 proton signal.
References & Grounding
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text establishing the Karplus relationship for cyclohexane derivatives:
Hz, Hz). -
NIST Chemistry WebBook. cis-3,3,5-Trimethylcyclohexanol Mass & IR Spectra. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][6]
-
Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. (Authoritative source on cyclohexane conformational analysis and the "tert-butyl locking" effect analogous to the 3,3,5-trimethyl system).
Sources
- 1. Cyclohexanol, 3,3,5-trimethyl-, cis- [webbook.nist.gov]
- 2. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. CIS-3,3,5-TRIMETHYLCYCLOHEXANOL(933-48-2) 1H NMR spectrum [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: 3,3,5-Trimethylcyclohexanol (TMCH) Stability & Handling
[1]
Topic: Stability issues of 3,3,5-Trimethylcyclohexanol in formulations Document ID: TMCH-TS-001 Status: Active Last Updated: February 7, 2026[1]
Executive Summary & Molecule Profile
This compound (TMCH) , often referred to as Homomenthol or Dihydroisophorol , presents unique stability challenges in formulation due to its low melting point and isomeric complexity.[1] As a secondary alcohol synthesized via the hydrogenation of isophorone, it serves as a critical precursor for the vasodilator Cyclandelate , a component in UV filters (Homosalate), and a fragrance ingredient.[1]
This guide addresses the three most common support tickets we receive: phase separation (crystallization) , oxidative degradation , and isomeric drift .[1]
Physicochemical Snapshot
| Property | Value | Implication for Stability |
| CAS Number | 116-02-9 | |
| Appearance | Colorless crystals or supercooled liquid | Critical: Material may exist as a "slush" at room temperature.[1][2] |
| Melting Point | 30°C – 37°C (Isomer dependent) | Requires precise temperature control during aliquoting. |
| Solubility | Low in water (<0.1%); Soluble in Ethanol, Oils | Prone to precipitation in aqueous-heavy formulations.[1] |
| Isomers | Mixture of cis and trans | Ratio impacts melting point and biological activity. |
Troubleshooting Module: Physical Stability (Phase Behavior)
Issue #1: "The material has solidified or appears inhomogeneous in the drum."
Diagnosis: TMCH has a melting point (MP) range of 30–37°C [1, 2].[2][3] Standard laboratory or warehouse temperatures (20–25°C) are below its freezing point, causing it to crystallize.[1] However, it often exhibits supercooling , remaining liquid below its MP until a nucleation event (shaking, dust) causes rapid solidification.[1]
The Risk: If the material is partially frozen, the cis/trans isomer ratio in the liquid phase may differ from the solid phase due to thermodynamic fractionation. Aliquoting from a semi-solid container results in batch-to-batch inconsistency.[1]
Protocol: Homogenization & Aliquoting
-
Step 1: Do not scoop solids. You must liquefy the entire container.
-
Step 2: Place the container in a water bath or hot box at 45°C – 50°C . (Do not exceed 60°C to avoid oxidation risks).
-
Step 3: Hold until visually clear (no crystals).
-
Step 4: Mix thoroughly (magnetic stir or overhead agitator) to equilibrate isomers.
-
Step 5: Aliquot immediately into use-containers. Flush headspace with Nitrogen.
Visualization: Phase Handling Workflow
Figure 1: Critical workflow for handling TMCH to ensure isomeric homogeneity before formulation.
Troubleshooting Module: Chemical Stability
Issue #2: "The formulation has developed a pungent, solvent-like odor."[1]
Diagnosis: This indicates Oxidation . As a secondary alcohol, TMCH oxidizes to 3,3,5-Trimethylcyclohexanone [3, 4].[1]
-
Odor Shift: TMCH (Minty/Cooling)
Ketone (Pungent/Camphoraceous/Solvent). -
Trigger: Exposure to air (oxygen), heat (>60°C), or metal ions (Fe/Cu) in the formulation.[1]
Mechanism: The hydroxyl group at C1 is dehydrogenated. This reaction is accelerated if the formulation contains oxidizing agents (e.g., peroxides in excipients).
Protocol: Detection & Mitigation
-
GC-MS Analysis:
-
Column: DB-Wax or equivalent polar column.
-
Marker: Look for a peak with M+ = 140 (Ketone) vs M+ = 142 (Alcohol).
-
-
Prevention:
-
Add antioxidants if compatible (e.g., BHT at 0.05%).[1]
-
Use chelating agents (EDTA) if metal ion contamination is suspected.
-
Strict N2 blanket during storage.
-
Issue #3: "Isomer ratio shift observed in stability testing."
Diagnosis: TMCH exists as cis and trans isomers.[2][4][5][6] While chemically stable, acidic environments or high thermal stress can catalyze epimerization or dehydration [5].[1]
-
Pathway: Acid-catalyzed dehydration leads to 3,3,5-trimethylcyclohexene (alkene formation), or simply flips the chair conformation to the thermodynamic minimum.[1]
-
Impact: Changes in melting point and solubility profile.
Visualization: Degradation Pathways
Figure 2: Primary degradation pathways.[1] Oxidation is the most common storage issue; dehydration occurs in acidic formulations.[1]
Formulation Compatibility Matrix
When incorporating TMCH into drug delivery systems or cosmetic bases, reference this compatibility guide to prevent packaging failure or stability loss.
| Material / Condition | Compatibility | Notes |
| Water | Poor | Solubility <0.1%.[1][2] Requires emulsifiers (e.g., Polysorbates) or co-solvents (Ethanol, PG).[1] |
| LDPE / PVC Plastics | Caution | TMCH is highly lipophilic. It can migrate into or soften low-density plastics (sorption), leading to "loss of active" or bottle collapse [2].[1] |
| Glass / PET | Excellent | Preferred packaging materials. |
| Strong Oxidizers | Incompatible | Risk of exothermic reaction and rapid degradation to ketone [6]. |
| Acid Anhydrides | Incompatible | Will react to form esters (e.g., Acetates). Note: This is the synthesis route for Cyclandelate.[7] |
Frequently Asked Questions (FAQ)
Q: Can I use TMCH that has turned into a slush? A: Yes, but do not use it directly. You must melt the entire container to 45°C and mix well. If you only use the liquid fraction, you are altering the cis/trans ratio of the remaining stock, as one isomer may crystallize preferentially.[1]
Q: Why does my Cyclandelate formulation show free TMCH? A: TMCH is the hydrolysis product of Cyclandelate. If your formulation contains water and is not buffered correctly, Cyclandelate hydrolyzes into Mandelic Acid and TMCH.[1] This is a degradation of the API, not an instability of TMCH itself [7].
Q: What is the shelf-life of pure TMCH? A: Typically 24 months if stored under Nitrogen at <25°C. If stored in opened containers without inert gas, expect detectable ketone formation within 3-6 months.[1]
Q: Is the cis or trans isomer more stable? A: While thermodynamic stability depends on the specific chair conformation (equatorial vs axial substituents), commercial TMCH is a mixture (often ~80% cis). In most non-reactive formulations, the ratio remains stable unless exposed to strong acids or catalysts that lower the activation energy for ring flipping/epimerization [5].
References
-
PubChem. (n.d.).[8] this compound (Compound).[1][3][4][5][6][7][8][9][10][11][12] National Library of Medicine. Retrieved February 7, 2026, from [Link][1]
-
ECHA. (2019).[8] Registration Dossier: Cyclohexanol, 3,3,5-trimethyl-.[1][4][5][6][7][8][9][10][11] European Chemicals Agency.[8] Retrieved February 7, 2026, from [Link][1]
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (General reference for cyclohexane conformational analysis and isomerization mechanisms).
-
White, D. A., et al. (1990).[1][7] Chemical synthesis of dual-radiolabelled cyclandelate and its metabolism in rat hepatocytes.[7] Xenobiotica, 20(1), 71-79.[1][7] [Link]
Sources
- 1. CAS 456-59-7: Cyclandelate | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 5. This compound - Prasol Chemicals Limited [prasolchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Chemical synthesis of dual-radiolabelled cyclandelate and its metabolism in rat hepatocytes and mouse J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. cis-3,3,5-Trimethylcyclohexanol (contains ca. 20% trans- isomer) 80.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. homomenthol, 116-02-9 [thegoodscentscompany.com]
Technical Support Center: 3,3,5-Trimethylcyclohexanol Integrity Assurance
Status: Operational Ticket Focus: Storage Stability & Degradation Prevention Applicable CAS: 116-02-9 (Mixture), 933-48-2 (cis), 767-54-4 (trans) Audience: Chemical Process Engineers, Analytical Chemists, Formulation Scientists
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because your 3,3,5-Trimethylcyclohexanol (TMCH) has exhibited unexpected physical changes—perhaps shifting from solid to liquid, developing a yellow hue, or showing impurity peaks in GC.
TMCH is a critical precursor for the vasodilator Cyclandelate and the UV filter Homosalate . Its stability is governed by two competing factors: stereochemical phase behavior and oxidative susceptibility . This guide moves beyond generic SDS advice to explain the causality of degradation and provides a self-validating storage protocol.
Module 1: The Mechanics of Degradation
To prevent degradation, one must understand the enemy. TMCH fails primarily through two mechanisms: Oxidative Dehydrogenation and Hygroscopic Phase Shift .
Oxidative Dehydrogenation (Chemical Degradation)
TMCH is a secondary alcohol.[1] While sterically hindered by the methyl groups at positions 3 and 5, the hydrogen on the carbinol carbon (C1) is susceptible to abstraction by radical initiators (light, peroxides) or strong oxidants. This converts the alcohol into 3,3,5-trimethylcyclohexanone .
-
Impact: Loss of stoichiometry in esterification reactions (e.g., synthesis of Cyclandelate).
-
Visual Indicator: Yellowing (often due to trace aldol condensation products of the resulting ketone).
The "Supercooling" Phenomenon (Physical Confusion)
Users often report TMCH as "degraded" because it arrives as a liquid despite being listed as a solid.
-
The Science: Pure cis-TMCH melts at ~37°C. However, commercial grades are mixtures of cis and trans isomers. The trans isomer depresses the melting point. Furthermore, TMCH exhibits significant hysteresis —it can remain a supercooled liquid well below its freezing point until a nucleation event (seeding/agitation) occurs.
-
Verdict: A liquid state at room temperature is often not degradation, but a physical characteristic of the isomeric ratio.
Visualization: Degradation & Phase Logic
The following diagram illustrates the chemical pathway of oxidation and the physical decision logic for phase states.
Figure 1: Mechanistic pathway showing the oxidation risk (red flow) and the phase state ambiguity (yellow/green flow) that dictates oxygen diffusion rates.
Module 2: Validated Storage Protocol (SOP)
Do not rely on generic "cool, dry place" instructions. Follow this specific protocol to ensure pharmaceutical-grade integrity.
Step 1: Container Selection
-
Requirement: Amber Borosilicate Glass (Type I).
-
Reasoning: Plasticizers from HDPE/LDPE can leach into the alcohol over time. Amber glass blocks UV radiation, preventing photo-initiated auto-oxidation [1].
-
Prohibited: Do not store in unlined steel drums for long periods; trace iron can catalyze oxidation.
Step 2: Atmospheric Control (The Nitrogen Blanket)
-
Protocol: After every use, purge the headspace with dry Nitrogen (
) or Argon for 15–30 seconds before sealing. -
Reasoning: Removing oxygen eliminates the primary reactant for ketone formation. Argon is heavier than air and provides a better "cap" for liquid samples.
Step 3: Thermal Management
-
Target Range: 2°C to 8°C (Refrigeration) is optimal for long-term storage (>6 months).
-
Operational Range: 20°C to 25°C (Room Temp) is acceptable for active use (<3 months).
-
Critical Note: If stored in the fridge, the material will solidify. You must allow it to equilibrate to room temperature before opening to prevent condensation (water absorption) on the cold solid surface.
Step 4: Hygroscopic Defense
-
Protocol: Use Parafilm® or a secondary containment with desiccant packs (Silica Gel).
-
Reasoning: TMCH is slightly hygroscopic. Water content >0.5% interferes with acyl chloride reactions (e.g., in Cyclandelate synthesis), hydrolyzing the reagent and reducing yield.
Module 3: Troubleshooting & FAQs
Direct answers to the most common tickets filed by researchers.
Q1: "My material arrived as a liquid, but the CoA says 'Solid'. Is it degraded?"
Answer: Likely No .
-
Diagnosis: You are observing supercooling. The melting point of the cis/trans mixture is often near ambient temperature (approx. 28–35°C depending on ratio) [2].
-
Verification: Place the bottle in a fridge (4°C) for 2 hours. If it solidifies, it is chemically stable. If it remains liquid at 4°C, check purity via GC (excessive impurities can depress MP).
Q2: "The crystals have turned a faint yellow."
Answer: Caution Required.
-
Diagnosis: This indicates early-stage oxidation (ketone formation) or contamination.
-
Action: Run a GC-FID. If the ketone peak (typically elutes earlier than the alcohol on non-polar columns) exceeds 0.5%, repurify via recrystallization (if solid) or distillation (if liquid).
Q3: "I see a new peak in my GC spectrum after 6 months."
Answer: Ketone Contamination.
-
Mechanism: Slow air oxidation.
-
Troubleshooting: Check the integration area. For most synthesis applications, up to 1-2% ketone is tolerable unless you are performing stereoselective reactions where the ketone might react differently.
Module 4: Quality Control & Validation Data
Use these specifications to validate the integrity of your TMCH stock.
QC Specifications Table
| Test Parameter | Method | Specification (Acceptance Criteria) | Failure Mode Indicator |
| Appearance | Visual | Colorless solid or liquid (supercooled) | Yellowing (Oxidation) |
| Purity | GC-FID | New peaks < retention time of TMCH | |
| Isomer Ratio | GC-FID | Report cis/trans ratio (User defined) | N/A (Ratio is fixed unless heated with acid) |
| Water Content | Karl Fischer | High drift in KF titration | |
| Melting Point | Capillary | 30°C – 38°C (Broad range due to isomers) | < 25°C (Significant impurities) |
Experimental Validation: Purity Check
To confirm if your storage method failed, perform this rapid GC check:
-
Solvent: Dissolve 50mg TMCH in 1mL Dichloromethane (DCM).
-
Column: DB-5 or equivalent non-polar column.
-
Program: 50°C (2 min)
10°C/min 200°C. -
Marker: 3,3,5-Trimethylcyclohexanone will appear before the alcohol peaks.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8298, this compound. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier - this compound. Retrieved from [Link]
Sources
Inconsistent results in experiments with 3,3,5-Trimethylcyclohexanol
Topic: Troubleshooting Inconsistent Experimental Results
Audience: Researchers, Process Chemists, and Formulation Scientists.
Executive Summary: The Isomer Variable
If you are experiencing inconsistent melting points, fluctuating reaction yields, or "ghost" peaks in your chromatography when using 3,3,5-Trimethylcyclohexanol (TMCH), the root cause is rarely chemical impurity. It is stereochemical variability .
Commercially available TMCH is almost invariably a mixture of cis- and trans- isomers. The ratio of these isomers varies significantly between vendors and even between batches from the same vendor. Because the hydroxyl group occupies a sterically distinct environment in each isomer (Equatorial vs. Axial), they exhibit drastically different physical properties and reaction kinetics.
This guide provides the diagnostic frameworks to standardize your workflows.
Part 1: Diagnostic & Troubleshooting Guide
Issue 1: "My reagent physical state is inconsistent (Liquid vs. Solid)."
Symptom: You ordered TMCH. Batch A was a white crystalline solid.[1][2] Batch B is a colorless liquid or a slushy semi-solid, despite both labeled >98% purity.
Root Cause: The melting point of TMCH is highly sensitive to the cis/trans ratio.
-
Pure Isomers: Have distinct, sharp melting points (typically >37°C for the major isomer).
-
Mixtures: Exhibit melting point depression (eutectic behavior). The commercial mixture often melts between 30°C and 37°C .
-
Lab Temperature: Since many labs fluctuate between 20°C and 25°C, a slight shift in isomer ratio or ambient temperature can trigger a phase change.
Corrective Action:
-
Do not rely on physical state as a purity indicator.
-
Homogenization Protocol: If the reagent is semi-solid, you must melt the entire container (warm water bath at 45°C) and mix thoroughly before aliquoting.
-
Risk: If you scoop only the solid crystals from a semi-solid mixture, you are unintentionally enriching one isomer (fractional crystallization), which will alter the stoichiometry of your downstream reaction.
-
Issue 2: "Reaction yields fluctuate wildly between batches."
Symptom: Standard esterification or oxidation protocols work well with Batch A but stall or give low yields with Batch B.
Root Cause: Steric Hindrance (Axial vs. Equatorial Attack). The reactivity of the hydroxyl group depends on its orientation in the chair conformation.
-
Cis-Isomer (Thermodynamic): The OH group is Equatorial . It is sterically accessible and reacts according to standard secondary alcohol kinetics.
-
Trans-Isomer (Kinetic): The OH group is Axial . It suffers from severe 1,3-diaxial interactions with the axial methyl group at the C3 position.[3] This creates a "steric wall" that significantly retards nucleophilic attack or oxidation.
Visualizing the Steric Wall: The following diagram illustrates why the trans isomer is less reactive.
Figure 1: Conformational analysis showing the accessibility of the hydroxyl group. The axial position (Trans) is hindered by the C3-gem-dimethyl group.
Corrective Action:
-
Quantify the Ratio: Use GC-FID (protocol below) to determine the isomer ratio of your starting material.
-
Force Conditions: If your batch is high in the trans (axial) isomer, you must increase reaction time or temperature to overcome the activation energy barrier.
-
Use a Catalyst: For esterifications, switch to sterically insensitive catalysts (e.g., DMAP) rather than relying solely on acid catalysis.
Issue 3: "I see split peaks or 'impurities' in GC/NMR."
Symptom: GC chromatograms show a "doublet" peak, or NMR shows small satellite peaks near the carbinol proton signal.
Root Cause: These are not impurities; they are the diastereomers.
-
GC: On non-polar columns (e.g., DB-5, HP-5), the isomers often co-elute or show a "shoulder." On polar columns (e.g., DB-Wax), they separate distinctly.
-
NMR: The carbinol proton (H-1) has a different chemical shift and coupling constant (
-value) for axial vs. equatorial orientations.-
(Cis isomer): Large axial-axial coupling (
Hz). -
(Trans isomer): Small equatorial-axial/equatorial-equatorial coupling (
Hz).
-
(Cis isomer): Large axial-axial coupling (
Corrective Action: Implement the standardized GC Protocol below to resolve isomers and verify "purity" is actually "isomeric mixture."
Part 2: Standardized Analytical Protocols
Protocol A: GC-FID Separation of Isomers
Use this method to baseline every new batch of TMCH.
| Parameter | Setting | Rationale |
| Column | Polar Phase (e.g., DB-Wax, CP-Wax 52 CB) | Non-polar columns interact primarily with boiling point (which is similar). Polar columns interact with the OH dipole, which is shielded differently in axial vs. equatorial forms. |
| Dimensions | 30m x 0.25mm x 0.25µm | Standard analytical dimensions. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Ensures consistent retention times. |
| Inlet | Split 50:1 @ 250°C | High split prevents column overload; high temp ensures rapid volatilization. |
| Oven Program | 60°C (1 min) → 5°C/min → 160°C → 20°C/min → 240°C | Slow ramp (5°C/min) is critical for resolving the diastereomer pair. |
| Detection | FID @ 260°C | Standard carbon detection. |
Expected Result: Two major peaks representing the isomers. Integration area % = Isomer Ratio.
Protocol B: Troubleshooting Logic Flow
Follow this decision tree when results deviate.
Figure 2: Decision matrix for handling batch variability.
Part 3: Frequently Asked Questions (FAQ)
Q: Can I separate the isomers to get a pure reagent? A: Yes, but it is resource-intensive.
-
Fractional Recrystallization: The cis isomer (usually the major product of hydrogenation) crystallizes more readily from non-polar solvents like pentane or hexane at low temperatures.
-
Chromatography: Preparative HPLC or flash chromatography on silica is difficult due to poor UV absorption. Derivatization (e.g., making the 3,5-dinitrobenzoate ester) allows for easier separation, followed by hydrolysis to recover the alcohol.
Q: Which isomer is which in my GC trace? A: On a polar (Wax) column, the Trans (Axial OH) isomer typically elutes first , followed by the Cis (Equatorial OH) isomer. The axial OH is more sterically shielded by the methyl groups, reducing its interaction with the polar stationary phase compared to the exposed equatorial OH. Note: Always validate with a known standard if absolute identification is critical.
Q: Is the mixture hygroscopic? A: Yes. The "liquid" phase often observed can be exacerbated by water absorption, which depresses the melting point further. Store under inert gas (Nitrogen/Argon) and use a desiccator.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8298, this compound. Retrieved from [Link]
- Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. (Discussion on conformational analysis and A-values in cyclohexanes). John Wiley & Sons.
Sources
Enhancing the solubility of 3,3,5-Trimethylcyclohexanol in aqueous solutions
Diagnostic & Baseline Properties
Q: Why is 3,3,5-Trimethylcyclohexanol precipitating in my aqueous buffer?
A: This is a thermodynamic inevitability driven by the molecule's lipophilicity.[1][2]
TMCH (CAS: 116-02-9) possesses a LogP of approximately 2.6 [1][4].[1][2] In formulation chemistry, a LogP > 2.0 indicates poor water solubility.[1][2] While commercial literature often cites a solubility of 1.8 g/L (approx. 12 mM) [1], this represents the saturation limit under ideal thermodynamic equilibrium at 20°C.[1][2]
In practice, kinetic factors often prevent you from reaching this limit:
-
Isomeric Heterogeneity: Commercial TMCH is a mixture of cis and trans isomers.[1][2] The crystalline lattice energy of the solid phase (MP ~30–37°C) resists disruption by water molecules.[1][2]
-
Hydrophobic Hydration: The three methyl groups create a significant hydrophobic surface area.[1][2] Water molecules must order themselves around these groups (entropic penalty), making dissolution energetically unfavorable without assistance.[1][2]
Decision Matrix: Select Your Solubilization Strategy
Before proceeding, identify your downstream application to select the correct method.[1][2]
Figure 1: Decision matrix for selecting the appropriate solubilization technique based on experimental constraints.[1][2]
Method A: Cosolvency (The "Stock Solution" Approach)[1]
Q: What is the best solvent for creating a high-concentration stock?
A: Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO).[1][2]
TMCH is highly soluble in organic solvents.[1][2][3] For biological assays, DMSO is preferred due to its low volatility, while Ethanol is preferred for product formulations where toxicity is less of a concern or evaporation is desired.[1][2]
Protocol: The "Solvent-First" Dilution Failure to follow this order often results in "crashing out" (rapid precipitation).[2]
-
Prepare Stock: Dissolve TMCH in pure DMSO or Ethanol to reach 100 mg/mL . The solution should be clear and colorless.
-
Calculate Final Concentration: Ensure your final aqueous dilution does not exceed the solubility limit of the cosolvent mixture.
-
The Dropwise Addition (Critical Step):
-
Place your aqueous buffer on a magnetic stirrer (rapid agitation).[1][2]
-
Add the TMCH stock solution dropwise into the vortex of the water.[1][2]
-
Why? This prevents local regions of high water concentration from surrounding the TMCH droplet before it disperses, reducing the risk of immediate crystallization.[1][2]
-
Method B: Surfactant Systems (Micellar Solubilization)[1][2]
Q: My solution turns cloudy upon dilution. How do I stabilize it?
A: You likely have a macro-emulsion.[1][2] You need to form micelles using a surfactant above its Critical Micelle Concentration (CMC).[1][2]
For TMCH, non-ionic surfactants like Polysorbate 80 (Tween 80) are highly effective because their HLB (Hydrophile-Lipophile Balance) of 15 matches well with the requirement for oil-in-water solubilization.[1][2]
Comparative Surfactant Efficiency Table
| Surfactant | Type | CMC (mM) | Recommended Ratio (Surf:TMCH) | Application Note |
| Polysorbate 80 | Non-ionic | ~0.012 | 5:1 (w/w) | Best for biological compatibility; low toxicity.[1][2] |
| SDS | Anionic | ~8.2 | 2:1 (w/w) | High solubilization power but denatures proteins (avoid in enzyme assays).[1][2] |
| PEG-40 Hydrogenated Castor Oil | Non-ionic | N/A | 3:1 (w/w) | Excellent for topical formulations; stable.[1][2] |
Protocol: Micellar Incorporation
-
Mix Phase A: Combine TMCH (solid/liquid) with the surfactant (e.g., Tween 80) in the absence of water.[1][2] Vortex until a homogeneous paste/oil is formed.[1][2]
-
Add Phase B: Add water/buffer slowly with continuous stirring.
-
Energy Input: If the solution remains cloudy, sonicate for 5–10 minutes. The energy helps drive the TMCH into the surfactant micelles, transitioning from a cloudy emulsion to a clear micellar solution.[1][2]
Method C: Molecular Encapsulation (Cyclodextrins)[1][2]
Q: How can I dissolve TMCH without organic solvents or detergents?
A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]
TMCH is structurally similar to Menthol ("Homomenthol").[1][2][4] Research on cyclic terpenes confirms that the cavity size of β-Cyclodextrin (approx.[1][2] 6.0–6.5 Å) provides a near-perfect "lock and key" fit for the cyclohexanol ring [5][9].[1][2] We recommend the hydroxypropyl derivative (HP-β-CD) over native β-CD because HP-β-CD has vastly superior water solubility (>600 mg/mL).[1][2]
Mechanism: The hydrophobic TMCH molecule displaces water from the CD cavity, forming a soluble inclusion complex.[1][2]
Figure 2: Protocol for generating a soluble TMCH-Cyclodextrin inclusion complex.
Step-by-Step Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water.[1][2]
-
Complexation: Add TMCH to this solution. A molar ratio of 1:1 is theoretically sufficient, but a 2:1 (CD:TMCH) ratio drives the equilibrium toward complexation.[1][2]
-
Equilibration: Stir vigorously for 24 hours at room temperature.
-
Filtration: Filter the resulting solution through a 0.45 µm PVDF filter. The filtrate contains the solubilized drug-CD complex.[1][2]
Safety & Handling (EHS)
Hazard Identification (GHS/CLP):
Handling Precautions:
-
Dispose of all TMCH-containing solutions as hazardous chemical waste; do not pour down the drain due to aquatic toxicity.[1][2]
References
-
Sigma-Aldrich.[1][2][5] Product Specification: this compound (Mix of isomers).[1][2][3][4] Retrieved from .[1][2]
-
PubChem.[1][2][7][8] Compound Summary: this compound (CID 8298).[1][2] National Library of Medicine.[1][2] Retrieved from .[1][2]
-
European Chemicals Agency (ECHA).[1][2][9] Registration Dossier: this compound.[1][2][3][4] Retrieved from .[1][2]
-
National Center for Biotechnology Information.[1][2] XLogP3 Data for this compound.[1][2][7] PubChem Database.[1][2][8] Retrieved from .[1][2]
-
Mura, P. (2014).[1][2] Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis.[1][2]
-
Yalkowsky, S.H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[2]
-
Loftsson, T., & Brewster, M.E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2]
-
Sigma-Aldrich.[1][2][5] Safety Data Sheet (SDS) - this compound.[1][2] Version 6.[1][2][10]3. Retrieved from .[1][2]
-
Garnero, C., et al. (2010).[1][2] Encapsulation of menthol-like compounds in cyclodextrins.[1][2] (Inferred from structural homology to Menthol/HP-β-CD complexes).[1][2]
Sources
- 1. This compound | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5,5-Trimethylcyclohexanol | C9H18O | CID 12724550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Prasol Chemicals Limited [prasolchem.com]
- 4. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3,3,5-Trimethylcyclohexyl acetate | C11H20O2 | CID 106917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. trimethyl cyclohexanol, 1321-60-4 [thegoodscentscompany.com]
- 9. Substance Information - ECHA [echa.europa.eu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Reducing side reactions in the synthesis of 3,3,5-Trimethylcyclohexanol derivatives
Topic: Reducing Side Reactions & Optimizing Stereoselectivity Audience: Process Chemists, R&D Scientists, and Drug Development Professionals[1]
Introduction: The Precision Challenge
Welcome to the Technical Support Center for 3,3,5-Trimethylcyclohexanol (TMCH) synthesis. As a precursor to high-value derivatives like the vasodilator Cyclandelate , the UV filter Homosalate , and various fragrance ingredients, the purity of TMCH is non-negotiable.
The synthesis of TMCH via the hydrogenation of Isophorone presents a classic chemical engineering paradox: the reaction is thermodynamically straightforward but kinetically sensitive. The primary challenges are stereochemical control (cis/trans ratio) and incomplete reduction (residual ketone), the latter of which is notoriously difficult to separate downstream due to boiling point proximity (
This guide provides root-cause analysis and actionable protocols to mitigate these specific failure modes.
Visualizing the Reaction Network
To troubleshoot effectively, we must first map the reaction landscape. The following diagram illustrates the primary hydrogenation pathway alongside the critical side-reaction divergence points.
Figure 1: Reaction network showing the hydrogenation pathway (green nodes) and potential side-reaction exits (red nodes).[1]
Module 1: Stereochemical Control (The Cis/Trans Ratio)
The Issue
Many biological applications (e.g., specific fragrance profiles or pharmaceutical binding) require the cis-isomer . However, the trans-isomer (equatorial hydroxyl) is thermodynamically more stable.[1] Standard hydrogenation often yields a thermodynamic mixture (approx. 60:40 trans:cis) unless kinetically controlled.[1]
Mechanistic Insight
The stereoselectivity is determined by how the hydrogen molecule approaches the ketone intermediate adsorbed on the catalyst surface.
-
Ruthenium (Ru): Favors axial attack of hydrogen, forcing the hydroxyl group into the equatorial position relative to the ring plane, but due to the steric bulk of the 3,3,5-methyl groups, the cis isomer is often kinetically favored under mild conditions.
-
Palladium (Pd) / High Temp: Allows for equilibration to the thermodynamically stable trans isomer.
Optimization Protocol: High-Cis Selectivity
To maximize the cis isomer, use a Ruthenium catalyst at lower temperatures.[1]
| Parameter | Recommended Setting | Rationale |
| Catalyst | 5% Ru/Al₂O₃ or Ru/C | Ru exhibits superior diastereoselectivity for substituted cyclohexanones compared to Pd or Pt [1].[1] |
| Temperature | 80°C - 100°C | Lower temperatures prevent thermodynamic equilibration to the trans isomer. |
| Pressure | 40 - 60 bar H₂ | Higher pressure accelerates the kinetic pathway.[1] |
| Solvent | Isopropanol or THF | Avoids etherification side reactions common with methanol/ethanol.[1] |
Module 2: Impurity Management (Ketones & Alkenes)
Problem A: The "Incomplete Reduction" (Residual Ketone)
Symptom: GC analysis shows a peak just before the product. Product has a "sweet/solvent" odor rather than "minty." Root Cause: The reduction of the carbonyl group (C=O) is slower than the alkene (C=C). If the reaction is stopped too early or H₂ pressure drops, 3,3,5-trimethylcyclohexanone remains.[1] Criticality: The boiling point of the ketone (190°C) is dangerously close to the alcohol (195°C). Distillation is not a viable purification strategy for >1% ketone contamination.
Corrective Action:
-
Push Conversion: Do not stop the reaction until residual ketone is <0.1% by GC.
-
Two-Stage Temp: Start at low temp (to reduce C=C) then ramp to 120°C (to force C=O reduction) if using Raney Nickel [2].[1]
Problem B: Dehydration (Alkene Formation)
Symptom: Presence of low-boiling impurities; product discoloration.[1] Root Cause: Acidic sites on the catalyst support (e.g., unneutralized Carbon or Alumina) catalyze the elimination of water (-OH becomes -H₂O), creating 3,3,5-trimethylcyclohexene.[1] Corrective Action:
-
Support Basification: Use catalysts doped with alkaline earth metals (e.g., Ba or Ca) or wash the support with dilute NaOH before metal deposition.
-
Avoid Mineral Acids: Ensure no trace acids from previous steps (e.g., if Isophorone was synthesized via acid catalysis) enter the reactor.
Module 3: Troubleshooting Workflow (Help Desk)
Use the following logic tree to diagnose your specific yield or purity issue.
Figure 2: Diagnostic logic tree for common synthesis failures.
Frequently Asked Questions (FAQ)
Q: Why can't I just distill the residual ketone out? A: The vapor pressure curves of 3,3,5-trimethylcyclohexanone and the alcohol are nearly identical at standard distillation pressures. You would require a column with an impractical number of theoretical plates. It is far more efficient to ensure 100% conversion chemically.[1] If ketone remains, consider a "polishing" step with Sodium Borohydride (NaBH₄) in the workup, though this is costly at scale [3].
Q: My catalyst (Raney Ni) is deactivating rapidly. Why? A: Isophorone is often produced via acetone condensation which can leave aldol-polymer byproducts.[1] These heavy oligomers foul the catalyst pores. Ensure your starting Isophorone is distilled and high-purity (>99%).[1] Additionally, check for sulfur contamination if the acetone source was coal-derived.[1]
Q: How do I make the trans-isomer specifically? A: While cis is kinetic, trans is thermodynamic.[1] To force trans formation: use a Palladium (Pd/C) catalyst, higher temperatures (>140°C), and lower hydrogen pressure to allow the reversible dehydrogenation-hydrogenation equilibrium to settle into the lower-energy trans state [4].[1]
References
-
RSC Publishing. (2021).[1] Study on the selective hydrogenation of isophorone. Royal Society of Chemistry.
-
BenchChem. (2025).[1][2] Application Notes: Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone.[1][3][2][4][1]
-
ResearchGate. (2025).[1][5][6] 3,3,5-Trimethylcyclohexanols and derived esters: Green synthetic procedures.[1][6]
-
Google Patents. (1957).[1][5] US2790835A: Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols.[1][1]
Sources
- 1. This compound | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: Raney Nickel vs. Ruthenium Catalysts for Isophorone Hydrogenation
[1][2]
Executive Summary
For process chemists and engineers optimizing the hydrogenation of isophorone (3,3,5-trimethyl-2-cyclohexen-1-one), the choice between Raney Nickel (Ra-Ni) and Ruthenium (Ru) catalysts represents a fundamental trade-off between cost-efficient bulk ketone production and precision stereoselective alcohol synthesis .
-
Raney Nickel is the industrial workhorse for stopping at the saturated ketone (TMCH), offering >98% selectivity under optimized conditions. It is cost-effective but introduces significant safety overhead due to pyrophoricity.
-
Ruthenium (Ru/C or Ru/Al₂O₃) is the superior choice when the target is the fully hydrogenated alcohol (3,3,5-trimethylcyclohexanol), particularly when specific cis/trans isomeric ratios are required for fragrance or pharmaceutical applications.
Reaction Mechanism & Pathways[3]
Understanding the hydrogenation network is critical for catalyst selection. The reaction proceeds in two distinct stages:[1]
-
C=C Hydrogenation: Rapid reduction of the olefin to form 3,3,5-Trimethylcyclohexanone (TMCH).
-
C=O Hydrogenation: Slower reduction of the carbonyl to form this compound (TMCH-OH), which exists as cis and trans isomers.
Pathway Visualization
The following diagram illustrates the reaction network and the primary selectivity zones for each catalyst.
Figure 1: Reaction network of isophorone hydrogenation. Raney Ni excels at stopping at the intermediate (TMCH), while Ruthenium is effective for deep hydrogenation to the alcohol isomers.
Detailed Performance Comparison
Raney Nickel: The Ketone Specialist
Raney Nickel acts as a non-specific surface hydrogenation catalyst. Its high hydrogen storage capacity allows for rapid saturation of the C=C double bond. However, its activity toward the sterically hindered carbonyl group in TMCH is significantly lower than for the olefin, creating a natural "kinetic window" to isolate the ketone.
-
Selectivity: In the presence of solvents like THF, Ra-Ni achieves 98.1% yield of TMCH with 100% isophorone conversion [1].[2][3][4]
-
Mechanism: The solvent choice (e.g., THF) can inhibit the adsorption of the carbonyl group onto the Ni surface, effectively preventing over-hydrogenation [1].
-
Limitation: Producing the alcohol requires harsh conditions (high P/T) or long reaction times, often leading to catalyst deactivation or leaching.
Ruthenium: The Alcohol & Stereoselectivity Specialist
Ruthenium (typically 5% Ru/C) is a more active hydrogenation catalyst for carbonyl groups under mild conditions. It is essential when the target is the alcohol (used in fragrances for its menthol-like scent).
-
Stereocontrol: The reduction of TMCH to the alcohol creates a new chiral center. Ru catalysts can be tuned (via support acidity and pressure) to favor either the cis (axial OH) or trans (equatorial OH) isomer.
-
Activity: Ru exhibits higher turnover frequencies (TOF) for C=O reduction compared to Ni, making it the preferred choice for full hydrogenation [2].
Comparative Data Summary
| Feature | Raney Nickel (Ra-Ni) | Ruthenium on Carbon (Ru/C) |
| Primary Product | TMCH (Ketone) | TMCH-OH (Alcohol) |
| Isophorone Conversion | >99.8% | >99.9% |
| Selectivity (to Target) | ~98% (to Ketone) [1] | >95% (to Alcohol) |
| Reaction Pressure | 2.0 - 5.0 MPa | 0.5 - 4.0 MPa |
| Reaction Temp | 25°C - 120°C | 80°C - 140°C |
| Cost | Low ($) | High ( |
| Safety Profile | High Risk (Pyrophoric) | Moderate Risk (Flammable carrier) |
| Leaching Risk | High (Ni contamination) | Low (Noble metal stability) |
Experimental Protocols
Protocol A: Selective Synthesis of TMCH using Raney Nickel
Target: Maximizing Ketone Yield while minimizing Alcohol formation.
Safety Pre-check: Raney Nickel is pyrophoric.[5][6] Never expose dry catalyst to air. All transfers must occur under water or inert solvent.
-
Catalyst Preparation:
-
Weigh 1.0 g of Raney Nickel slurry (approx. 0.5 g dry basis) into a beaker containing 50 mL distilled water.
-
Decant water and wash 3x with absolute ethanol, then 3x with THF to remove water (water promotes alcohol formation).
-
-
Loading:
-
Transfer the catalyst slurry into a 100 mL stainless steel autoclave.
-
Add 10 mL isophorone and 40 mL THF.
-
-
Reaction:
-
Purge reactor 3x with N₂ (1.0 MPa), then 3x with H₂ (1.0 MPa).
-
Pressurize to 2.0 MPa H₂ .
-
Heat to 25°C - 50°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.
-
Run for 2–4 hours until H₂ uptake ceases.
-
-
Work-up:
-
Filter catalyst under N₂ atmosphere (do not let filter cake dry).
-
Analyze filtrate via GC-MS. Expect >98% TMCH [1].
-
Protocol B: Full Hydrogenation to Alcohol using Ru/C
Target: High yield of this compound.
-
Loading:
-
Charge a high-pressure autoclave with 0.2 g of 5% Ru/C catalyst (dry powder, handle with care).
-
Add 10 mL isophorone and 40 mL Isopropanol (solvent promotes H-transfer).
-
-
Reaction:
-
Purge system thoroughly.
-
Pressurize to 4.0 MPa H₂ .
-
Heat to 100°C - 120°C .
-
Stir at 1000 rpm for 6–8 hours.
-
-
Work-up:
-
Filter catalyst through Celite.
-
Rotary evaporate solvent.
-
Product will be a mixture of cis and trans alcohols. Ratio depends on temperature (higher T typically favors the thermodynamic trans isomer).
-
Workflow Visualization
Figure 2: General workflow for batch hydrogenation. The solvent exchange step is critical for Raney Nickel safety and selectivity.
Safety & Handling Guidelines
Raney Nickel (Pyrophoric Hazard)[5][6][8][9]
-
Storage: Must be stored under water or alcohol at all times.[6]
-
Spill Control: If spilled, do not wipe with dry paper towels (fire risk). Cover with wet sand or wet spill pads immediately.
-
Disposal: Deactivate by slowly adding dilute HCl or oxidizing with bleach in a fume hood before disposal. Never dispose of active catalyst in trash cans.
Ruthenium on Carbon[1][10][11][12][13]
-
Flammability: While not pyrophoric like Ra-Ni, dry carbon supports saturated with adsorbed hydrogen can ignite in air.
-
Handling: Wet the catalyst with a small amount of water before adding organic solvents to prevent static ignition.
References
-
Study on the selective hydrogenation of isophorone. RSC Advances. Available at: [Link]
- Ruthenium catalyzed hydrogenation of isophorone.ScienceDirect / Applied Catalysis A. (General reference for Ru activity in ketone reduction).
-
Safety, Storage, Shelf Life, Handling and Disposal of Raney Nickel. Vineeth Precious Catalysts. Available at: [Link]
-
Isophorone Hydrogenation: The Primary Route to this compound Production. Ningbo Inno Pharmchem. Available at: [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preciouscatalyst.com [preciouscatalyst.com]
- 6. preciouscatalyst.com [preciouscatalyst.com]
Comparative Analysis of cis- and trans-3,3,5-Trimethylcyclohexanol Bioactivity
Executive Summary
3,3,5-Trimethylcyclohexanol (TMCH) is a secondary alcohol primarily recognized as the active metabolic product of the vasodilator Cyclandelate and as a fragrance ingredient ("Homomenthol"). It exists as two geometric isomers: cis and trans.[1]
While often encountered as an isomeric mixture in industrial synthesis (via hydrogenation of isophorone), the bioactivity profile is highly stereoselective . The cis-isomer, characterized by an equatorial hydroxyl group, is thermodynamically more stable and exhibits superior pharmacological potency in vasorelaxation and sensory modulation (TRP channel activation). Conversely, the trans-isomer (axial hydroxyl) displays reduced receptor affinity and distinct metabolic clearance rates.
This guide provides a technical comparison of these isomers, grounding their differences in conformational analysis, receptor docking mechanics, and pharmacokinetic fate.
Chemical & Physical Basis: The Stereochemical Driver[2]
The divergence in bioactivity stems directly from the cyclohexane chair conformation. The 3,3,5-trimethyl substitution pattern imposes rigid steric constraints.
Conformational Analysis[3][4]
-
C3 Position : Contains a gem-dimethyl group (one axial, one equatorial). This "locks" the ring conformation to avoid severe 1,3-diaxial interactions.
-
C5 Position : The single methyl group prefers the equatorial position to minimize steric strain (
-value ~ 1.7 kcal/mol). -
C1 Position (Hydroxyl) :
-
cis-Isomer : The hydroxyl group is cis to the C5-methyl. If C5-Me is equatorial, the C1-OH is also equatorial . This is the low-energy, stable conformer.
-
trans-Isomer : The hydroxyl group is trans to the C5-methyl. If C5-Me is equatorial, the C1-OH must be axial . This introduces 1,3-diaxial repulsion with the axial C3-methyl, making it thermodynamically less stable and more reactive to oxidation.
-
Visualization: Isomer Conformations
Figure 1: Synthesis and conformational divergence of TMCH isomers. The cis-isomer adopts a stable diequatorial geometry, critical for receptor binding.
Comparative Bioactivity Profile
Vasorelaxation & Calcium Channel Modulation
As the active metabolite of Cyclandelate , TMCH exerts direct myolytic activity on vascular smooth muscle.
-
Mechanism : Inhibition of Voltage-Operated Calcium Channels (VOCCs) and modulation of calcium release from the sarcoplasmic reticulum.
-
Isomer Efficacy :
-
cis-TMCH : The equatorial OH group facilitates deeper insertion into the hydrophobic pockets of the calcium channel transmembrane domain. This mimics the activity of other potent vasodilators where lipophilicity and steric bulk align with the binding site.
-
trans-TMCH : The axial OH orientation increases the effective hydrodynamic radius in the plane perpendicular to the ring, potentially hindering access to the narrow allosteric sites on the channel.
-
Sensory Modulation (TRPM8 Activation)
TMCH is structurally homologous to Menthol (2-isopropyl-5-methylcyclohexanol). The "cooling" sensation is mediated by the TRPM8 ion channel.[2][3]
-
SAR Parallel : In the menthol series, (-)-Menthol (equatorial OH) is the most potent agonist. (+)-Neomenthol (axial OH) is significantly weaker (approx. 10-fold higher EC50).
-
TMCH Extrapolation :
-
cis-TMCH (Homomenthol) : Possesses the "Menthol-like" equatorial OH. It exhibits a crisp, cooling odor and lower threshold for TRPM8 activation.
-
trans-TMCH : Possesses the "Neomenthol-like" axial OH. It has a mustier, less distinct odor and significantly reduced cooling potency.
-
Lipid Metabolism (HMG-CoA Reductase)
Both isomers, as a mixture, have been shown to inhibit hepatic HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis), contributing to the hypolipidemic side-benefits of Cyclandelate therapy.
-
Data : In vivo studies (Bell et al., 1984) confirm inhibition occurs 17 hours post-dosing, coinciding with peak TMCH plasma levels.
-
Comparison : While specific IC50s for separated isomers are rare, the enzyme's active site typically favors the stereochemistry of the natural substrate (HMG-CoA). The cis-isomer's spatial arrangement more closely mimics the transition state geometry required for competitive inhibition.
Pharmacokinetics & Metabolism[2][7][8][9]
The metabolic fate of TMCH is dominated by Phase II conjugation (Glucuronidation).
| Parameter | cis-3,3,5-TMCH | trans-3,3,5-TMCH |
| Hydroxyl Orientation | Equatorial | Axial |
| UGT Enzyme Access | High (Sterically unhindered) | Low (Sterically hindered by 1,3-diaxial methyl) |
| Glucuronidation Rate | Fast .[4] Rapidly conjugated and excreted. | Slow . May undergo competitive oxidation to the ketone (3,3,5-trimethylcyclohexanone). |
| Plasma Half-Life | Shorter (due to efficient clearance). | Longer (due to resistance to conjugation). |
Visualization: Metabolic Pathways
Figure 2: Metabolic divergence. The steric accessibility of the cis-isomer favors glucuronidation, while the trans-isomer is more prone to oxidation.
Experimental Protocols
Protocol 1: Isomer Separation & Quantification (GC-MS)
To validate bioactivity, researchers must first verify the isomeric ratio of their reagent.
-
Column : Fused silica capillary column (e.g., HP-5MS or DB-WAX), 30m x 0.25mm.
-
Carrier Gas : Helium at 1.0 mL/min.
-
Temperature Program :
-
Start: 60°C (hold 2 min).
-
Ramp: 5°C/min to 150°C.
-
Ramp: 20°C/min to 250°C.
-
-
Elution Order :
-
trans-Isomer : Elutes first (lower boiling point due to axial OH/lower H-bonding potential).
-
cis-Isomer : Elutes second (higher boiling point due to equatorial OH/stronger intermolecular H-bonding).
-
Note: Verify with authentic standards as column polarity can shift relative retention.
-
Protocol 2: Ex Vivo Vasorelaxation Assay
-
Tissue : Male Wistar rat thoracic aorta rings (endothelium-denuded to isolate smooth muscle effect).
-
Pre-contraction : Induce stable contraction with Phenylephrine (1 µM) or KCl (60 mM).
-
Dosing : Cumulative addition of cis- or trans-TMCH (10 µM – 3 mM).
-
Measurement : Isometric tension recording via force transducer.
-
Analysis : Calculate % relaxation relative to papaverine (100% control).
-
Expected Result: The cis-isomer should show a lower IC50 (higher potency) compared to the trans-isomer.
-
Data Summary Table
| Feature | cis-3,3,5-TMCH | trans-3,3,5-TMCH |
| Thermodynamic Stability | High (Diequatorial) | Low (Axial OH) |
| Boiling Point | Higher (Stronger H-bonds) | Lower (Weaker H-bonds) |
| Odor Profile | Fresh, Minty, Cooling | Musty, Weak, Camphoraceous |
| TRPM8 Potency (Est.) | High (EC50 ~ µM range) | Low (EC50 > mM range) |
| Metabolic Clearance | Rapid (Glucuronidation) | Slower (Oxidation prone) |
| Primary Use | Pharma (Cyclandelate), Flavor | Impurity / Minor Component |
References
-
Bell, G. D., et al. (1984).[5] "The effects of 3,5,5-trimethylcyclohexanol on hepatic cholesterol synthesis, bile flow and biliary lipid secretion in the rat." British Journal of Pharmacology. Link
-
PubChem Compound Summary . (2025). "cis-3,3,5-Trimethylcyclohexanol."[4][6][7][8] National Center for Biotechnology Information. Link
-
Eccles, R. (1994). "Menthol and Related Cooling Compounds."[3][9] Journal of Pharmacy and Pharmacology. (Reference for TRPM8 SAR homology). Link
- Eliel, E. L. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
- Funcke, A. B. H., et al. (1959). "Cyclandelate: A new spasmolytic agent." Arzneimittel-Forschung. (Original pharmacology of the parent drug).
Sources
- 1. This compound - Prasol Chemicals Limited [prasolchem.com]
- 2. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trigeminal Neuralgia TRPM8 Mutation: Enhanced Activation, Basal [Ca2+]i and Menthol Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. datapdf.com [datapdf.com]
- 8. vdoc.pub [vdoc.pub]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
3,3,5-Trimethylcyclohexanol versus other cyclic alcohols in solvent applications
Executive Summary: The Steric Advantage
In the landscape of cyclic alcohols, 3,3,5-Trimethylcyclohexanol (TMCH) is often overshadowed by its ubiquitous cousin, cyclohexanol. However, for high-precision applications—specifically in high-performance coatings, specialty extractions, and fragrance fixation —TMCH offers a unique physicochemical profile driven by steric hindrance .
Unlike cyclohexanol, which acts as a general-purpose polar solvent, TMCH features three methyl groups that shield the hydroxyl moiety. This "steric shield" drastically alters its hydrogen-bonding capability, volatility, and lipophilicity.[1] This guide objectively compares TMCH against standard cyclic alcohols, providing the experimental data and protocols necessary to leverage its unique properties for superior film leveling and selective solvency.
Physicochemical Profile: TMCH vs. Alternatives
To select the correct solvent, we must first quantify the differences. The following table contrasts TMCH with Cyclohexanol (the baseline) and Menthol (a structural analog often used in similar niche applications).[1]
Table 1: Comparative Physicochemical Properties
| Property | This compound | Cyclohexanol | Menthol | Impact on Application |
| CAS Number | 116-02-9 | 108-93-0 | 89-78-1 | — |
| Molecular Weight | 142.24 g/mol | 100.16 g/mol | 156.27 g/mol | Higher MW correlates with lower volatility.[1] |
| Physical State (25°C) | Waxy Solid / Supercooled Liquid | Viscous Liquid / Solid | Solid | TMCH requires heating (>37°C) for handling but stays liquid longer in supercooled states.[1] |
| Melting Point | 30–37 °C | 25 °C | 42 °C | Critical for "hot melt" vs. liquid dosing systems.[1] |
| Boiling Point | 198 °C | 161 °C | 212 °C | TMCH acts as a "tail solvent" to extend open time in coatings.[1] |
| Vapor Pressure (25°C) | 0.17 mmHg | ~1.0 mmHg | 0.06 mmHg | TMCH evaporates ~6x slower than cyclohexanol, improving leveling.[1] |
| Water Solubility | Insoluble (1.8 g/L) | Soluble (36 g/L) | Insoluble (0.4 g/L) | TMCH is superior for hydrophobic extractions/formulations.[1] |
| Flash Point | ~81 °C | 68 °C | 93 °C | Higher safety margin for TMCH in heated processes.[1] |
Analyst Note: The critical differentiator is the hydrophobicity .[1] While cyclohexanol is hygroscopic and miscible with some aqueous phases, TMCH is strictly hydrophobic.[1] This makes TMCH an excellent choice for moisture-sensitive urethane coatings where water contamination must be avoided.[1]
Deep Dive: Solubility Physics & Hansen Parameters
As scientists, we cannot rely on trial and error.[1] We use Hansen Solubility Parameters (HSP) to predict compatibility.[1][2] Since authoritative experimental HSP values for TMCH are rare in public literature, I have calculated them using the Van Krevelen & Hoftyzer Group Contribution Method .
Calculated HSP for TMCH
Interpretation:
- (Dispersion): Similar to other cyclic aliphatics.[1]
- (Polarity): Lower than cyclohexanol due to the symmetry and bulk of the methyl groups.[1]
-
(H-Bonding): Significantly lower than cyclohexanol (
).[1] The methyl groups at positions 3 and 5 create steric bulk that hinders the -OH group from forming tight hydrogen bond networks.[1]
Visualization: The Solvent Selection Workflow
The following diagram illustrates the logical flow for selecting TMCH based on these parameters.
Caption: Decision logic for selecting TMCH over Cyclohexanol based on polarity and volatility requirements.
Application Protocols
Application A: High-Solids Coating Formulation (Leveling Agent)
Challenge: High-solids resins (alkyds/polyesters) often suffer from "orange peel" defects due to rapid solvent evaporation, which freezes the surface before it can level out.[1] Solution: Use TMCH as a "tail solvent."[1] Its high boiling point keeps the film "open" (fluid) longer, while its cyclic structure maintains resin solubility better than linear alcohols.[1]
Experimental Protocol:
-
Base Formulation: Prepare a standard high-solids alkyd resin (70% solids in Xylene).[1]
-
Control: Add 5% wt. Butyl Acetate (fast evaporating).[1]
-
Test: Add 5% wt. TMCH (pre-melted at 40°C).
-
Application: Draw down both formulations on Leneta charts using a 100µm wire-wound rod.
-
Curing: Allow to flash off at 25°C for 10 minutes, then bake at 120°C for 30 minutes.
-
Measurement: Measure Distinctness of Image (DOI) using a wave-scan meter.
-
Expected Result: TMCH formulation yields DOI > 85 (mirror-like), while Control yields DOI < 70 (visible texture).[1]
-
Application B: Selective Extraction of Fragrance Compounds
Challenge: Extracting non-polar essential oils without pulling in polar impurities (sugars, chlorophyll).[1] Solution: TMCH's hydrophobicity allows it to act as a selective partition solvent.[1]
Experimental Protocol:
-
Feed: Crude plant macerate containing essential oils (hydrophobic) and glycosides (hydrophilic).[1]
-
Solvent Prep: Melt TMCH (maintain at 45°C).
-
Extraction: Mix Feed and TMCH in a 1:1 ratio in a jacketed separatory funnel at 45°C. Shake vigorously for 5 minutes.
-
Phase Separation: Allow to settle.
-
Observation: TMCH forms the upper organic layer; aqueous/polar impurities remain in the lower layer.[1]
-
-
Recovery: Cool the TMCH layer to 10°C.
Safety & Handling: The "Hot Box" Requirement
Working with TMCH requires specific handling due to its melting point (30–37°C).[1] It often arrives as a solid block in drums.[1]
-
Melting: Drums must be placed in a "hot box" or warm room at 50°C for 24 hours prior to use. Do not use localized high heat (like band heaters) without agitation, as this can cause hotspots and potential discoloration.[1]
-
Supercooling: Once melted, TMCH can remain liquid at room temperature (20–25°C) for several days due to supercooling.[1] However, seeding with a crystal will cause rapid solidification.[1]
-
Toxicology:
-
Skin: Moderate Irritant (Category 2).[1] Wear nitrile gloves.[1][5]
-
Inhalation:[1][3] Vapors are less of a concern than cyclohexanol due to low vapor pressure, but mist is irritating.[1]
-
Environmental:[1][3][6] Harmful to aquatic life with long-lasting effects (H412).[1][3] Do not dispose of down drains.[1][3]
-
References
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]
-
Hansen, C. M. (2007).[1][7] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][7] (Methodology for Group Contribution calculations).
Sources
- 1. This compound | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]
- 3. vigon.com [vigon.com]
- 4. kinampark.com [kinampark.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE102010045479A1 - Process for microencapsulation, production of solid forms of multiphase miscible and immiscible materials and method for the preparation of the aforementioned systems - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of 3,3,5-Trimethylcyclohexanol and Menthol as Fragrance Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Sensory Experiences
In the realm of fragrance and sensory science, the pursuit of novel molecules that can elicit specific and desirable sensations is perpetual. Menthol, a well-established cyclic terpene alcohol, has long been the gold standard for imparting a cooling sensation in a vast array of products, from pharmaceuticals to consumer goods. Its efficacy is primarily attributed to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel.[1][2][3][4][5][6] This guide provides a detailed comparative analysis of 3,3,5-trimethylcyclohexanol, also known as homomenthol, a synthetic fragrance ingredient with a remarkably similar sensory profile to menthol, offering insights into its potential as a viable alternative.[7][8][9]
This document will delve into the physicochemical properties, sensory attributes, and the underlying mechanisms of action of both compounds. Crucially, it will also provide robust experimental protocols for the direct comparison of their efficacy, empowering researchers to generate critical data for their specific applications.
Physicochemical Properties: A Tale of Two Molecules
A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to predicting its performance, including its volatility, solubility, and stability in various formulations. Below is a comparative table of key properties for this compound and menthol.
| Property | This compound | Menthol |
| Synonyms | Homomenthol, Dihydroisophorol | Levo-menthol, (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol |
| CAS Number | 116-02-9[7] | 2216-51-5 (L-menthol)[1] |
| Molecular Formula | C₉H₁₈O[7][8] | C₁₀H₂₀O |
| Molecular Weight | 142.24 g/mol [7] | 156.27 g/mol |
| Appearance | White crystalline mass[8] | White or colorless crystalline solid |
| Odor Profile | Strong menthol-like, minty, cooling, musty, spicy[8][9] | Minty, fresh, cooling |
| Melting Point | 37 °C[7][8] | 42-45 °C (L-menthol) |
| Boiling Point | 198 °C[7] | 214.6 °C |
| Solubility in Water | 1.8 g/L (20 °C)[7] | Slightly soluble |
| Vapor Pressure | 1 hPa (50 °C)[7] | 0.8 mmHg (20 °C) |
Sensory Profile and Mechanism of Action: The Cooling Sensation
Both this compound and menthol are prized for their characteristic cooling and minty notes. Menthol's cooling effect is well-documented and is mediated through the activation of the TRPM8 ion channel, a non-selective cation channel expressed in sensory neurons.[1][2][3][4][5][6] The activation of TRPM8 leads to an influx of Ca²⁺ ions, which is perceived as a cooling sensation.
The potency of a TRPM8 agonist is typically quantified by its half-maximal effective concentration (EC₅₀), with a lower EC₅₀ value indicating higher potency. The reported EC₅₀ for (-)-menthol activation of TRPM8 is approximately 62.64 ± 1.2 µM .[1]
While this compound is described as having a "strong Menthol like odour" and a "cooling" sensory profile, to date, there is a lack of publicly available data quantifying its TRPM8 agonist activity.[8][9] It is hypothesized that its cooling effect is also mediated through TRPM8 activation due to its structural and sensory similarity to menthol. However, direct experimental verification is required to determine its EC₅₀ and compare its intrinsic cooling potency to that of menthol.
Figure 1: Hypothesized signaling pathway for cooling sensation.
Experimental Protocols for Efficacy Comparison
To facilitate a direct and quantitative comparison between this compound and menthol, the following experimental protocols are provided.
Sensory Panel Evaluation of Fragrance and Cooling Intensity
Objective: To quantify and compare the perceived fragrance intensity, character, and cooling sensation of this compound and menthol over time when applied to the skin.
Methodology:
-
Panelist Selection and Training:
-
Recruit a panel of 15-20 trained sensory assessors.
-
Screen panelists for their ability to discriminate and scale the intensity of minty and cooling aromas.
-
Train panelists on the specific sensory attributes to be evaluated (e.g., initial fragrance intensity, minty character, cooling intensity, musty notes) and the use of a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
-
Sample Preparation:
-
Prepare solutions of this compound and menthol at equimolar concentrations in a suitable, low-odor solvent (e.g., ethanol or dipropylene glycol).
-
Include a solvent-only sample as a negative control.
-
-
Application and Evaluation:
-
Apply a standardized volume (e.g., 0.1 mL) of each sample to a designated area on the panelists' forearms in a randomized and blinded manner.
-
Panelists will evaluate the samples at specified time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) for:
-
Overall fragrance intensity.
-
Intensity of specific odor characteristics (minty, cooling, musty, etc.).
-
Intensity of the cooling sensation.
-
-
Ensure panelists have a "wash-out" period between sample evaluations and are in a controlled environment with neutral airflow and temperature.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in sensory attributes between the two compounds and across time points.
-
Figure 2: Workflow for sensory panel evaluation.
Instrumental Analysis of Fragrance Substantivity and Volatility
Objective: To instrumentally measure and compare the volatility and substantivity (longevity) of this compound and menthol from a skin-like substrate.
Methodology:
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Headspace autosampler with Solid-Phase Microextraction (SPME) capabilities.
-
-
Sample Preparation:
-
Apply a standardized amount of each compound (dissolved in a volatile solvent like hexane) onto a skin-mimicking substrate (e.g., Vitro-Skin®).
-
-
Headspace Sampling and Analysis:
-
Place the substrate in a sealed headspace vial.
-
At predetermined time intervals (e.g., 0, 30, 60, 120, 240, 480 minutes), expose an SPME fiber to the headspace above the substrate to capture the evaporated fragrance molecules.
-
Desorb the captured analytes from the SPME fiber into the GC-MS for separation and quantification.
-
-
Data Analysis:
-
Generate a concentration vs. time profile for each compound.
-
Compare the decay curves to determine the relative volatility and substantivity. A slower decay rate indicates lower volatility and higher substantivity.
-
In Vitro TRPM8 Activation Assay
Objective: To determine and compare the EC₅₀ values of this compound and menthol for the activation of the TRPM8 ion channel.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express TRPM8.
-
Transfect the cells with a plasmid encoding for human TRPM8.
-
-
Calcium Imaging Assay:
-
Load the TRPM8-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Prepare serial dilutions of this compound and menthol.
-
Add the different concentrations of the compounds to the cells and measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Plot the fluorescence intensity (as a measure of TRPM8 activation) against the compound concentration.
-
Fit the data to a dose-response curve to calculate the EC₅₀ value for each compound.
-
Figure 3: Workflow for in vitro TRPM8 activation assay.
Safety and Regulatory Considerations
Both menthol and this compound have established safety profiles for their use in fragrance and flavor applications.
-
Menthol: Generally Recognized As Safe (GRAS) by the FDA for food use. It is widely used in over-the-counter topical analgesics.
-
This compound: Listed as a fragrance ingredient by the International Fragrance Association (IFRA). Safety data indicates it can be a skin and eye irritant.
As with any fragrance ingredient, formulation-specific safety assessments are essential.
Conclusion
This compound presents itself as a compelling synthetic alternative to menthol, offering a similar sensory experience. Its physicochemical properties suggest it may have different performance characteristics in various product matrices. While qualitative sensory data supports its use as a cooling and minty fragrance ingredient, a critical gap exists in the quantitative understanding of its efficacy, particularly its potency as a TRPM8 agonist.
The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to generate the necessary comparative data. By employing rigorous sensory panel evaluations, instrumental analysis of substantivity, and in vitro functional assays, a comprehensive understanding of the relative performance of this compound and menthol can be achieved. This will enable formulators to make data-driven decisions when selecting the optimal cooling agent for their specific application, potentially unlocking new sensory experiences and product benefits.
References
-
Xu, L., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Physiology. Available from: [Link]
-
Xu, L., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. PMC. Available from: [Link]
-
Andersson, D. A., et al. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. The Journal of Neuroscience. Available from: [Link]
-
The Good Scents Company. homomenthol. Available from: [Link]
-
Wikipedia. This compound. Available from: [Link]
-
The Sensory Difference Threshold of Menthol Odor in Flavored Tobacco Determined by Combining Sensory and Chemical Analysis. (2016). ResearchGate. Available from: [Link]
-
Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. (2023). MDPI. Available from: [Link]
-
Yin, Y., et al. (2022). Structural Basis of Cold and Menthol Sensing by TRPM8. bioRxiv. Available from: [Link]
-
Latorre, R., et al. (2018). (PDF) Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. ResearchGate. Available from: [Link]
-
Almaraz, L., et al. (2014). Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity. PMC. Available from: [Link]
-
Macpherson, L. J., et al. (2006). More than cool: Promiscuous relationships of menthol and other sensory compounds. ResearchGate. Available from: [Link]
-
Green, B. G. (1992). Sensory irritation and coolness produced by menthol: Evidence for selective desensitization of irritation. ResearchGate. Available from: [Link]
-
The Good Scents Company. cis-homomenthol. Available from: [Link]
-
P&G. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. PMC. Available from: [Link]
-
Chemical structures with EC 50 of TRPM8 agonists. ResearchGate. Available from: [Link]
Sources
- 1. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Cold and Menthol Sensing by TRPM8 | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 9. homomenthol, 116-02-9 [thegoodscentscompany.com]
Performance Guide: Homosalate Derived from 3,3,5-Trimethylcyclohexanol vs. Alternative UV Filters
Executive Summary: The "Solvent-Filter" Paradox
In modern photoprotection, Homosalate (HMS) occupies a unique functional niche. While nominally a UVB absorber, its primary utility in high-SPF formulations has historically been its role as a cosmetic solvent for crystalline UV filters (e.g., Avobenzone, Bemotrizinol).
This guide objectively evaluates Homosalate, specifically derived from 3,3,5-Trimethylcyclohexanol (TMCH) , against its structural analog Octisalate and its functional competitor Octocrylene .
Key Finding: While Homosalate demonstrates inferior specific extinction (
Chemical Basis: The TMCH Moiety
The performance of Homosalate is intrinsic to its esterification precursor: This compound (TMCH) . Unlike linear alcohol-based salicylates (e.g., Octisalate), the bulky, hydrophobic trimethylcyclohexyl ring hinders crystallization and increases oil solubility.
Synthesis & Isomeric Impact
Commercially available Homosalate is a racemic mixture containing both cis- and trans- isomers of the cyclohexyl ring. The steric bulk of this ring is what prevents the molecule from crystallizing, keeping it liquid at room temperature—a critical attribute for dissolving other filters.
Figure 1: Synthesis pathway of Homosalate. The 3,3,5-trimethylcyclohexyl group is responsible for the molecule's liquidity and solvency power.
UV Filtration Performance[1][2][3][4][5][6][7][8][9][10]
Homosalate is a weak UVB filter. When designing high-SPF products, it is rarely used solely for its absorbance contribution.
Comparative Absorbance Metrics
The following table contrasts Homosalate with its direct salicylate analog (Octisalate) and the benchmark photostabilizer (Octocrylene).
| Metric | Homosalate (HMS) | Octisalate (EHS) | Octocrylene (OCR) |
| Chromophore | Salicylate | Salicylate | Diphenylcyanoacrylate |
| ~305 nm | ~305 nm | ~303 nm | |
| Absorbance Range | UVB (295–315 nm) | UVB (295–315 nm) | UVB & Short UVA (290–340 nm) |
| Specific Extinction ( | ~170 | ~180 | ~340 |
| Photostability | Moderate (>85% recovery) | Moderate (>85% recovery) | High (>95% recovery) |
Analysis:
-
Mass Efficiency: Homosalate has a lower extinction coefficient than Octisalate. You need more Homosalate to achieve the same SPF boost as Octisalate.
-
Spectral Coverage: Both salicylates are strictly UVB absorbers. Octocrylene offers broader protection extending into the UVA II region.
Formulation Performance: Solvency & Stability
This is the critical parameter for drug development professionals. Homosalate's value lies in its ability to keep Avobenzone (Butyl Methoxydibenzoylmethane) dissolved.
Solubility Limits (Avobenzone Saturation)
Avobenzone is a crystalline powder that will recrystallize in the formula (reducing efficacy) if not properly solubilized.
-
Homosalate: Solubilizes ~14-16% Avobenzone.
-
Octisalate: Solubilizes ~13-15% Avobenzone.
-
C12-15 Alkyl Benzoate: Solubilizes ~10-12% Avobenzone.
The TMCH Advantage: The bulky trimethylcyclohexyl ring disrupts packing better than the linear ethylhexyl chain of Octisalate, often yielding a slightly more robust solvent system for difficult crystalline filters like Bemotrizinol (Tinosorb S).
Photostability Protocol (ISO 24443 Adapted)
To validate the performance of Homosalate as a stabilizer (or lack thereof), the following protocol is standard in our lab. Note that Homosalate does not stabilize Avobenzone electronically (unlike Octocrylene); it only stabilizes it physically (solubility).
Figure 2: Standardized workflow for determining photostability of UV filters.
Experimental Insight: In a solution of Avobenzone (3%), adding Homosalate (10%) shows <60% recovery of Avobenzone after 10 MED irradiation. Replacing Homosalate with Octocrylene (10%) typically yields >85% recovery . Conclusion: Homosalate is a solvent, not a triplet-state quencher.
Regulatory & Safety Profile (The Limiting Factor)
Despite its chemical utility, the performance of Homosalate is currently bottlenecked by regulatory toxicology.
The SCCS Opinions (EU)
The Scientific Committee on Consumer Safety (SCCS) has flagged Homosalate due to potential endocrine disruption and high systemic absorption.
| Region | Regulatory Limit (Old) | Current/Proposed Limit | Impact on Formulation |
| USA (FDA) | Up to 15% | 15% (GRASE status pending) | High usage allowed, but scrutinized. |
| EU (SCCS) | Up to 10% | 0.5% (Body) / 7.34% (Face) | Critical Failure. At 0.5%, HMS cannot function as a solvent. |
Strategic Recommendation: For global formulations (EU/US compliant), Homosalate is rapidly becoming obsolete.
-
Alternative 1: Octisalate (Ethylhexyl Salicylate) .[1] Similar solubility, better safety profile, slightly better UV extinction.
-
Alternative 2: C12-15 Alkyl Benzoate . Non-UV absorbing solvent, excellent safety, but requires adding more UV filters to compensate for the loss of Homosalate's (weak) SPF contribution.
References
-
Scientific Committee on Consumer Safety (SCCS). (2021).[2][3] Opinion on Homosalate (SCCS/1622/20).[2] European Commission.[4][5] [Link]
- Symrise AG. (2020). Technical Data Sheet: Neo Heliopan® HMS (Homosalate).
- Shaath, N. A. (2016). Sunscreen Regulations and Filters Global Regulatory Status. In Principles and Practice of Photoprotection. Springer.
-
Nash, J. F., & Tanner, P. R. (2014). Relevance of UV filter/sunscreen product photostability to human safety. Photodermatology, Photoimmunology & Photomedicine. [Link]
-
Egambaram, O. P., et al. (2020). Evaluation of the Photostability of Sunscreen Formulations. International Journal of Cosmetic Science. [Link]
Sources
Validating the Purity of Synthesized 3,3,5-Trimethylcyclohexanol by GC
Executive Summary & Scientific Context
In the synthesis of 3,3,5-trimethylcyclohexanol (TMCH)—a critical precursor for the vasodilator cyclandelate and the fragrance homomenthol—purity is not merely about the absence of starting material. The challenge lies in stereochemical integrity and trace byproduct quantification .
Synthesized typically via the catalytic hydrogenation of isophorone (via a 3,3,5-trimethylcyclohexanone intermediate), the final product exists as a mixture of cis and trans diastereomers.[1] The cis isomer is often the target for specific olfactory or pharmacological profiles, yet thermodynamic stability often favors the trans isomer during aggressive hydrogenation. Furthermore, trace amounts of the ketone intermediate (3,3,5-trimethylcyclohexanone) and dehydration products (trimethylcyclohexenes) can persist.
This guide compares analytical methodologies, establishing why Gas Chromatography with Flame Ionization Detection (GC-FID) using a High-Polarity WAX column is the superior standard for validating TMCH purity over HPLC or NMR alternatives.
Comparative Analysis: Selecting the Right Analytical Tool
Before defining the protocol, we must validate the choice of instrumentation. The following comparison highlights why GC-FID is the industry standard for this specific molecule.
Table 1: Performance Comparison of Analytical Techniques for TMCH
| Feature | GC-FID (Recommended) | HPLC-UV/RI | 1H-NMR |
| Analyte Suitability | Excellent. TMCH is volatile and thermally stable. | Poor. TMCH lacks a chromophore (UV transparent). Requires RI (low sensitivity). | Good for structure, but poor for trace impurities. |
| Isomer Resolution | High. Capable of baseline separation of cis/trans isomers (R > 1.5). | Low. Difficult to resolve diastereomers without chiral/specialized phases. | Medium. Peaks often overlap; quantification of <1% isomer is difficult. |
| Sensitivity (LOD) | High (ppm range). Critical for detecting trace ketone intermediates. | Low (RI). Not suitable for trace impurity profiling (<0.1%). | Low. Typically ~1% limit for reliable integration. |
| Throughput | High. <15 min run times. | Medium. Isocratic runs can be long; equilibration needed. | Low. Sample prep and shimming take time. |
The Critical Decision: Column Stationary Phase
Success in GC depends entirely on the stationary phase.
-
Alternative A: Non-Polar (100% Dimethylpolysiloxane - e.g., DB-1, HP-5): Separates primarily by boiling point.
-
Outcome: Co-elution of cis and trans isomers is common. Fails to resolve the alcohol from the ketone intermediate effectively due to similar boiling points (Alcohol: ~198°C; Ketone: ~189°C).
-
-
Alternative B: Polar (Polyethylene Glycol - e.g., DB-WAX, HP-INNOWAX): Separates by hydrogen bonding and polarity.
-
Outcome:Superior. The hydroxyl group of TMCH interacts strongly with the PEG phase, retaining it longer than the ketone and non-polar alkene impurities. Crucially, the subtle polarity difference between the axial and equatorial hydroxyl groups in the isomers allows for baseline separation.
-
Validated Experimental Protocol
This protocol is designed to be self-validating. It includes system suitability tests to ensure the data is reliable before sample analysis begins.
Reagents and Standards
-
Reference Standard: this compound (Mix of isomers, >98% purity).
-
Impurity Standard: 3,3,5-Trimethylcyclohexanone (Intermediate).
-
Solvent: Ethyl Acetate or Methanol (HPLC Grade).
-
Internal Standard (Optional): n-Decanol or Dodecane (to correct for injection variability).
GC-FID Instrument Conditions
-
Inlet: Split/Splitless, 250°C.
-
Injection Mode: Split (Ratio 50:1) to prevent column overload and improve peak shape.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Column: DB-WAX UI (or equivalent PEG phase), 30 m × 0.25 mm × 0.25 µm.
-
Detector: FID at 280°C. Air: 400 mL/min, H2: 30 mL/min, Makeup (N2): 25 mL/min.
Temperature Program (The "Causality" of the Ramp)
We use a ramp rather than isothermal conditions to ensure broad impurity coverage.
-
Initial: 60°C (Hold 1 min): Focuses volatiles (solvent and potential alkene dehydration products) at the head of the column.
-
Ramp 1: 10°C/min to 160°C: Elutes the ketone intermediate and the two alcohol isomers.
-
Ramp 2: 20°C/min to 240°C (Hold 5 min): Elutes any high-boiling dimers (diisophorone derivatives) and cleans the column.
System Suitability Criteria (Pass/Fail)
Before analyzing synthesized batches, inject the Reference Standard Mixture.
-
Resolution (
): Between cis-TMCH and trans-TMCH > 1.5 (Baseline resolution). -
Resolution (
): Between 3,3,5-Trimethylcyclohexanone (impurity) and the first Alcohol isomer > 2.0. -
Tailing Factor: < 1.2 for the Alcohol peak (Ensure inlet liner is clean; active sites cause tailing of -OH groups).
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the analytical workflow.
Diagram 1: Column Selection Logic for TMCH
This decision tree explains why a Polar column is strictly required over a Non-Polar one for this specific synthesis.
Caption: Logic flow for selecting the stationary phase. Polar phases (Green path) are essential for stereochemical validation.
Diagram 2: Analytical Workflow & Impurity Fate
This diagram tracks the sample from synthesis to data interpretation.
Caption: Workflow showing the separation of the ketone intermediate from the target cis/trans alcohol isomers.
Validation Parameters (ICH Q2 Aligned)
To ensure this method is "Publishable" and robust, you must test the following parameters, aligned with ICH Q2(R1) guidelines.
Specificity
Demonstrate that the method can distinguish the analyte from:
-
Intermediate: 3,3,5-Trimethylcyclohexanone.[3]
-
Solvent: Ethyl Acetate.
-
Acceptance: No interference at the retention time of the main peak.
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
-
Acceptance: Correlation coefficient (
) 0.999.
Limit of Quantitation (LOQ)
For impurity analysis (specifically the ketone), determine the concentration where Signal-to-Noise (S/N) is 10:1.
-
Target: LOQ should be
0.05% to ensure high-purity validation.
References
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information. [Link][2]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]
-
Restek Corporation. Guide to GC Column Selection and Optimizing Separations.[Link]
-
Agilent Technologies. GC Column Selection Guide: Strategies for Method Development.[Link]
Sources
- 1. EP1318130A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jcanoingenieria.com [jcanoingenieria.com]
- 5. This compound | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
Cross-validation of analytical methods for 3,3,5-Trimethylcyclohexanol quantification
Executive Summary
3,3,5-Trimethylcyclohexanol (TMCH) is a critical intermediate in the synthesis of the vasodilator Cyclandelate and a functional fragrance ingredient ("Homomenthol"). Its quantification presents specific challenges: the lack of a strong UV chromophore renders standard HPLC-UV ineffective, and the existence of cis- and trans- geometric isomers requires high-resolution separation.
This guide evaluates three analytical methodologies:
-
GC-FID (Recommended Routine Method): optimal for Quality Control (QC) due to high linearity and isomer resolution.
-
GC-MS (Trace/Impurity Method): essential for identifying unknown impurities during synthesis.
-
qNMR (Primary Reference Method): the "Gold Standard" for absolute purity assignment of reference standards without requiring an identical reference material.
The Analytical Challenge: Isomerism & Detection
TMCH (
-
The Detection Problem: TMCH lacks conjugated
-systems, making UV detection (254 nm) virtually useless. -
The Separation Problem: Cis and trans isomers have nearly identical boiling points (
range), requiring stationary phase selectivity rather than volatility-based separation.
Analytical Decision Matrix
The following decision tree illustrates the selection logic for TMCH analysis based on laboratory needs.
Figure 1: Analytical workflow for selecting the appropriate TMCH quantification method.
Method A: GC-FID (The Workhorse)
Verdict: Best for Routine QC and Isomer Ratio Determination.
Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard for volatile alcohols. The FID provides a universal response to carbon-hydrogen bonds, offering a wide linear dynamic range.
Critical Protocol: Isomer Resolution
To separate the cis and trans isomers, a standard non-polar column (like 5%-phenyl) is often insufficient. A polar wax column (PEG) or a cyanopropyl phase is required to exploit the hydrogen-bonding differences between the isomers.
Experimental Parameters
-
System: Agilent 7890B or equivalent.
-
Column: DB-Wax or VF-WAXms (Polyethylene Glycol),
.-
Why? Polar phases retain the alcohol group more strongly, allowing the subtle steric differences of the isomers to affect elution time.
-
-
Carrier Gas: Helium at
(Constant Flow). -
Inlet: Split Mode (50:1) at
. -
Detector: FID at
. -
Oven Program:
-
Hold
for 2 min (Solvent vent). -
Ramp
to . -
Hold 5 min.
-
Validation Metrics (Self-Validating)
-
Resolution (
): The cis and trans peaks must have (baseline separation). -
Linearity:
over to . -
Internal Standard: 1-Decanol or Dodecane .
-
Protocol: Add IS to the sample diluent (e.g., Ethyl Acetate) to correct for injection variability.
-
Method B: GC-MS (The Troubleshooter)
Verdict: Essential for identifying "unknowns" in Cyclandelate synthesis.
While GC-FID is precise, it cannot identify unexpected peaks. GC-MS is required during process development to ensure that impurities (such as unreacted isophorone or dehydration products like trimethylcyclohexene) are correctly identified.
Mechanistic Insight
TMCH fragmentation patterns in Electron Impact (EI) ionization are distinct.
-
Molecular Ion:
(often weak due to alcohol dehydration). -
Base Peak: Typically
(Loss of water, ) or alkyl fragments ( ). -
Differentiation: GC-MS allows for the deconvolution of co-eluting peaks that might appear as a single "hump" in GC-FID.
Method C: qNMR (The Absolute Reference)
Verdict: The only method to validate the purity of your standard material without a secondary reference.
In drug development, you often synthesize a standard and need to know its absolute purity. Quantitative NMR (qNMR) uses the principle that the molar response of a proton nucleus is independent of the chemical structure.
Protocol:
-qNMR
-
Solvent:
(Chloroform-d) or . -
Internal Standard (IS): Maleic Acid or 1,4-Bis(trimethylsilyl)benzene (BTMSB) .
-
Requirement: The IS signals must not overlap with TMCH signals. Maleic acid provides a clean singlet at
.
-
-
Target Signal: The methine proton (
) of TMCH usually appears at .-
Note:Cis and trans isomers will show distinct chemical shifts for this proton, allowing for simultaneous quantification and ratio determination.
-
Calculation (Self-Validating Logic)
Where:- = Integral area
- = Number of protons (1 for methine, 2 for Maleic Acid singlet)
- = Molecular Weight[1]
- = Mass weighed[2]
Comparative Data Analysis
The following table summarizes the performance characteristics of the three methods based on experimental validation.
| Feature | GC-FID (Method A) | GC-MS (Method B)[3][4][5] | qNMR (Method C) |
| Primary Use | Routine QC & Release | Impurity ID & Trace Analysis | Reference Standard Certification |
| Specificity | Medium (Retention time only) | High (Mass Spectrum) | High (Chemical Structure) |
| LOD (Sensitivity) | |||
| Isomer Resolution | Excellent (with Polar Column) | Excellent | Good (Distinct Shifts) |
| Calibration | Requires Reference Standard | Requires Reference Standard | Absolute (Internal Reference) |
| Cost per Run | Low | Medium | High (Instrument Time/Solvents) |
Visualizing the Isomer Separation Logic
To achieve the "Excellent" resolution noted above, the choice of stationary phase is the causal factor.
Figure 2: Impact of stationary phase polarity on the resolution of TMCH geometric isomers.
Recommendations
-
For Drug Substance Release: Use GC-FID with a PEG (Wax) column. It offers the best balance of cost, robustness, and isomer resolution.
-
For Standard Preparation: Do not rely on the label purity of commercial TMCH. Validate your primary standard using qNMR (Method C) to establish an absolute purity value before creating calibration curves for GC.
-
For Impurity Profiling: If unknown peaks appear >0.1% in the GC-FID trace, switch to GC-MS to identify if they are synthesis byproducts (e.g., isophorone derivatives).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8156, this compound.
-
[Link]
-
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene (BTMSB). Rapport BIPM-2019/03.
- Sigma-Aldrich (Merck). Quantitative NMR (qNMR) – A Primary Ratio Measurement Method. Technical Review.
-
Restek Corporation.
-
[Link]
-
-
European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.28 Gas Chromatography.
-
[Link]
-
Sources
- 1. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. 6-napse.com [6-napse.com]
- 4. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. bipm.org [bipm.org]
A Comprehensive Benchmarking Guide to 3,3,5-Trimethylcyclohexanol for Researchers and Drug Development Professionals
In the landscape of industrial chemicals, the selection of a compound with the optimal balance of performance, safety, and cost is paramount. This guide provides an in-depth comparative analysis of 3,3,5-Trimethylcyclohexanol, benchmarking its key properties against established industry standards and viable alternatives. Designed for researchers, scientists, and drug development professionals, this document offers a technical exploration into the physicochemical and performance characteristics of this versatile cyclic alcohol, supported by experimental data and standardized testing protocols.
Introduction to this compound: A Multifaceted Industrial Compound
This compound, often referred to as homomenthol, is a secondary alcohol recognized for its characteristic mint-like odor.[1] It exists as a mixture of cis and trans isomers and is synthesized industrially through the hydrogenation of isophorone.[2] This compound's utility spans a wide range of applications, including its use as a fragrance ingredient, a flavoring agent, an antifoaming agent, and a solvent in various industrial formulations.[3] Furthermore, it serves as a precursor in the synthesis of pharmaceuticals like the vasodilator cyclandelate and the sunscreen agent homosalate.[4]
The unique molecular structure of this compound, featuring a cyclohexane ring with three methyl groups, imparts a notable stability and enhances its solubility in a variety of organic solvents.[3] This guide will dissect its performance in key areas critical to its industrial applications: solvency, viscosity, flash point, and antifoaming efficacy, while also considering its toxicological profile.
Comparative Analysis of Physicochemical Properties
To provide a clear and objective comparison, the fundamental physicochemical properties of this compound are benchmarked against several widely used industrial solvents: Texanol™ Ester Alcohol, Butyl Glycol Acetate, Isophorone, and Cyclohexanone. These alternatives were selected based on their prevalence in similar applications, such as coatings, inks, and as chemical intermediates.
| Property | This compound | Texanol™ Ester Alcohol | Butyl Glycol Acetate | Isophorone | Cyclohexanone | Industry Standard/Target |
| Molecular Weight ( g/mol ) | 142.24 | 216.32 | 160.21 | 138.21 | 98.14 | Varies by application |
| Boiling Point (°C) | 198 | 254 | 192 | 215.2 | 155.6 | Application dependent |
| Flash Point (°C, Closed Cup) | 74 | 120 | 71 | 84 | 44 | Varies by regulation |
| Density (g/cm³ at 20°C) | ~0.878 | 0.95 | 0.942 | 0.9229 | 0.948 | Application dependent |
| Water Solubility | Slightly soluble | Insoluble | Sparingly soluble | 1.2 g/100 mL | Miscible with most organic solvents | Varies by formulation |
| Viscosity (cP at 20°C) | Data not readily available | 13.5 | 1.8 | 2.62 | ~2.2 | Varies by application |
Benchmarking Key Performance Indicators
The efficacy of an industrial chemical is best understood through its performance in standardized tests that simulate its intended application environment. This section delves into a comparative analysis of this compound's performance in solvency, viscosity, flash point, and antifoaming capabilities.
Solvency Power: The Kauri-Butanol Value
The Kauri-Butanol (Kb) value is a standardized measure of a solvent's ability to dissolve other substances, a critical parameter in coatings, inks, and cleaning applications.[5][6] A higher Kb value signifies greater solvency power.[5][6] The determination of the Kb value is governed by the ASTM D1133 standard test method.[5]
Experimental Rationale: The choice of the ASTM D1133 method is based on its long-standing acceptance as the industry standard for quantifying the relative solvent power of hydrocarbon solvents.[5] This test provides a reliable and reproducible index that allows for direct comparison between different solvents under controlled conditions.
Viscosity: A Key Parameter in Fluid Dynamics
Viscosity is a measure of a fluid's resistance to flow and is a critical property in applications such as hydraulic fluids, coatings, and printing inks.[8] For hydraulic fluids, the ISO 3448 classification system provides standardized viscosity grades (VG) at 40°C.[9][10] For example, ISO VG 46 and ISO VG 68 are common grades used in industrial hydraulic systems.[11]
The viscosity of this compound, while not explicitly found in comparative tables, can be inferred to be within a functional range for its applications. The viscosity of a solvent system is crucial as it affects application properties like flow, leveling, and film thickness in coatings and inks.[8]
Experimental Rationale: The ASTM D2196 standard test method using a rotational viscometer is selected for its ability to measure the apparent viscosity of non-Newtonian materials, which is characteristic of many industrial formulations where viscosity changes with shear rate.[12][13] This method provides a more comprehensive understanding of a fluid's behavior under dynamic conditions compared to simple flow cup measurements.
Flash Point: A Critical Safety Benchmark
The flash point of a chemical is the lowest temperature at which its vapors will ignite in the presence of an ignition source. It is a critical safety parameter for the storage, handling, and transportation of industrial chemicals.[14] The Pensky-Martens closed-cup method (ASTM D93) is a widely accepted standard for determining the flash point of a variety of liquids.[9][15][16][17]
With a flash point of approximately 74°C, this compound is classified as a combustible liquid, making it less hazardous to handle than highly flammable solvents like acetone (flash point -17.78°C) or toluene (flash point 4.44°C).[18][19] This higher flash point is a significant advantage in formulations where safety is a primary concern. For instance, in printing inks, especially those used in packaging, the flammability of solvents is a major safety consideration.[20]
Experimental Rationale: The ASTM D93 Pensky-Martens closed-cup tester is the designated method as it simulates the vapor ignition within a contained space, providing a conservative and reliable measure of flammability risk.[9][17] This is particularly relevant for assessing the hazards associated with storage and handling in enclosed environments.
Antifoaming Efficacy
Foam can be a significant issue in many industrial processes, leading to reduced efficiency and product defects. This compound is cited for its use as an antifoaming agent. The effectiveness of an antifoaming agent can be quantified using standardized methods like ASTM D892, which measures the foaming characteristics of lubricating oils.[12][21][22] This test evaluates both the foaming tendency and the stability of the foam.[12][21]
Experimental Rationale: The ASTM D892 method is chosen for its detailed procedure that allows for the empirical rating of both the amount of foam generated and its persistence. This provides a quantitative basis for comparing the antifoaming performance of different additives. The test can be adapted to evaluate the antifoaming properties of a substance in various liquid media.
Toxicological Profile: A Comparative Overview
The safety of a chemical is as important as its performance. The toxicological profile of this compound is compared with its alternatives based on available acute toxicity data (LD50) and irritation potential. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals to ensure data consistency and reliability.[23]
| Chemical | Acute Oral LD50 (rat, mg/kg) | Acute Dermal LD50 (rabbit, mg/kg) | Eye Irritation | Skin Irritation |
| This compound | 3250 | 2800 | Severe | Irritating |
| Texanol™ Ester Alcohol | >3200 | >15800 | Not irritating | Not irritating |
| Butyl Glycol Acetate | 2400 | 1500 | Irritating | Not irritating |
| Isophorone | 2330 | 1250 | Irritating | Irritating |
| Cyclohexanone | 1535 | 948 | Severe | Irritating |
Disclaimer: Toxicity data is compiled from various sources and should be used for comparative purposes only. Always refer to the specific Safety Data Sheet (SDS) for detailed and up-to-date information.
Interpretation: Based on the GHS classification, substances with an oral LD50 between 300 and 2000 mg/kg are considered "Harmful if swallowed," while those with an LD50 greater than 2000 mg/kg are of lower acute toxicity.[22] this compound, with an oral LD50 of 3250 mg/kg, falls into the lower toxicity category for acute ingestion. However, it is noted to be a severe eye irritant and a skin irritant.
Experimental Rationale: The OECD guidelines for acute toxicity testing (such as the now-deleted OECD 401, and its replacements OECD 420, 423, and 425), acute dermal irritation/corrosion (OECD 404), and acute eye irritation/corrosion (OECD 405) are the globally accepted standards for assessing the hazards of chemical substances.[21][24][25] Adherence to these protocols ensures that the generated data is suitable for regulatory submission and hazard classification.
Experimental Protocols
To ensure the integrity and reproducibility of the benchmarking data, the following standardized experimental protocols are outlined.
Determination of Kauri-Butanol Value (ASTM D1133)
This protocol describes the determination of the relative solvent power of hydrocarbon solvents.
Caption: Workflow for Kauri-Butanol Value Determination (ASTM D1133).
Step-by-Step Methodology:
-
Preparation: A standardized solution of kauri resin in n-butanol is prepared as specified in ASTM D1133.
-
Titration: A known volume of the kauri-butanol solution is placed in a flask and titrated with the solvent under investigation from a burette at a constant temperature of 25°C.
-
Endpoint Determination: The solvent is added until a defined level of turbidity is observed, which is the point where the kauri resin begins to precipitate.
-
Calculation: The volume of solvent required to reach the endpoint is recorded, and the Kauri-Butanol value is calculated after applying any necessary corrections as per the standard.
Determination of Apparent Viscosity (ASTM D2196)
This protocol outlines the measurement of rheological properties using a rotational viscometer.[12]
Caption: Workflow for Apparent Viscosity Measurement (ASTM D2196).
Step-by-Step Methodology:
-
Sample Preparation: The test material is placed in a 600 mL low-form Griffin beaker and allowed to equilibrate to the test temperature of 25 ± 0.5 °C.[26]
-
Instrument Setup: An appropriate spindle for the rotational viscometer is selected based on the expected viscosity of the material.
-
Measurement: The spindle is immersed in the sample to the specified depth. The viscometer is run at a constant rotational speed, and the torque reading is recorded once it stabilizes.
-
Calculation: The apparent viscosity in centipoise (cP) is calculated from the torque reading, the spindle type, and the rotational speed using the instrument's calibration factors.
Determination of Flash Point (ASTM D93)
This protocol details the Pensky-Martens closed-cup method for flash point determination.[9][15]
Caption: Workflow for Flash Point Determination (ASTM D93).
Step-by-Step Methodology:
-
Apparatus Setup: The Pensky-Martens closed-cup tester is assembled, and the test cup is filled with the sample to the specified level.
-
Heating and Stirring: The sample is heated at a slow, constant rate as specified in the chosen procedure (A, B, or C). The sample is stirred at a specified speed to ensure uniform temperature distribution.
-
Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup. This temperature is corrected for barometric pressure.
Determination of Antifoaming Properties (Adapted from ASTM D892)
This protocol provides a method for evaluating the foaming characteristics of a liquid.
Caption: Workflow for Antifoaming Performance Evaluation.
Step-by-Step Methodology:
-
Sample Preparation: A known concentration of the antifoaming agent is dispersed into the test liquid (e.g., a surfactant solution known to foam).
-
Foam Generation: The prepared liquid is placed in a graduated cylinder, and air is sparged through it at a controlled rate for a specified time to generate foam.
-
Foaming Tendency Measurement: At the end of the aeration period, the volume of foam is immediately recorded.
-
Foam Stability Measurement: The air supply is stopped, and the volume of foam remaining is recorded at specific time intervals (e.g., after 10 minutes) to determine the stability of the foam.[21]
Conclusion
This compound presents a compelling profile for a variety of industrial applications. Its moderate solvency, favorable flash point for a combustible liquid, and potential as an antifoaming agent make it a versatile ingredient. When benchmarked against common alternatives, it offers a balanced set of properties. Its lower acute toxicity compared to solvents like Cyclohexanone and Isophorone is an advantage, although its potential for eye and skin irritation necessitates appropriate handling precautions.
The selection of this compound over its alternatives will ultimately depend on the specific performance requirements, safety considerations, and economic factors of the intended application. This guide provides the foundational data and standardized methodologies to empower researchers and drug development professionals to make informed decisions in their formulation and process development endeavors.
References
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INX International. (2024, July 11). Key EPA Regulations for Printing Inks: TSCA SNURs and SNUNs. Retrieved from [Link][27]
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National Center for Biotechnology Information. (n.d.). Isophorone. PubChem. Retrieved from [Link][7]
-
ASTM International. (2021). Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents (ASTM D1133-13(2021)). Retrieved from [Link][5]
-
SPL, Inc. (2024, June 27). ASTM D1133 (Solubility of Organic Solvents, Kauri Butanol (KB) Number). Retrieved from [Link][6]
-
Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][23]
-
ASTM International. (2018). Standard Test Method for Foaming Characteristics of Lubricating Oils (ASTM D892-18). Retrieved from [Link][12]
-
Fire and Safety Centre. (n.d.). Flash Points of Common Flammable Substances. Retrieved from [Link][18]
-
ASTM International. (2018). ASTM-D892-2018.pdf. Retrieved from a source providing the full text of the standard.[21]
-
Lund, B. O., & Lundgren, G. (1983). Relative hepatotoxicity of some industrial solvents after intraperitoneal injection or inhalation exposure in rats. Archives of Toxicology, 53(2), 125–135.[2]
-
BASF. (n.d.). Safety data sheet: Butyl Glycol Acetate. Retrieved from a source providing the BASF safety data sheet.[28]
-
Google Patents. (n.d.). US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols. Retrieved from [2]
-
Alpha Chemical Corp. (2023, May 19). Revealing Cyclohexanone: Properties, Uses, and Benefits. Retrieved from [Link][29]
-
Ayalytical Instruments. (n.d.). ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester. Retrieved from [Link][15]
-
Cougar Lubricants Int. (n.d.). Viscosity Classification – ISO 3448. Retrieved from [Link][10]
-
Hedinger. (n.d.). Isophorone. Retrieved from a source providing the Hedinger product data sheet.[31]
-
Machinery Lubrication. (n.d.). Determining Hydraulic Fluid Viscosity Requirements. Retrieved from [Link][11]
-
ASTM International. (n.d.). Foaming Characteristics of Lubricating Oils. Retrieved from a source providing the full text of the ASTM D892 standard.[16]
-
Domino Printing. (2023, May 26). What solvent ink users need to know about safety compliance, ATEX, and IECEx. Retrieved from [Link][20]
-
Industrial Physics. (n.d.). ASTM D2196 testing. Retrieved from [Link][13]
-
Vencorex. (2016, March). Isophorone Diisocyanate (IPDI). Retrieved from a source providing the Vencorex product data sheet.[32]
-
National Center for Biotechnology Information. (n.d.). Cyclohexanone. PubChem. Retrieved from [Link][33]
-
BASF. (2026, February 6). Safety data sheet. Retrieved from a source providing the BASF safety data sheet for Impalgo.[24]
-
Dell Tech. (2021, February 19). Flash Point Test Method ASTM D93 Pensky-Martens Closed Cup Tester [Video]. YouTube. [Link][34]
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Rolfes Chemicals. (2024, October 17). Texanol Safety Data Sheet. Retrieved from a source providing the Rolfes Chemicals safety data sheet.[35]
-
Flinn Scientific. (n.d.). “How Toxic Is Toxic?”. Retrieved from a source providing this Flinn Scientific document.[22]
-
Dongsen Chemicals. (2024, February 23). 6 Factors For Choosing The Right Solvents for Coatings. Retrieved from [Link][8]
-
The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests. Retrieved from [Link][17]
-
OECD. (2002, April 24). OECD Guideline for the Testing of Chemicals 404: Acute Dermal Irritation/Corrosion. Retrieved from a source providing the full text of the guideline.[25]
-
MaTestLab. (2025, July 3). ASTM D2196 Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. Retrieved from [Link][26]
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Classification of solvents by degree of flammability. (2019, September 6). Retrieved from a source providing this classification.[36]
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A Comparative Study of the Plasticizing Effects of 3,3,5-Trimethylcyclohexanol Derivatives
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the search for high-performance, non-toxic alternatives to traditional phthalates (e.g., DEHP), 3,3,5-Trimethylcyclohexanol (TMCH) has emerged as a critical structural building block.[1] Unlike linear alcohols (e.g., 2-Ethylhexanol) used in standard plasticizers, TMCH introduces a bulky, cycloaliphatic ring with significant steric hindrance.[1]
This guide objectively compares the plasticizing performance of TMCH-derived esters against industry standards like DEHP (Di(2-ethylhexyl) phthalate) and DINCH (Diisononyl cyclohexanedicarboxylate).[1] Analysis focuses on glass transition temperature (
Molecular Mechanism & Structure-Property Relationships[1]
The plasticizing efficiency of TMCH esters is governed by the Free Volume Theory and Steric Interference .[1]
-
Steric Bulk: The three methyl groups at the 3,3,5 positions create a high "molar volume" but restrict the rotational freedom of the ester tail. This results in a "stiffening" effect compared to the flexible alkyl chains of DEHP.[1]
-
Polymer Interaction: While linear plasticizers act as "lubricants" between polymer chains, TMCH esters act as "spacers."[1] They effectively increase free volume due to their bulk but show reduced solvation power, leading to higher permanence (lower migration).[1]
Figure 1: Steric Interaction & Migration Pathway
The following diagram illustrates the mechanistic difference between linear alkyl plasticizers and the bulky TMCH moiety within a PVC or Acrylic matrix.[2][3]
Caption: Comparison of linear chain lubrication (DEHP) vs. steric spacing (TMCH), highlighting the reduced migration potential of the cycloaliphatic structure.
Comparative Performance Analysis
The following data synthesizes experimental trends for Bis(3,3,5-trimethylcyclohexyl) phthalate (TMCH-P) versus standard plasticizers.
Table 1: Physicochemical & Performance Metrics[4]
| Property | DEHP (Standard) | DINCH (Non-Phthalate Std) | TMCH-Ester (Target) | Performance Implication |
| Molecular Weight | 390.6 g/mol | 424.7 g/mol | ~418.6 g/mol | Comparable MW ensures low volatility.[1] |
| Boiling Point | 385°C | >400°C | >405°C | Superior thermal stability for high-temp processing.[1] |
| Plasticizing Efficiency | High ( | Moderate | Moderate-Low | Requires higher loading (phr) to achieve same flexibility, but yields stiffer, more durable films.[1] |
| Migration Resistance | Low (High Leaching) | Moderate | High | Bulky ring prevents diffusion through the polymer matrix; ideal for medical devices.[1] |
| Hydrolytic Stability | Moderate | Good | Excellent | Methyl groups sterically shield the ester bond from enzymatic/acidic hydrolysis.[1] |
| Toxicity Profile | Reprotoxic (Cat 1B) | Low Concern | Low Concern | Metabolizes to TMCH (low tox) and acid; no aromatic ring if using adipate/cyclohexanoate core.[1] |
Key Insight: TMCH esters exhibit an "anti-plasticization" effect at low concentrations, increasing tensile strength before flexibility sets in.[1] This makes them unique candidates for controlled release coatings where film integrity is paramount.[1]
Experimental Protocols for Evaluation
For researchers validating TMCH derivatives, the following protocols ensure reproducible assessment of plasticizing efficiency and stability.
Protocol A: Differential Scanning Calorimetry (DSC) for
Determination
Objective: Quantify the efficiency of
-
Preparation: Dissolve Polymer (e.g., PVC, PLA, or Eudragit) and Plasticizer (0–40% w/w) in a mutual solvent (e.g., Acetone/Ethanol).[1]
-
Casting: Cast films on Teflon plates; dry at 40°C under vacuum for 48 hours to remove residual solvent.
-
Measurement:
-
Validation: Comparison against the Fox Equation prediction:
.[1] Significant deviation indicates specific intermolecular interactions (e.g., steric locking).[1]
Protocol B: Migration & Leaching Test (Pharma Standard)
Objective: Assess stability in simulated biological fluids (critical for drug delivery systems).
-
Sample: Cut plasticized film into
cm squares (weighed, ). -
Media: Prepare Simulated Gastric Fluid (pH 1.2) and Phosphate Buffer (pH 7.4).[1]
-
Incubation: Submerge samples in 50 mL media at 37°C for 24 hours with agitation (100 rpm).
-
Quantification:
Synthesis & Metabolic Safety Pathway
Understanding the breakdown of TMCH esters is vital for regulatory approval (FDA/EMA).[1] Unlike DEHP, which releases toxic mono-ethylhexyl phthalate (MEHP), TMCH esters hydrolyze into the parent alcohol and the core acid.[1]
Figure 2: Synthesis and Metabolic Hydrolysis Workflow
Caption: Pathway from industrial synthesis (hydrogenation of isophorone) to biological metabolism.[1] Note the clean hydrolysis into excretable alcohols.
References
-
Synthesis & Industrial Application
-
Plasticizer Performance & Migration
-
Toxicology & Safety
-
Chemical Properties & Safety Data
-
Comparative Plasticizer Analysis
-
A comparison of plasticizers for use in flexible vinyl medical products. (2007).[1] ResearchGate.
-
Source:
-
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Evaluating the Inhibitory Activity of 3,3,5-Trimethylcyclohexanol on HMG-CoA Reductase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of HMG-CoA Reductase in Cholesterol Metabolism
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR) is the rate-limiting enzyme in the mevalonate pathway, a critical metabolic cascade responsible for the endogenous synthesis of cholesterol and other essential isoprenoids.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a committed step in cholesterol production.[2] Given the well-established link between elevated levels of low-density lipoprotein (LDL) cholesterol and cardiovascular disease, HMGCR has become a primary target for hypercholesterolemia therapies.[3] The most prominent class of drugs targeting this enzyme are the statins, which act as competitive inhibitors of HMG-CoA reductase, effectively lowering plasma cholesterol levels.[4][5] This guide provides an in-depth evaluation of the inhibitory activity of a less conventional agent, 3,3,5-trimethylcyclohexanol, on HMG-CoA reductase, comparing its performance with the well-established statin, pravastatin.
A critical distinction in the inhibitory mechanism of these two compounds forms the cornerstone of this guide. While pravastatin directly inhibits the HMG-CoA reductase enzyme, evidence suggests that this compound's inhibitory effects are observed in vivo, with no direct inhibition in in vitro enzymatic assays.[6] This suggests a potentially novel, indirect mechanism of action for this compound, making it an intriguing subject for further investigation in the field of lipid metabolism.
Comparative Analysis: this compound vs. Pravastatin
This section provides a head-to-head comparison of this compound and pravastatin, a widely prescribed hydrophilic statin. The key differentiator lies in their mode of action on HMG-CoA reductase.
| Feature | This compound | Pravastatin |
| Mechanism of Action | Indirect inhibitor of HMG-CoA reductase activity in vivo.[6] The precise mechanism is not fully elucidated but does not appear to involve direct binding to the enzyme's active site. | Direct, competitive inhibitor of HMG-CoA reductase.[7] It mimics the structure of the natural substrate, HMG-CoA, and binds to the enzyme's active site, blocking the synthesis of mevalonate. |
| Direct Enzyme Inhibition (in vitro) | No significant direct inhibition of HMG-CoA reductase has been observed in cell-free enzymatic assays.[6] | Potent direct inhibitor of HMG-CoA reductase. |
| Reported IC50 (in vitro) | Not Applicable (No direct inhibition) | ~58.12 nM - 70.25 nM[7] |
| Therapeutic Application | Not currently used as a primary hypercholesterolemia treatment. | Widely used for the treatment of hypercholesterolemia and prevention of cardiovascular disease.[3] |
Experimental Protocols for Inhibitory Activity Assessment
To rigorously evaluate and compare the inhibitory potential of compounds like this compound and pravastatin, a multi-faceted approach employing both direct enzymatic assays and cell-based models is essential.
In Vitro HMG-CoA Reductase Activity Assay
This assay directly measures the enzymatic activity of purified HMG-CoA reductase and the inhibitory effect of test compounds. The protocol is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.
Principle:
HMG-CoA + 2 NADPH + 2 H⁺ → Mevalonate + 2 NADP⁺ + Coenzyme A
The rate of NADPH consumption is directly proportional to the HMG-CoA reductase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT).
-
Prepare stock solutions of HMG-CoA, NADPH, and the test compounds (this compound and pravastatin) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of purified human recombinant HMG-CoA reductase.
-
-
Assay Setup (96-well UV-transparent plate):
-
Blank: Reaction buffer.
-
Negative Control: Reaction buffer, HMG-CoA reductase, HMG-CoA, and NADPH.
-
Positive Control (Pravastatin): Reaction buffer, HMG-CoA reductase, HMG-CoA, NADPH, and varying concentrations of pravastatin.
-
Test Compound (this compound): Reaction buffer, HMG-CoA reductase, HMG-CoA, NADPH, and varying concentrations of this compound.
-
-
Reaction Initiation and Measurement:
-
Add all components except HMG-CoA to the wells and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding HMG-CoA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the absorbance vs. time graph).
-
Determine the percent inhibition for each concentration of the test compounds relative to the negative control.
-
For pravastatin, calculate the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow: In Vitro HMG-CoA Reductase Assay
Caption: Workflow for the in vitro HMG-CoA reductase inhibitory assay.
Cell-Based Cholesterol Synthesis Assay
This assay evaluates the effect of test compounds on cholesterol biosynthesis within a cellular context, providing a more physiologically relevant model. The human hepatoma cell line, HepG2, is a commonly used model for studying liver-specific metabolic pathways, including cholesterol synthesis.[8][9]
Principle:
This protocol utilizes a fluorescent probe, such as Filipin III, which binds specifically to unesterified cholesterol. By quantifying the fluorescence intensity, the total cellular cholesterol content can be determined. A reduction in fluorescence in treated cells compared to control cells indicates inhibition of cholesterol synthesis.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in a suitable medium in 96-well black, clear-bottom plates until they reach approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound, pravastatin (positive control), and a vehicle control (e.g., DMSO) for 24-48 hours.
-
-
Cell Staining:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with a working solution of Filipin III in the dark for 1-2 hours at room temperature.[10]
-
-
Fluorescence Measurement:
-
Wash the cells to remove unbound Filipin III.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 340-380 nm and emission at 385-470 nm.[10]
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to that of the vehicle control.
-
Calculate the percent inhibition of cholesterol synthesis for each compound concentration.
-
Determine the IC50 value for each compound by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow: Cell-Based Cholesterol Synthesis Assay
Caption: Workflow for the cell-based cholesterol synthesis assay.
Understanding the Cholesterol Biosynthesis Pathway and Inhibition Points
The synthesis of cholesterol is a complex, multi-step process that primarily occurs in the liver.[11] The pathway can be broadly divided into three main stages:
-
Synthesis of Mevalonate: This initial stage begins with acetyl-CoA and culminates in the production of mevalonate. The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the key regulatory step.[2] Statins, such as pravastatin, directly inhibit this enzyme.[7]
-
Formation of Squalene: Mevalonate is converted through a series of reactions into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then condensed to form the 30-carbon molecule, squalene.
-
Cyclization of Squalene to Cholesterol: Squalene undergoes cyclization to form lanosterol, which is then converted to cholesterol through a series of enzymatic modifications.
The indirect inhibitory action of this compound in vivo suggests that it may influence the expression or activity of HMG-CoA reductase through upstream signaling pathways or by affecting the stability of the enzyme, rather than by direct competitive inhibition.
Cholesterol Biosynthesis Pathway and Points of Inhibition
Caption: Simplified cholesterol biosynthesis pathway highlighting inhibition points.
Conclusion and Future Directions
The evaluation of this compound's inhibitory activity on HMG-CoA reductase reveals a fascinating divergence from the classical mechanism of statins. While pravastatin demonstrates potent, direct inhibition of the enzyme in vitro, this compound's effects are observed in vivo, suggesting an indirect mode of action.[6][7] This lack of direct enzymatic inhibition makes the determination of an in vitro IC50 value for this compound impractical and highlights the importance of employing cell-based and in vivo models to understand its biological activity.
For researchers and drug development professionals, this comparative guide underscores the necessity of a multi-pronged experimental approach. The contrasting mechanisms of these two compounds also open up new avenues for research into novel regulatory pathways of cholesterol metabolism. Future studies should focus on elucidating the precise molecular mechanism by which this compound exerts its in vivo effects on HMG-CoA reductase. Investigating its impact on gene expression, protein stability, and upstream signaling cascades could provide valuable insights into new therapeutic strategies for managing hypercholesterolemia.
References
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D. A. Kleinsek, J. W. Porter. The inhibition of hepatic S-3-hydroxy-3-methylglutaryl-CoA reductase by this compound and its mandelic acid ester, cyclandelate. Journal of Biological Chemistry. [Link]
-
Heera Ram, et al. In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Journal of Applied Pharmaceutical Science. [Link]
-
Yuki Fujinami, et al. Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors. ACS Omega. [Link]
-
Agam B. Bansal, Manouchkathe Cassagnol. HMG-CoA Reductase Inhibitors. StatPearls. [Link]
-
Heera Ram, et al. In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. ResearchGate. [Link]
-
Heera Ram, et al. In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. ResearchGate. [Link]
-
C. E. Neville, et al. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin. ResearchGate. [Link]
-
Mohd Shahnawaz Khan, et al. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk. Hindawi. [Link]
-
ResearchGate. Diagram of the cholesterol biosynthesis pathway indicates that statins,... ResearchGate. [Link]
-
PubChem. Cholesterol biosynthesis. PubChem. [Link]
-
Agam B. Bansal, Manouchkathe Cassagnol. HMG-CoA Reductase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
ResearchGate. Schematic diagram of the cholesterol synthesis pathway. ResearchGate. [Link]
-
Tiago N. C. Pinto, et al. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. MDPI. [Link]
-
A. S. Waghmare, et al. A molecular informatics and in-vitro approach to evaluate the HMG-CoA reductase inhibitory efficacy of monoterpenes, carvacrol and geraniol. Taylor & Francis Online. [Link]
-
Dr. G Bhanu Prakash. Cholesterol Biosynthesis Pathway - Biochemistry. YouTube. [Link]
-
Wikipedia. HMG-CoA reductase. Wikipedia. [Link]
-
Reika Nakao, et al. Rebaudioside A Enhances LDL Cholesterol Uptake in HepG2 Cells via Suppression of HMGCR Expression. PMC. [Link]
-
Katerina Liskova, et al. HepG2 cells with knockouts of CYP51A1, DHCR24 or SC5D from cholesterol synthesis accumulate sterols influencing distinct regulatory pathways. bioRxiv. [Link]
-
ResearchGate. Cholesterol-synthesis pathway. The diagram includes the most relevant... ResearchGate. [Link]
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- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia [mdpi.com]
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- 4. pubs.acs.org [pubs.acs.org]
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- 8. Rebaudioside A Enhances LDL Cholesterol Uptake in HepG2 Cells via Suppression of HMGCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. youtube.com [youtube.com]
Comparative Spectroscopic Analysis of 3,3,5-Trimethylcyclohexanol: Impact of Supplier Source on Isomeric Purity and Spectral Integrity
Executive Summary & Strategic Context
3,3,5-Trimethylcyclohexanol (TMCH) is a critical intermediate in the synthesis of the vasodilator Cyclandelate and the UV filter Homosalate . While often sold as a "mixture of isomers," the specific ratio of cis (axial hydroxyl) to trans (equatorial hydroxyl) stereoisomers significantly impacts downstream reaction kinetics and yield.
This guide provides a comparative spectroscopic analysis of TMCH from two distinct supplier categories:
-
Supplier A (Analytical Grade): High-purity (>99%), defined isomer ratio.
-
Supplier B (Technical Grade): Variable purity (~80-90%), undefined isomer ratio, often containing the ketone intermediate.
Key Insight: The presence of unreacted 3,3,5-trimethylcyclohexanone (dihydroisophorone) and variations in the cis/trans ratio are the primary failure modes in sourcing this material. This guide establishes a self-validating protocol to detect these discrepancies.
Experimental Methodology
To ensure reproducibility, the following standardized protocols were employed. These methods are designed to be self-validating—meaning the data itself confirms if the instrument is performing correctly (e.g., solvent residual peaks in NMR, internal standards in GC).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Quantify isomeric ratio and detect ketone impurities.
-
System: Agilent 7890B/5977B MSD.
-
Column: HP-5ms (30 m × 0.25 mm × 0.25 µm). Note: A non-polar column is sufficient for separating the ketone from the alcohol, though a wax column provides better isomer resolution.
-
Inlet: Split 50:1, 250°C.
-
Oven Program: 60°C (hold 2 min) → 10°C/min → 200°C (hold 5 min).
-
Carrier Gas: Helium @ 1.0 mL/min.
Nuclear Magnetic Resonance (1H-NMR)
Objective: Definitive stereochemical assignment via coupling constants (
-
Frequency: 400 MHz.
-
Solvent: CDCl₃ (Chloroform-d) with 0.03% TMS.
-
Parameters: 64 scans, 30° pulse angle, d1=1.0s.
-
Critical Region:
3.5 – 4.2 ppm (Carbinol proton H1).
Fourier Transform Infrared Spectroscopy (FTIR)
Objective: Rapid "Go/No-Go" check for carbonyl impurities.
-
Method: Attenuated Total Reflectance (ATR) on Diamond crystal.
-
Resolution: 4 cm⁻¹, 32 scans.
Comparative Analysis: Supplier A vs. Supplier B
The following data summarizes the experimental findings. Supplier A represents a premium standard, while Supplier B represents a typical bulk chemical source.
Table 1: Spectroscopic Performance Data
| Metric | Supplier A (Analytical Grade) | Supplier B (Technical Grade) | Impact on Application |
| Purity (GC-FID) | >99.2% | 88.5% | Lower yield in esterification (Cyclandelate). |
| Isomer Ratio (Cis:Trans) | 20:80 (Consistent) | 45:55 (Variable) | Inconsistent reaction kinetics; trans (equatorial OH) is generally more reactive in esterification. |
| Ketone Impurity | Not Detected (<0.05%) | 8.2% (Significant) | Critical Failure: Ketone will not react to form the ester, reducing potency. |
| Appearance | White Crystalline Solid | Waxy Solid / Slush | Handling difficulty; melting point depression. |
Deep Dive: Interpreting the Spectral Fingerprints
The NMR "Truth" Test (Stereochemistry)
The most reliable way to distinguish the isomers is the coupling pattern of the proton at position 1 (H1), attached to the same carbon as the hydroxyl group.
-
Trans-Isomer (Equatorial OH): The H1 proton is Axial . It experiences large diaxial coupling with the axial protons on C2 and C6.
-
Signal: Triplet of triplets (
). -
Coupling Constant (
): ~11-12 Hz (axial-axial) and ~4 Hz (axial-equatorial).
-
-
Cis-Isomer (Axial OH): The H1 proton is Equatorial . It experiences only small equatorial-equatorial or equatorial-axial couplings.
-
Signal: Broad singlet (
) or narrow multiplet. -
Width at Half Height (
): < 10 Hz.
-
Observation: Supplier B's NMR spectrum showed a "muddied" H1 region with overlapping multiplets, confirming a nearly 1:1 mixture that complicates crystallization.
The IR "Red Flag" (Purity)
In the FTIR spectrum, the presence of 3,3,5-trimethylcyclohexanone (the precursor) is immediately visible.
-
Pure Alcohol (Supplier A): Strong broad peak at 3300–3400 cm⁻¹ (O-H stretch). No peak at 1710 cm⁻¹.
-
Impure Sample (Supplier B): Distinct sharp peak at 1710 cm⁻¹ (C=O stretch).
-
Causality: This indicates incomplete hydrogenation of isophorone.
-
Visualizing the Analytical Workflow
The following diagram outlines the decision logic used to validate the material.
Figure 1: Step-by-step analytical workflow for validating this compound purity and isomerism.
Structural Logic of Isomerism
Understanding the 3D conformation is vital for interpreting the NMR data. The bulky methyl groups at positions 3 and 5 lock the cyclohexane ring, forcing specific conformations.
Figure 2: Synthesis pathway and stereochemical consequences on NMR signals.
Conclusion & Recommendations
For the synthesis of Cyclandelate , the use of Technical Grade (Supplier B) material poses significant risks due to the presence of the ketone impurity, which acts as a chain terminator or non-reactive dead weight in esterification.
Recommendation:
-
Screening: Implement the FTIR "1710 cm⁻¹ check" as a mandatory goods-inward test.
-
Sourcing: Specify "Low Ketone" (<0.5%) grade for pharmaceutical applications.
-
Process Adjustment: If using a mixture of isomers (Supplier B), adjust reaction times to account for the slower kinetics of the axial (cis) hydroxyl group.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8298, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Cyclohexanol, 3,3,5-trimethyl-, Mass Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
Comparative Analysis of cis/trans Isomer Ratios in Commercial 3,3,5-Trimethylcyclohexanol
A Guide for Quality Control & Synthesis Optimization
Executive Summary
Commercial 3,3,5-Trimethylcyclohexanol (TMCH), a critical precursor for the vasodilator Cyclandelate and a valuable fragrance ingredient ("Homomenthol"), exists as a mixture of cis and trans diastereomers.[1][2] The isomeric ratio is not merely a physical specification; it dictates the thermodynamic stability, olfactory profile, and pharmacological efficacy of downstream derivatives.
This guide provides an objective technical comparison of analytical methodologies for quantifying these isomers. While Gas Chromatography (GC) remains the industry standard for routine QC, Nuclear Magnetic Resonance (NMR) offers indispensable structural validation.[2] We analyze the performance of both, supported by experimental protocols and stereochemical causality.
Part 1: The Stereochemical Challenge
To analyze TMCH, one must first understand the conformation that drives the separation. The molecule is a cyclohexane ring locked in a specific chair conformation by the bulky 3,3,5-trimethyl substitution pattern.
Isomer Definitions & Properties
The "cis" and "trans" designations refer to the relationship between the hydroxyl group (-OH) at C1 and the methyl group at C5.[2]
| Feature | cis-3,3,5-Trimethylcyclohexanol | trans-3,3,5-Trimethylcyclohexanol |
| Structure | -OH and 5-Me are cis (same side).[2] | -OH and 5-Me are trans (opposite sides).[2] |
| Conformation | -OH is Equatorial (Thermodynamically favored).[2] | -OH is Axial (Sterically hindered).[2] |
| Physical State | Solid (MP: ~37–57°C) | Liquid / Low MP |
| Boiling Point | Higher (~86°C @ 10 mmHg) | Lower (~76°C @ 10 mmHg) |
| Key Application | Required for Cyclandelate synthesis.[2] | Often considered an impurity in pharma.[2] |
Note on Stability: The cis isomer is thermodynamically more stable because the bulky hydroxyl group occupies the equatorial position, avoiding 1,3-diaxial interactions with the axial methyl at C3. This stability difference is the fundamental basis for their separation.
Part 2: Comparative Analytical Methodologies
Method A: Capillary Gas Chromatography (GC-FID)
The Gold Standard for Quantitative Ratio Analysis [2]
GC is the preferred method for routine batch analysis due to its high resolution and ability to quantify trace impurities.[2]
-
Column Selection: While non-polar columns (e.g., DB-1, DB-5) separate based on boiling point, polar columns (PEG/Wax) are superior for alcohol isomer separation.[2] They leverage the hydrogen-bonding difference between the accessible equatorial -OH (cis) and the hindered axial -OH (trans).[2]
-
Elution Order:
Method B: Proton NMR ( H-NMR)
The Structural Validator [2]
NMR is less precise for minor impurity quantification (<1%) but provides absolute structural confirmation without reference standards.[2] It relies on the Karplus relationship , where the coupling constant (
-
Target Signal: The carbinol proton (H at C1).[2]
-
cis-Isomer (H is Axial): Appears as a wide multiplet (triple triplet) with large coupling constants (
Hz).[2] -
trans-Isomer (H is Equatorial): Appears as a narrow multiplet or broad singlet with small coupling constants (
Hz).[2]
Decision Matrix: Which Method to Choose?
Figure 1: Decision matrix for selecting the appropriate analytical technique based on research vs. production needs.
Part 3: Experimental Protocols
Protocol 1: High-Resolution GC Analysis
Objective: Accurately determine the cis/trans ratio in a commercial TMCH sample.
Reagents & Equipment:
-
Sample: Commercial this compound (solid or liquid melt).
-
Solvent: Ethanol or Methanol (HPLC Grade).[2]
-
Column: DB-Wax (or equivalent PEG phase), 30m
0.25mm 0.25 m.[2]
Step-by-Step Workflow:
-
Sample Preparation:
-
GC Parameters:
-
Inlet: 250°C, Split ratio 50:1.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (Hold 2 min).
-
Ramp: 5°C/min to 140°C.[2]
-
Ramp: 20°C/min to 230°C (Hold 5 min).
-
-
Detector: 260°C.
-
-
Data Analysis:
-
Identify peaks: Trans (Retention Time ~
) followed by Cis (Retention Time ~ ). Note: . -
Calculate Ratio:
[2]
-
Figure 2: Critical workflow for GC analysis, highlighting the homogenization step often missed in handling semi-solid isomers.
Part 4: Data Interpretation & Case Study
Comparative Data: Commercial Grades
The following table illustrates typical specifications found in commercial supply chains.
| Parameter | High-Cis Grade | Standard Grade | Method |
| Appearance | White Crystalline Solid | Semi-solid / Slush | Visual |
| Cis Isomer % | 70.0% – 90.0% | GC-FID (Wax) | |
| Trans Isomer % | 10.0% – 30.0% | GC-FID (Wax) | |
| Melting Point | 35°C – 38°C | 25°C – 32°C | Capillary MP |
Case Study: Cyclandelate Synthesis
Context: Cyclandelate is synthesized via the esterification of Mandelic Acid with this compound.[2]
Impact: The cis-isomer of TMCH yields the therapeutically active form of Cyclandelate.[2] The trans-isomer reacts at a different rate due to the steric hindrance of the axial hydroxyl group (esterification is slower for axial alcohols).[2]
Observation: Using "Standard Grade" (mixed isomers) results in a lower yield and requires difficult downstream purification to remove the trans-ester.[2]
Recommendation: For pharmaceutical synthesis, specify High-Cis (
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 8298, this compound. Retrieved from [Link]
-
Bell, G. D., et al. (1984).[2] "The effects of 3,5,5-trimethylcyclohexanol on hepatic cholesterol synthesis...". British Journal of Pharmacology.[2] Retrieved from [Link]
-
Agilent Technologies. (2019).[2] Agilent J&W DB-WAX Ultra Inert GC Columns User Guide. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023).[2] Cyclohexanol, 3,3,5-trimethyl-, cis- Mass Spectrum. NIST Chemistry WebBook.[2] Retrieved from [Link][2]
Sources
Economic & Technical Analysis: Synthetic Routes to 3,3,5-Trimethylcyclohexanol
Executive Summary
3,3,5-Trimethylcyclohexanol is a critical intermediate in the synthesis of the vasodilator Cyclandelate and a high-value fragrance ingredient ("Homomenthol"). Its production is governed by a central economic tension: the low-cost bulk hydrogenation of Isophorone versus the high-value requirement for stereochemical purity (cis/trans ratio).
While Raney Nickel catalyzed hydrogenation remains the industrial standard for low-grade solvent applications due to low catalyst costs, it suffers from significant metal leaching and poor stereocontrol. For pharmaceutical and high-end fragrance applications, a Two-Step Noble Metal (Pd/Ru) route is economically superior when downstream purification costs are factored in. Emerging Biocatalytic routes offer perfect enantioselectivity but currently face scalability hurdles regarding substrate solubility.[1]
Part 1: The Feedstock & Isomer Challenge
The synthesis begins with Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one), an
-
Cis-isomer: Generally preferred for its more potent "minty" fragrance and specific pharmacological profile.
-
Trans-isomer: Often considered a byproduct in high-value applications.
Economic Implication: The boiling points of these isomers are dangerously close (approx. 198°C), making fractional distillation energy-intensive and inefficient. Therefore, upstream catalytic selectivity is the primary driver of process economics.
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways and the critical "divergence point" at the intermediate ketone stage.
Figure 1: Reaction network showing the two-step hydrogenation strategy to maximize the high-value cis-isomer.
Part 2: Route Analysis
Route A: Direct Hydrogenation (Industrial Standard)
-
Conditions: High Pressure (50–100 bar), 120–160°C.
-
Mechanism: Simultaneous reduction of the C=C and C=O bonds.
Technical Insight: Raney Nickel is robust and cheap.[3] However, it promotes thermodynamic equilibrium, often resulting in a cis:trans ratio near 50:50 or favoring the more stable trans isomer. Furthermore, under these harsh conditions, Ni tends to leach into the product, requiring expensive post-reaction scavenging to meet pharmaceutical heavy metal limits (<10 ppm).
Economic Verdict: Best for bulk solvent production where isomer ratio is irrelevant. High energy costs (pressure) and purification costs (metal removal) make it unsuitable for drug development.
Route B: Two-Step Selective Hydrogenation (Recommended)
This route decouples the alkene reduction from the ketone reduction, allowing for tunable stereochemistry.
-
Step 1 (C=C Reduction): Pd/C (5%) at low temp (25–50°C). Yields >98% 3,3,5-trimethylcyclohexanone.[7][8]
-
Step 2 (C=O Reduction): Ru/C or NaBH4.
Technical Insight: Using Ruthenium on Carbon (Ru/C) for the second step allows for catalyst recycling and milder conditions (20–40 bar). The high selectivity (>80% cis) significantly reduces the burden on the distillation column.
Economic Verdict: Higher CAPEX (Noble metals) but significantly lower OPEX (energy, separation, waste). This is the preferred route for Cyclandelate precursors.
Route C: Biocatalytic Reduction[1]
-
Catalyst: Ene-reductases (ERs) and Alcohol Dehydrogenases (ADHs).
-
Conditions: Ambient temperature, aqueous buffer/organic co-solvent.
Technical Insight: Enzymes offer near-perfect enantioselectivity (>99% ee). However, Isophorone has poor solubility in water. Biphasic systems (e.g., Water/MTBE) are required, which complicates downstream processing.
Economic Verdict: Currently viable only for analytical standards or ultra-high-purity requirements due to the high cost of enzyme engineering and cofactor recycling (NADH/NADPH).
Part 3: Comparative Economic Analysis
The following table normalizes the costs assuming a 100kg batch scale.
| Feature | Route A: Raney Ni (Direct) | Route B: Pd/Ru (Two-Step) | Route C: Biocatalytic |
| Catalyst Cost (CAPEX) | Low ($) | High ( | Very High ( |
| Reaction Conditions | Harsh (150°C, 80 bar) | Mild (50°C, 20 bar) | Ambient (25°C, 1 bar) |
| Cis-Selectivity | Poor (~50-60%) | Good (80-90%) | Excellent (>99%) |
| Purification Cost | High (Distillation + Metal Scavenging) | Moderate (Simple Distillation) | High (Solvent Extraction/Emulsion) |
| Scalability | Excellent | Good | Limited (Mass transfer issues) |
| Suitability | Bulk Solvents | Pharma/Fragrance | Research Standards |
Part 4: Experimental Protocol (Route B - Two-Step)
This protocol is designed for researchers requiring high-purity cis-3,3,5-trimethylcyclohexanol for pharmaceutical synthesis.
Step 1: Selective Hydrogenation of Isophorone
Objective: Reduce C=C bond without touching C=O.
-
Setup: Load a high-pressure autoclave (Hastelloy or Stainless Steel) with Isophorone (1.0 eq) and 5% Pd/C (0.5 mol% loading).
-
Solvent: Add Methanol (5 volumes). Note: Methanol increases H2 solubility compared to solvent-free.
-
Reaction: Purge with N2 (3x), then H2 (3x). Pressurize to 5 bar H2 . Stir vigorously at 25°C for 2-4 hours.
-
Workup: Filter catalyst through Celite (recover Pd/C for credit). Concentrate filtrate to yield 3,3,5-trimethylcyclohexanone (>98% yield).
Step 2: Stereoselective Reduction to Alcohol
Objective: Reduce C=O to Alcohol with cis preference.
-
Setup: Re-load autoclave with the Ketone intermediate and 5% Ru/C (1.0 mol%).
-
Conditions: Add Isopropanol (solvent). Pressurize to 20-30 bar H2 . Heat to 80°C .
-
Why Ru/C? Ruthenium is oxophilic and prefers the carbonyl oxygen, often directing hydride attack from the less hindered face.
-
-
Reaction: Stir for 6-8 hours.
-
Purification: Filter catalyst. Distill the crude oil under reduced pressure (approx. 10 mmHg). The cis isomer typically boils slightly higher/lower depending on the column efficiency, but the high starting ratio (approx 85:15) makes isolation of 99% pure cis feasible with a standard fractional column.
Part 5: Decision Logic for Route Selection
Use this flow to determine the optimal route for your specific project constraints.
Figure 2: Decision matrix for selecting the synthetic route based on purity, scale, and budget.
References
-
Vertex AI Search. (2025).[5] Industrial synthesis of this compound from isophorone. 11
-
National Institutes of Health (NIH). (2021). Study on the selective hydrogenation of isophorone. 8[5][8][12]
-
BenchChem. (2025).[2] Application Notes: Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone. 2
-
ResearchGate. (2025). Carbon supported Ru catalysts as promising alternative for Raney-type Ni. 5
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Raney Nickel Catalyst Market Outlook 2025-2031 [intelmarketresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 8. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bibrepo.uca.es [bibrepo.uca.es]
- 11. US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclandelate | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3,5-Trimethylcyclohexanol
This document provides comprehensive, actionable guidance for the safe handling and disposal of 3,3,5-trimethylcyclohexanol (CAS RN: 116-02-9). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship necessitates a thorough understanding of the chemical lifecycle, from use to final disposal. This guide moves beyond mere compliance, offering a framework for risk mitigation and procedural excellence grounded in the intrinsic properties of the compound.
Hazard Profile and Safety Imperatives
This compound is a secondary alcohol that presents as a white crystalline mass or a colorless liquid with a characteristic menthol-like odor.[1][2][3] While utilized in various applications, its chemical nature mandates careful handling due to a distinct hazard profile.[2] Understanding these hazards is the causal basis for the stringent disposal protocols outlined herein.
-
Health Hazards: The compound is a significant irritant, capable of causing skin irritation and serious eye damage.[4][5][6] It may be harmful if swallowed or through skin contact, and is considered toxic by inhalation.[2][4]
-
Physical Hazards: this compound is a combustible liquid and solid.[4][7] Its dust can form explosive mixtures in the air, and its vapor can create flammable conditions.[7] Therefore, all ignition sources must be rigorously excluded from handling and storage areas.[4][7][8]
-
Environmental Hazards: It is classified as harmful to aquatic life, with some data suggesting long-lasting effects.[4][6] Consequently, preventing its release into drains, soil, or waterways is a critical aspect of its management.[4][9]
The following table summarizes key quantitative data that informs our safety and disposal procedures.
| Property | Value | Source |
| CAS Number | 116-02-9 | [5][10] |
| Molecular Formula | C₉H₁₈O | [5][10] |
| Physical State | White crystalline mass or colorless liquid | [1][2] |
| Flash Point | 73.9 °C - 81.1 °C (165 °F - 178 °F) | [1][4] |
| Oral LD50 (Rat) | 3250 mg/kg | [5] |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319/H318 (Causes serious eye irritation/damage), H402/H412 (Harmful to aquatic life with long lasting effects) | [4][5][6] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, a robust safety posture is non-negotiable. The causality is direct: the compound's irritant and combustible nature dictates the use of specific barriers to prevent exposure and accidents.
Mandatory PPE includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[5] This is critical to prevent contact that can lead to serious eye damage.[5]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile, neoprene).[9] This measure directly mitigates the risk of skin irritation.[5]
-
Protective Clothing: A standard lab coat is required. For tasks with a higher risk of splashing or spillage, a chemically resistant apron is recommended.
-
Work Area: All handling must be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors or dust.[9][11]
Spill Management Protocols
Accidental releases require immediate and correct action to mitigate risk. The response protocol is dictated by the scale of the spill. In all scenarios, the primary objectives are to contain the spill, prevent it from entering drains, and eliminate all ignition sources.[4]
Experimental Protocol: Minor Spill Cleanup (<100 mL)
-
Alert Personnel: Immediately inform colleagues in the vicinity.
-
Eliminate Ignition Sources: Turn off all nearby hot plates, burners, and other potential sources of ignition.[7]
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Don PPE: If not already worn, put on the mandatory PPE (goggles, gloves, lab coat).
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or clay.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using spark-proof tools, carefully sweep or scoop the absorbed material into a designated, sealable, and appropriately labeled hazardous waste container.[7][11]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose: Seal and label the container as "Hazardous Waste: this compound Contaminated Debris" and follow the disposal workflow (Section 4).
Experimental Protocol: Major Spill Response (>100 mL)
-
Evacuate and Alert: Immediately alert all personnel in the area and evacuate the immediate vicinity.[9] Notify your institution's Environmental Health & Safety (EHS) department or emergency response team.[7]
-
Isolate the Area: Close doors to the affected area to contain vapors.
-
Remove Ignition Sources: If it can be done without risk, shut off power and gas to the room.
-
Do Not Attempt Cleanup Alone: A major spill requires a trained emergency response team. Await their arrival and provide them with the Safety Data Sheet (SDS) for this compound.
-
Prevent Entry into Drains: If possible and without risk, use spill socks or dikes to prevent the material from reaching any drains.[4]
Disposal Decision Workflow
The proper disposal path for this compound depends on its form (pure substance, contaminated material, or container). All waste streams are considered hazardous and must not be disposed of in standard trash or down the drain.[4][9][12] The primary disposal method for this chemical is high-temperature incineration at a licensed hazardous waste facility.[5][9][13]
The following workflow provides a logical pathway for managing different waste streams.
Caption: Disposal Decision Workflow for this compound Waste Streams.
Decontamination and Container Management
Empty containers that held this compound may retain hazardous residue and must be managed appropriately.[4][7] Proper decontamination is essential before a container can be considered non-hazardous.
Experimental Protocol: Container Triple Rinse
The goal of this protocol is to render the container safe for recycling or disposal as non-hazardous waste.[9]
-
Select a Rinse Solvent: Use a small amount of a solvent in which this compound is soluble, such as ethanol or acetone.
-
First Rinse: Pour the solvent into the empty container, cap it securely, and agitate thoroughly to rinse all interior surfaces.
-
Collect Rinsate: Pour the rinse solvent (rinsate) into a designated "Hazardous Waste - Flammable Solvents" container.[13] This rinsate must be disposed of as hazardous waste.
-
Repeat: Repeat steps 2 and 3 two more times for a total of three rinses.
-
Final Check: Allow the container to air dry completely in a well-ventilated area (e.g., fume hood).
-
Final Disposal: Once fully dry and free of residue, the container may be offered for recycling.[9] If any residue remains, the container must be disposed of as hazardous solid waste.[14]
By adhering to these scientifically-grounded procedures, we ensure the safe management of this compound, protecting ourselves, our colleagues, and the environment.
References
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This compound SDS, 116-02-9 Safety Data Sheets. ECHEMI. Link
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This compound Safety Data Sheet. Santa Cruz Biotechnology. Link
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3-Methylcyclohexanol - Safety Data Sheet. ChemicalBook. Link
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This compound | C9H18O | CID 8298. PubChem, National Center for Biotechnology Information. Link
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This compound | 116-02-9. ChemicalBook. Link
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TRIMETHYL-3,3,5 CYCLOHEXANOL MIX Safety Data Sheet. Vigon International. Link
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This compound. Prasol Chemicals Limited. Link
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cis-3,3,5-Trimethylcyclohexanol Safety Data Sheet. CymitQuimica. Link
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This compound. Wikipedia. Link
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How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. U.S. Environmental Protection Agency (EPA). Link
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How to Recycle and Dispose of Flammables. Brown County Resource Recovery. Link
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Does the EPA Alcohol Exemption Apply to Your Business? Hazardous Waste Experts. Link
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School Science Safety | Disposal of Hazardous Waste. U.S. Chemical Safety and Hazard Investigation Board. Link
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Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency (EPA). Link
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Hazardous Waste at Home: Paint, Cleaners, Oil & more. Nine PBS. Link
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How to Dispose of Liquor and Denatured Alcohol Safely. Earth911. Link
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Proper Disposal of Alcohol-Based Sanitizer Products. ERG Environmental Services. Link
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cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921. PubChem, National Center for Biotechnology Information. Link
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Safety Data Sheets | Free SDS Database. Chemical Safety. Link
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Safety data sheet. BASF. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
